molecular formula C7H4BrFN2 B1292449 3-Bromo-5-fluoro-1H-indazole CAS No. 885519-08-4

3-Bromo-5-fluoro-1H-indazole

Cat. No.: B1292449
CAS No.: 885519-08-4
M. Wt: 215.02 g/mol
InChI Key: YIZLRCNXHKTBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-fluoro-1H-indazole (CAS 885519-08-4) is a versatile halogenated heterocyclic compound with the molecular formula C₇H₄BrFN₂ and a molecular weight of 215.02 g/mol . This high-purity chemical building block is a key synthon in medicinal chemistry and organic synthesis, particularly for the development of novel indazole-based therapeutics. The structure features both bromo and fluoro substituents on the indazole core, which facilitates further functionalization via cross-coupling reactions (e.g., Suzuki reactions) and enhances biological activity through strategic halogen binding . Its primary research value lies in its role as a critical precursor for the design and synthesis of targeted anticancer agents. Indazole derivatives are prominent in drug discovery, with documented activities as kinase inhibitors, apoptosis inducers, and compounds affecting the p53/MDM2 pathway . Researchers utilize this compound to construct molecular hybrids, exploring structure-activity relationships to develop potent and selective inhibitors against various human cancer cell lines . The compound must be handled with appropriate safety precautions. It is supplied for Research Use Only and is strictly not for diagnostic, therapeutic, or human use. Store under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

3-bromo-5-fluoro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZLRCNXHKTBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646292
Record name 3-Bromo-5-fluoro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-08-4
Record name 3-Bromo-5-fluoro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-fluoro-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-fluoro-1H-indazole (CAS: 885519-08-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoro-1H-indazole is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including the reactive bromine atom at the 3-position and the fluorine atom at the 5-position of the indazole core, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors for oncology.

Physicochemical Properties

While extensive experimental data for this compound is not widely published in peer-reviewed literature, information from commercial suppliers and chemical databases provides key physicochemical characteristics.

PropertyValueSource
CAS Number 885519-08-4[1]
Molecular Formula C₇H₄BrFN₂[1]
Molecular Weight 215.02 g/mol [1]
Appearance Off-white to light yellow powder[1]
Purity Typically ≥98%[1]
Solubility Insoluble in water[2]
SMILES FC1=CC2=C(NN=C2Br)C=C1[1]

Safety Information: This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE) should be used when handling this chemical.

Synthesis

Proposed Synthetic Pathway

G cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization and Cyclization cluster_2 Step 3: Deprotection A 2-Amino-4-fluorotoluene B 4-Bromo-2-amino-6-fluorotoluene A->B N-Bromosuccinimide (NBS), Acetonitrile C 1-Acetyl-5-bromo-3-fluoro-1H-indazole B->C tert-Butyl nitrite, Acetic Anhydride D This compound C->D Hydrolysis (e.g., HCl)

Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Bromo-2-amino-6-fluorotoluene To a solution of 2-amino-4-fluorotoluene in a suitable solvent such as acetonitrile, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is isolated and purified.

Step 2: Synthesis of 1-Acetyl-3-bromo-5-fluoro-1H-indazole The resulting 4-bromo-2-amino-6-fluorotoluene is dissolved in a mixture of acetic anhydride and acetic acid. To this solution, tert-butyl nitrite is added dropwise at a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the cyclization is complete. The product is isolated by extraction and purified by chromatography.

Step 3: Synthesis of this compound The acetyl-protected indazole is subjected to hydrolysis, for example, by heating in the presence of an acid such as hydrochloric acid, to remove the acetyl group and yield the final product, this compound. The product would then be purified by recrystallization or column chromatography.

Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the hinge region of protein kinases.[4][5] The bromine atom at the C-3 position of this compound serves as a versatile handle for introducing various substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7] This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

A significant application of this and related bromoindazoles is in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[8][9]

Role in VEGFR-2 Kinase Inhibition

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Signaling Activates Angiogenesis Angiogenesis, Cell Proliferation, Survival Signaling->Angiogenesis Inhibitor Indazole-based Inhibitor Inhibitor->Dimerization Blocks ATP binding site, prevents autophosphorylation

VEGFR-2 signaling pathway and inhibition.

Experimental Protocols for Key Reactions

The following are generalized protocols for common cross-coupling reactions that can be applied to this compound, based on procedures for similar substrates.

Suzuki-Miyaura Coupling

This reaction is used to form a carbon-carbon bond, typically with an aryl or heteroaryl boronic acid.

G Start This compound + Arylboronic Acid Reaction Heat (e.g., 90 °C) Start->Reaction Reagents Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Reagents->Reaction Product 3-Aryl-5-fluoro-1H-indazole Reaction->Product

Suzuki-Miyaura coupling workflow.

Protocol:

  • In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (e.g., 5 mol%), and a base such as potassium carbonate (2-3 equivalents).[4]

  • Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination

This reaction is employed to form a carbon-nitrogen bond with a primary or secondary amine.

G Start This compound + Amine (R-NH₂ or R₂NH) Reaction Heat Start->Reaction Reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) Reagents->Reaction Product 3-Amino-5-fluoro-1H-indazole Reaction->Product

Buchwald-Hartwig amination workflow.

Protocol:

  • To a reaction vessel under an inert atmosphere, add this compound (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2-5 mol%), a suitable phosphine ligand like XPhos (e.g., 4-10 mol%), and a base such as cesium carbonate (Cs₂CO₃) (1.5-2 equivalents).

  • Add an anhydrous, degassed solvent like toluene or dioxane.

  • Heat the reaction mixture, typically between 80 and 110 °C, until the starting material is consumed.

  • Cool the mixture to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic phase over anhydrous sodium sulfate.

  • After filtration and concentration, purify the residue by column chromatography to obtain the desired 3-amino-5-fluoro-1H-indazole derivative.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery, particularly for the development of novel kinase inhibitors. Its versatile reactivity, facilitated by the strategically placed bromine atom, allows for the exploration of a broad chemical space. The protocols and pathways described herein provide a foundational understanding for researchers and scientists to effectively utilize this compound in their research and development endeavors. As the quest for more selective and potent therapeutics continues, the importance of such well-defined building blocks in constructing complex and effective drug candidates cannot be overstated.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoro-1H-indazole is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry and drug discovery. Its unique structural features, including the indazole core, a bromine atom at the 3-position, and a fluorine atom at the 5-position, make it a versatile scaffold for the synthesis of novel therapeutic agents. The presence and position of these functional groups significantly influence the molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and its relevance in modern drug development, particularly in the context of kinase inhibition.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to its utility in drug development, influencing everything from solubility and permeability to metabolic stability and target binding. The data for this compound, gathered from various chemical suppliers and databases, are summarized below.

PropertyValueSource
CAS Number 885519-08-4[1][2]
Molecular Formula C₇H₄BrFN₂[1]
Molecular Weight 215.02 g/mol [1][2]
Appearance White to beige crystalline powder[3]
Melting Point Not available (N/A)[1]
Boiling Point 337.2 °C at 760 mmHg (Predicted)[1]
Density 1.861 g/cm³ (Predicted)[1]
Flash Point 157.7 °C (Predicted)[1]
Solubility Insoluble in water (based on similar compounds)[4]
pKa Not available
logP Not available

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary to chemical manufacturers, a general and plausible synthetic route can be derived from established methods for analogous indazole derivatives. The following protocols outline key synthetic and analytical procedures.

General Synthesis of this compound via Bromination

The most common route to introduce a bromine atom at the 3-position of an indazole ring is through direct bromination of the corresponding precursor.

Materials:

  • 5-fluoro-1H-indazole

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Solvent (e.g., Acetic Acid, Dichloromethane)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 5-fluoro-1H-indazole in a suitable solvent like glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid (or N-Bromosuccinimide portion-wise) to the stirred mixture. The reaction is typically exothermic and should be controlled to maintain a low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color of bromine disappears.

  • Work-up: Neutralize the reaction mixture with a saturated sodium bicarbonate solution. The crude product may precipitate out.

  • Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Sample: this compound dissolved in acetonitrile

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile. Dilute as necessary.

  • Chromatographic Conditions: Set a flow rate of 1.0 mL/min. Use a gradient elution method, for example, starting with 95% A and 5% B, ramping to 5% A and 95% B over 15 minutes.

  • Detection: Monitor the elution at a suitable wavelength, typically around 254 nm.

  • Analysis: The purity of the sample is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

Relevance in Drug Discovery & Signaling Pathways

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

This compound serves as a versatile intermediate for creating libraries of kinase inhibitors through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. The bromine atom at the C3 position provides a reactive handle for introducing different chemical moieties to explore the kinase active site, while the fluorine at the C5 position can enhance binding affinity and improve metabolic stability.

Indazole-containing drugs like Axitinib and Pazopanib are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis—the formation of new blood vessels that tumors need to grow. The diagram below illustrates a simplified representation of the VEGFR signaling pathway, a common target for indazole-based inhibitors.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAS RAS VEGFR->RAS Activates VEGF VEGF VEGF->VEGFR Binds AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT->Proliferation Indazole Indazole-Based Inhibitor Indazole->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway inhibited by indazole-based drugs.

Logical Workflow: From Properties to Drug Candidate

The journey of a molecule like this compound from a chemical building block to a potential drug candidate is governed by its physicochemical properties. The diagram below illustrates this logical relationship.

Physicochem_Properties_Workflow Molecule This compound Properties Physicochemical Properties (logP, Solubility, MW, pKa) Molecule->Properties Dictates Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Molecule->Synthesis Serves as Backbone ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) Properties->ADME Influences Lead Lead Compound ADME->Lead Optimizes Library Compound Library Synthesis->Library Generates Screening Biological Screening (e.g., Kinase Assays) Library->Screening Input for Screening->Lead Identifies Candidate Drug Candidate Lead->Candidate Develops into

Caption: Role of physicochemical properties in drug discovery workflow.

References

An In-depth Technical Guide to 3-Bromo-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, weight, and other key chemical properties of 3-Bromo-5-fluoro-1H-indazole. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Properties

This compound is a substituted indazole derivative. The core of the molecule is a bicyclic structure composed of a fused benzene and pyrazole ring. A bromine atom is substituted at position 3 of the indazole ring, and a fluorine atom is located at position 5.

The structural and chemical data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C7H4BrFN2[1]
Molecular Weight 215.02 g/mol [1][2]
CAS Registry Number 885519-08-4[1][3]
Canonical SMILES FC1=CC2=C(NN=C2Br)C=C1[1]
Purity Typically ≥98%[1][4]
Physical Form Solid[4]

Representative Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general and representative synthesis can be inferred from methodologies used for similar indazole derivatives.[5][6][7] A common approach involves the cyclization of a suitably substituted fluorobenzonitrile or fluorobenzaldehyde with hydrazine.[5][6]

Example Protocol: Synthesis of a Bromo-Indazole Derivative from a Fluorobenzaldehyde [6]

  • Reaction Setup: A solution of the starting material, for instance, a 5-bromo-2-fluorobenzaldehyde (1.0 equivalent), is prepared in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Hydrazine hydrate (typically in excess, e.g., 10.0 equivalents) is added to the solution.[5]

  • Heating and Reflux: The reaction mixture is heated under reflux for several hours (e.g., 4 hours). The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).[5][6]

  • Workup: Upon completion, the excess hydrazine and solvent are removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate. After evaporation of the solvent, the crude product is purified, typically by flash column chromatography, to yield the desired bromo-indazole product.[6]

It is important to note that reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for the specific synthesis of this compound.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of a bromo-indazole derivative, based on the representative protocol described above.

G start Start: Substituted Fluorobenzaldehyde/ Fluorobenzonitrile reagents Add Hydrazine Hydrate in Ethanol start->reagents Step 1 reaction Heat under Reflux (Monitor by TLC) reagents->reaction Step 2 workup Solvent Evaporation & Redissolve in Ethyl Acetate reaction->workup Step 3 wash Wash with Water and Brine workup->wash Step 4a dry Dry over Na2SO4 & Evaporate Solvent wash->dry Step 4b purify Purification (Flash Column Chromatography) dry->purify Step 5 product Final Product: This compound purify->product Step 6

Caption: Generalized workflow for the synthesis of a substituted bromo-indazole.

This guide provides foundational information on this compound. For specific applications, further experimental validation and characterization are recommended.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-Bromo-5-fluoro-1H-indazole, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 5-fluoro-1H-indazole, followed by a regioselective bromination at the C3 position. This document offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this target compound.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of pharmaceutical sciences due to their diverse biological activities. The incorporation of halogen atoms, such as bromine and fluorine, into the indazole scaffold can significantly modulate the physicochemical and pharmacological properties of the molecule, often enhancing its therapeutic potential. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules through various cross-coupling reactions, making it a compound of high interest for the development of novel therapeutic agents.

Proposed Synthesis Pathway

The synthesis of this compound is most effectively approached through a two-step sequence. The initial step involves the synthesis of 5-fluoro-1H-indazole from a commercially available starting material. The subsequent step is the selective bromination of the indazole ring at the C3 position.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 5-fluoro-1H-indazole cluster_1 Step 2: C3-Bromination 4-fluoro-2-methylaniline 4-Fluoro-2-methylaniline diazonium_salt Diazonium Salt Intermediate 4-fluoro-2-methylaniline->diazonium_salt 1. NaNO2, HCl 2. Ac2O, KOAc 5-fluoro-1H-indazole 5-Fluoro-1H-indazole diazonium_salt->5-fluoro-1H-indazole Cyclization 5-fluoro-1H-indazole_2 5-Fluoro-1H-indazole This compound This compound 5-fluoro-1H-indazole_2->this compound NBS or DBDMH Solvent

starting materials for 3-Bromo-5-fluoro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic pathways for obtaining 3-Bromo-5-fluoro-1H-indazole, a valuable building block in medicinal chemistry. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 5-fluoro-1H-indazole, followed by a regioselective bromination at the C3 position. This document details the necessary starting materials, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Strategy Overview

The most direct and efficient pathway to this compound involves a two-stage synthesis:

  • Synthesis of 5-fluoro-1H-indazole: This intermediate can be prepared from commercially available starting materials, with 4-fluoro-2-methylaniline being a primary precursor. The synthesis involves a diazotization and subsequent intramolecular cyclization.

  • C3-Bromination of 5-fluoro-1H-indazole: The introduction of a bromine atom at the C3 position of the indazole ring is achieved through a highly regioselective bromination reaction. Modern methods, such as ultrasound-assisted bromination using dibromohydantoin (DBDMH), offer excellent yields and selectivity.

Synthesis_Overview cluster_0 Step 1: Synthesis of 5-fluoro-1H-indazole cluster_1 Step 2: C3-Bromination Starting_Material 4-fluoro-2-methylaniline Intermediate 5-fluoro-1H-indazole Starting_Material->Intermediate Diazotization & Cyclization Final_Product This compound Intermediate->Final_Product Ultrasound-assisted Bromination (DBDMH)

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 5-fluoro-1H-indazole

The synthesis of the 5-fluoro-1H-indazole intermediate is analogous to the preparation of other substituted indazoles from 2-methylaniline derivatives.

Starting Materials and Reagents
Compound NameRoleSupplier Examples
4-fluoro-2-methylanilineStarting MaterialSigma-Aldrich, Alfa Aesar, TCI
Sodium Nitrite (NaNO₂)Diazotizing AgentStandard chemical suppliers
Hydrochloric Acid (HCl)AcidStandard chemical suppliers
Acetic AnhydrideReagentStandard chemical suppliers
Potassium AcetateBaseStandard chemical suppliers
Experimental Protocol (General Procedure)

A plausible synthesis of 5-fluoro-1H-indazole from 4-fluoro-2-methylaniline involves the following general steps:

  • N-Acetylation: 4-fluoro-2-methylaniline is first protected by acetylation with acetic anhydride.

  • Diazotization: The resulting N-acetyl derivative is then diazotized using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C).

  • Cyclization: The diazonium salt intermediate undergoes spontaneous or induced cyclization to form the indazole ring system. This is often achieved by heating the reaction mixture.

  • Deprotection: The N-acetyl group is subsequently removed, typically by hydrolysis, to yield 5-fluoro-1H-indazole.

Step1_Workflow Start 4-fluoro-2-methylaniline Step1 N-Acetylation (Acetic Anhydride) Start->Step1 Step2 Diazotization (NaNO₂, HCl, 0-5°C) Step1->Step2 Step3 Cyclization (Heating) Step2->Step3 Step4 Deprotection (Hydrolysis) Step3->Step4 End 5-fluoro-1H-indazole Step4->End

Caption: Experimental workflow for the synthesis of 5-fluoro-1H-indazole.

Step 2: C3-Bromination of 5-fluoro-1H-indazole

The regioselective bromination at the C3 position of the indazole ring is a key step in the synthesis of the target molecule. An efficient and modern approach utilizes ultrasound irradiation with dibromohydantoin (DBDMH) as the bromine source.

Starting Materials and Reagents
Compound NameRoleSupplier Examples
5-fluoro-1H-indazoleStarting MaterialSynthesized in Step 1
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Brominating AgentSigma-Aldrich, Alfa Aesar, TCI
Sodium Carbonate (Na₂CO₃)BaseStandard chemical suppliers
Ethanol (EtOH)SolventStandard chemical suppliers
Experimental Protocol: Ultrasound-Assisted C3-Bromination

The following protocol is adapted from a general procedure for the ultrasound-assisted C3-bromination of indazoles.

  • Reaction Setup: In a suitable reaction vessel, combine 5-fluoro-1H-indazole (1.0 equiv.), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 1.0 equiv.), and sodium carbonate (2.0 equiv.) in ethanol.

  • Ultrasonication: Place the reaction vessel in an ultrasonic bath and irradiate for approximately 30 minutes at a controlled temperature (e.g., 40°C).

  • Work-up: After the reaction is complete (monitored by TLC), dilute the mixture with ethyl acetate and filter through a short pad of silica gel.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford this compound.

This method is reported to be highly efficient, rapid, and selective for the C3 position of the indazole ring.

Quantitative Data
SubstrateProductReagentsConditionsYieldReference
Indazole3-BromoindazoleDBDMH, Na₂CO₃, EtOHUltrasound, 40°C, 30 minNot specified for 5-fluoro

Note: While the reference demonstrates the general applicability of this C3-bromination method to a range of substituted indazoles, the specific yield for 5-fluoro-1H-indazole is not provided. However, the reported yields for other substrates are generally good to excellent.

Step2_Workflow Start 5-fluoro-1H-indazole Process Ultrasound Irradiation (40°C, 30 min) Start->Process Reagents DBDMH, Na₂CO₃, EtOH Reagents->Process End This compound Process->End

Caption: Experimental workflow for the C3-bromination of 5-fluoro-1H-indazole.

Alternative Synthetic Routes

While the presented two-step synthesis is a highly plausible and efficient route, other strategies for the synthesis of substituted indazoles exist and could potentially be adapted. These include:

  • Cyclization of substituted o-fluorobenzonitriles: Reaction of a suitably substituted o-fluorobenzonitrile with hydrazine can yield the corresponding 3-aminoindazole, which could then be further modified.

  • Sandmeyer-type reactions: A 3-amino-5-fluoro-1H-indazole could potentially be converted to the 3-bromo derivative via a Sandmeyer reaction.

These alternative routes may offer advantages depending on the availability of starting materials and desired substitution patterns.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step process involving the initial preparation of 5-fluoro-1H-indazole from 4-fluoro-2-methylaniline, followed by a regioselective ultrasound-assisted C3-bromination using DBDMH. This guide provides the foundational knowledge, including starting materials and detailed experimental protocols, to enable researchers and drug development professionals to synthesize this important chemical intermediate. The described methods are based on established and reliable organic chemistry principles and offer a clear pathway to the target molecule.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 3-Bromo-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for the heterocyclic compound 3-Bromo-5-fluoro-1H-indazole. Due to the current unavailability of experimentally acquired spectra in public databases, this document presents predicted ¹H and ¹³C NMR data. These predictions are based on established principles of NMR spectroscopy and analysis of spectral data from structurally analogous compounds. This guide also outlines a comprehensive, standardized experimental protocol for the acquisition of such NMR data, intended to assist researchers in the characterization of this and similar molecules.

Molecular Structure

Caption: Molecular structure and atom numbering of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are estimations derived from structure-activity relationships and comparisons with similar halogenated and fluorinated indazole derivatives. The predicted chemical shifts (δ) are reported in parts per million (ppm), and the coupling constants (J) are in Hertz (Hz).

Table 1: Predicted ¹H NMR Data (in DMSO-d₆ at 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N1-H~13.5br s-
H-4~7.80ddJ(H-4, H-6) = ~2.5, J(H-4, F-5) = ~9.0
H-6~7.45dddJ(H-6, H-7) = ~9.0, J(H-6, F-5) = ~9.0, J(H-6, H-4) = ~2.5
H-7~7.65ddJ(H-7, H-6) = ~9.0, J(H-7, F-5) = ~5.0

Multiplicity abbreviations: s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, br = broad.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆ at 100 MHz)
PositionChemical Shift (δ, ppm)
C-3~115.0
C-3a~140.0
C-4~110.0 (d, J(C-4, F) = ~25 Hz)
C-5~160.0 (d, J(C-5, F) = ~240 Hz)
C-6~112.0 (d, J(C-6, F) = ~25 Hz)
C-7~122.0 (d, J(C-7, F) = ~10 Hz)
C-7a~142.0

(d) indicates a doublet due to coupling with fluorine.

Experimental Protocols for NMR Data Acquisition

To ensure the reproducibility and accuracy of NMR data for this compound, the following detailed experimental protocols are recommended.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>98%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. Deuterated chloroform (CDCl₃) can also be used, but the N-H proton may exchange or broaden.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm.

¹H NMR Spectroscopy
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Temperature: 298 K (25 °C).

    • Spectral Width: A spectral width of approximately 16 ppm (e.g., -2 to 14 ppm) is generally sufficient for aromatic compounds.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Data Processing: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

¹³C NMR Spectroscopy
  • Spectrometer: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Temperature: 298 K (25 °C).

    • Spectral Width: A spectral width of approximately 240 ppm (e.g., -10 to 230 ppm) is typically used.

    • Number of Scans: 1024 to 4096 scans are often necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Data Processing: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation.

Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A High Purity Sample (>98%) B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Add Internal Standard (TMS) B->C D 1H NMR Acquisition C->D E 13C NMR Acquisition C->E F Fourier Transformation D->F E->F G Phase and Baseline Correction F->G H Referencing to TMS G->H I Integration of 1H Signals H->I J Analysis of Chemical Shifts, Multiplicities, and Coupling Constants H->J K Structural Assignment I->K J->K

Caption: A logical workflow for the acquisition and analysis of NMR spectral data.

3-Bromo-5-fluoro-1H-indazole safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of 3-Bromo-5-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the most accurate and up-to-date information before handling this chemical.

Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 885519-08-4[1][2][3]
Molecular Formula C₇H₄BrFN₂[2][3]
Molecular Weight 215.02 g/mol [2]
MDL Number MFCD07781639[2][3]

Hazard Identification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements.

Table 2.1: GHS Hazard Classification

PictogramSignal WordHazard Statements
alt text
Warning [2]H302: Harmful if swallowed.[2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2]

Table 2.2: GHS Precautionary Statements

CategoryCodeStatement
Prevention P261Avoid breathing dust/fumes/gas/mist/vapors/spray.[4][5]
P264Wash hands and any exposed skin thoroughly after handling.[4][5]
P270Do not eat, drink or smoke when using this product.[4][5]
P271Use only outdoors or in a well-ventilated area.[4][5]
P280Wear protective gloves, protective clothing, eye protection, and face protection.[2][4][5]
Response P301+P312IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[4]
P302+P352IF ON SKIN: Wash with plenty of water.[4]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]
P337+P313If eye irritation persists: Get medical advice/attention.[4]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[4][6]
P405Store locked up.[4][6]
Disposal P501Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with local regulations.[4]

Experimental Protocols: Emergency Procedures

Detailed methodologies for handling exposure or spills are critical for laboratory safety.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with fresh, running water for at least 15 minutes.[7] Ensure complete irrigation by keeping eyelids apart and away from the eye.[4][8] Seek immediate medical attention, especially if pain or irritation persists.[4][8] Removal of contact lenses should only be done by skilled personnel.[4][8]

  • Skin Contact: Take off contaminated clothing immediately.[7] Flush the affected skin and hair with running water and soap, if available.[4][8] Seek medical attention if irritation develops or persists.[4][8]

  • Inhalation: If fumes, dust, or aerosols are inhaled, remove the victim from the contaminated area to fresh air.[4][7][8] If breathing is difficult, give oxygen.[7] If not breathing, give artificial respiration and seek immediate medical attention.[7]

  • Ingestion: If swallowed, rinse mouth with water.[7] Do NOT induce vomiting.[6] Call a Poison Control Center or doctor immediately for treatment advice.[4][7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7][9]

  • Specific Hazards: The substance is non-combustible but may burn, emitting poisonous and potentially corrosive fumes in a fire.[4][8]

  • Protective Actions for Fire-Fighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][9] Cool fire-exposed containers with a water spray from a protected location.[8]

Accidental Release Measures
  • Personal Precautions: Avoid all personal contact, including inhalation of dust.[4][8] Wear recommended personal protective equipment (see Section 4.0). Ensure the area is well-ventilated.

  • Spill Cleanup Protocol:

    • Remove all ignition sources.[4]

    • For dry spills, use dry clean-up procedures to avoid generating dust.[4][8]

    • Sweep up, shovel, or use a vacuum designed for hazardous materials.[8]

    • Place the collected material into a suitable, labeled, and sealed container for waste disposal.[4][8]

    • Wash the spill area down with large amounts of water, preventing runoff into drains or waterways.[4][8]

    • If contamination of drains occurs, notify emergency services.[4][8]

Handling, Storage, and Personal Protection

Safe Handling
  • Use in a well-ventilated area or outdoors.[4]

  • Avoid contact with skin and eyes and avoid breathing dust.[4][5][8]

  • When handling, do not eat, drink, or smoke.[4][5]

  • Wash hands thoroughly with soap and water after handling.[4]

  • Contaminated work clothes should be laundered separately before reuse.[4]

Storage Conditions
  • Store in original, tightly sealed containers.[4][10]

  • Keep in a cool, dry, dark, and well-ventilated place.[4][10]

  • Store away from incompatible materials and foodstuff containers.[4]

  • Protect containers from physical damage and check regularly for leaks.[4]

Exposure Controls and Personal Protection

Table 4.1: Recommended Personal Protective Equipment (PPE)

TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing or overalls.[4][9]
Respiratory Protection If dust is generated or exposure limits are exceeded, use a full-face respirator with a suitable particle filter (e.g., Type P).[8][9]
Engineering Controls Use in a well-ventilated area. A safety shower and eyewash station should be readily accessible.

Toxicological and Physical Properties

Table 5.1: Known Toxicological Effects

EndpointEffect
Acute Toxicity (Oral) Harmful if swallowed.[2]
Skin Irritation/Corrosion Causes skin irritation.[1][2]
Eye Irritation/Damage Causes serious eye irritation.[1][2]
STOT-Single Exposure May cause respiratory irritation.[1][2]
Carcinogenicity No data available.
Mutagenicity No data available.

Workflow Visualization

The following diagram illustrates the logical workflow for responding to an accidental spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment Containment & Cleanup cluster_Final_Steps Final Steps Spill Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Step 1 Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Step 2 Ignition Remove Ignition Sources Ventilate->Ignition Step 3 PPE Don Correct PPE (Gloves, Goggles, Respirator) Ignition->PPE Step 4 Cleanup Perform Dry Cleanup (Avoid Dust Generation) PPE->Cleanup Step 5 Containerize Place Waste in Sealed, Labeled Container Cleanup->Containerize Step 6 Decontaminate Decontaminate Spill Area & Equipment Containerize->Decontaminate Step 7 Disposal Dispose of Waste via Authorized Channels Decontaminate->Disposal Step 8 Report Report Incident Disposal->Report Step 9

Caption: Workflow for Accidental Spill Response.

References

Navigating the Solubility Landscape of 3-Bromo-5-fluoro-1H-indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 3-Bromo-5-fluoro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the theoretical solubility profile of this compound, details experimental protocols for its accurate determination, and provides context for its application in a relevant biological pathway.

Introduction: The Critical Role of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. For a compound like this compound, which belongs to the versatile indazole class of compounds known for their diverse biological activities, understanding its solubility in various organic solvents is paramount for formulation development, preclinical testing, and ultimately, clinical success. Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), hindering the progression of otherwise promising drug candidates.

Indazole derivatives have garnered significant attention for their potential as therapeutic agents, exhibiting activities such as antitumor, anti-inflammatory, and kinase inhibition.[1][2][3] The strategic placement of bromo and fluoro substituents on the indazole core, as seen in this compound, can significantly modulate its physicochemical properties, including solubility, and its interaction with biological targets.

Solubility Profile of this compound

Based on general principles of "like dissolves like," a summary of expected solubility is presented in Table 1. It is imperative for researchers to experimentally verify these predictions.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Protic Solvents Methanol, EthanolModerate to GoodThe indazole nitrogen atoms can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor, facilitating interactions with protic solvents.
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileGood to ExcellentThese solvents are strong hydrogen bond acceptors and have high polarity, which can effectively solvate the polar functionalities of the indazole ring. DMSO is a common solvent for initial stock solutions in biological assays.[4]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateThe ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower than aprotic polar solvents.
Esters Ethyl AcetateModerateEthyl acetate has moderate polarity and can engage in dipole-dipole interactions and act as a hydrogen bond acceptor.
Ketones AcetoneModerate to GoodAcetone's carbonyl group is a good hydrogen bond acceptor, and its polarity is suitable for dissolving moderately polar compounds.
Hydrocarbons Hexane, ToluenePoor to LowThese are nonpolar solvents and are unlikely to effectively solvate the more polar indazole ring system.
Water -Insoluble[5]The lipophilic nature imparted by the bromo and fluoro substituents, along with the aromatic rings, is expected to dominate over the polar contributions of the nitrogen atoms, leading to very low aqueous solubility.

Table 1. Predicted Qualitative Solubility of this compound in Common Organic Solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial and can be achieved through various established methods. The choice of method often depends on the stage of drug discovery, the amount of compound available, and the required throughput.

Thermodynamic (Equilibrium) Solubility Assay

This method, often considered the "gold standard," measures the concentration of a compound in a saturated solution at equilibrium.[6]

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a vial.[7]

  • Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[8][9]

  • Separation of Undissolved Solid: The suspension is filtered (e.g., using a 0.45 µm filter) or centrifuged to separate the undissolved solid from the saturated solution.[7]

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

  • Standard Curve: A standard curve is generated using known concentrations of the compound to ensure accurate quantification.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a Dimethyl Sulfoxide (DMSO) stock solution.[10] It measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution of the compound.[6]

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO (e.g., 10 mM).[4]

  • Serial Dilution: The DMSO stock solution is serially diluted in a microplate.

  • Addition of Aqueous Buffer: A selected aqueous buffer (e.g., phosphate-buffered saline, PBS) is added to the DMSO solutions.[4]

  • Incubation and Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours).[10] The formation of precipitate is detected by measuring the turbidity of the solution using a nephelometer or by UV-Vis spectrophotometry.[6]

  • Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Relevance in Drug Development: A Potential Role in Kinase Inhibition

The indazole scaffold is a well-known "hinge-binding" motif found in many kinase inhibitors.[2] Compounds containing the indazole core have been investigated as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs).[1] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. Aberrant FGFR signaling is implicated in the development of various cancers.

The following diagram illustrates a simplified workflow for evaluating a compound like this compound as a potential FGFR inhibitor, a process where understanding solubility is a critical first step.

G cluster_0 Pre-Screening cluster_1 In Vitro Evaluation cluster_2 Downstream Signaling Pathway A Compound Synthesis (this compound) B Solubility Assessment (Kinetic & Thermodynamic) A->B Physicochemical Characterization C Initial Stock Preparation (e.g., in DMSO) B->C Formulation Strategy D FGFR Kinase Assay (Biochemical) C->D Screening E Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) D->E Determine IC50 F Western Blot Analysis (Downstream Signaling) E->F Confirm Cellular Activity G FGFR F->G Inhibition H RAS-MAPK Pathway G->H I PI3K-AKT Pathway G->I J Cell Proliferation & Survival H->J I->J

Figure 1. Experimental workflow for evaluating a potential FGFR inhibitor.

The following diagram illustrates a simplified representation of the FGFR signaling pathway, a potential target for indazole-based compounds.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Regulates Gene Expression Inhibitor 3-Bromo-5-fluoro- 1H-indazole (Potential Inhibitor) Inhibitor->FGFR Inhibits

Figure 2. Simplified FGFR signaling pathway.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated, this technical guide provides a robust framework for researchers to approach its solubility assessment. By employing standardized experimental protocols, scientists can generate reliable data to inform formulation strategies and advance the exploration of this and other promising indazole derivatives in drug discovery. The contextualization within a relevant signaling pathway underscores the importance of these fundamental physicochemical properties in the broader quest for novel therapeutics.

References

The Dawn of a Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, has risen to prominence as a "privileged scaffold" in contemporary medicinal chemistry. Its distinct structural and electronic characteristics have facilitated the creation of numerous therapeutic agents across a wide spectrum of diseases. This technical guide explores the historical origins of substituted indazoles, charting their discovery and the progression of their synthesis. We will examine the foundational experimental protocols that set the stage for modern methodologies and delve into the early discoveries of their biological activities, which foreshadowed the immense therapeutic potential of this remarkable heterocyclic system.

Introduction: The Indazole Core

Indazole, or benzopyrazole, is an aromatic heterocyclic compound with the chemical formula C₇H₆N₂. It consists of a benzene ring fused to a pyrazole ring. The indazole structure exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. The 1H-tautomer is generally the most thermodynamically stable.[1] This structural versatility, combined with the ability to substitute at various positions on the bicyclic ring, has made indazole a highly attractive scaffold for medicinal chemists. Derivatives of indazole are found in a number of synthetic compounds and have demonstrated a wide array of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and neurological effects.[1][2]

The Genesis of a Scaffold: Early Synthetic Strategies

The story of substituted indazoles begins in the late 19th and early 20th centuries, with pioneering chemists laying the groundwork for what would become a cornerstone of drug discovery.

Fischer's Foray: The First Synthesis of an Indazole Derivative (c. 1883)

The first synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer. In his seminal work, he prepared an oxo-substituted derivative, indazolone, rather than the parent indazole.[1][3][4]

Experimental Protocol: Fischer's Synthesis of Indazolone[5]
  • Starting Material: o-Hydrazinobenzoic acid.

  • Procedure: o-Hydrazinobenzoic acid was heated, leading to an intramolecular condensation and cyclization. The reaction proceeds via the loss of a water molecule to form 3-indazolone.

  • Reaction Conditions: The starting material was heated. Specific temperatures and reaction times were not meticulously documented in the initial reports but are understood to be elevated.

  • Observations: Fischer noted the formation of a new heterocyclic system, which he named "indazol." This early work, while not yielding the parent indazole, was the crucial first step in recognizing this novel heterocyclic system.

The Jacobson Indazole Synthesis: A Classic Route to 1H-Indazoles

The Jacobson synthesis, a traditional and effective method for preparing 1H-indazoles, typically involves the nitrosation of N-acetyl-o-toluidine followed by cyclization.[5][6]

Experimental Protocol: Jacobson Synthesis of 1H-Indazole[9]
  • Starting Materials: o-toluidine, glacial acetic acid, acetic anhydride, and a source of nitrous gases (e.g., from sodium nitrite and acid).

  • Procedure:

    • o-Toluidine is acetylated by reacting it with a mixture of glacial acetic acid and acetic anhydride.

    • The resulting N-acetyl-o-toluidine solution is cooled in an ice bath.

    • A stream of nitrous gases is passed through the cooled solution to effect nitrosation, forming N-nitroso-o-acetotoluidide. The temperature is maintained between +1° and +4°C.

    • The reaction mixture is then poured onto ice and water, and the separated oil is extracted with benzene.

    • The benzene extract is washed and treated with a solution of sodium methoxide in methanol. This induces cyclization with the evolution of gas.

    • The solution is then boiled, cooled, and extracted with hydrochloric acid.

    • The combined acid extracts are treated with excess ammonia to precipitate the indazole.

    • The crude indazole is collected by filtration, washed, dried, and can be further purified by vacuum distillation.

Other Foundational Syntheses

Other classical methods have also been instrumental in the development of indazole chemistry:

  • Pellizzari Synthesis: This method involves the reaction of an o-acylphenylhydrazine with a dehydrating agent to form a 1-acyl-1H-indazole, which can then be hydrolyzed to the corresponding 1H-indazole.

  • Davis-Sorensen Synthesis: This reaction provides a route to 2H-indazoles.[7]

  • Cadogan-Sundberg Synthesis: While primarily known for indole synthesis, a variation of this reaction, the Cadogan reductive cyclization, allows for the synthesis of indazoles from o-nitroarenes using trivalent phosphorus compounds.[7][8]

The Rise of a Privileged Scaffold in Medicinal Chemistry

The true potential of the indazole scaffold was unlocked in the mid-20th century with the discovery of its diverse biological activities.

Anti-inflammatory Properties: The Case of Benzydamine

One of the earliest and most significant discoveries in the therapeutic application of substituted indazoles was the identification of the anti-inflammatory properties of benzydamine in the mid-20th century.[3] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit cyclooxygenase (COX) enzymes, benzydamine's mechanism is largely independent of this pathway.[9] It is believed to exert its effects by inhibiting the synthesis of pro-inflammatory cytokines such as TNF-α and IL-1β, and by stabilizing cellular membranes.[4][9]

Serotonin Receptor Antagonism: The Advent of Granisetron

A major breakthrough in the application of substituted indazoles came with the development of granisetron . This compound is a highly selective antagonist of the 5-HT₃ receptor.[10] These receptors are ligand-gated ion channels located on vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain.[10][11] By blocking the action of serotonin at these receptors, granisetron effectively prevents the nausea and vomiting associated with chemotherapy and radiotherapy.[12]

Kinase Inhibition: A Modern Pillar of Cancer Therapy

The versatility of the indazole scaffold has been most profoundly demonstrated in its application as a core component of numerous protein kinase inhibitors used in oncology.[13]

  • Pazopanib: This multi-targeted tyrosine kinase inhibitor primarily targets VEGFR, PDGFR, and FGFR, thereby inhibiting tumor angiogenesis and growth.[2]

  • Niraparib: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, niraparib is particularly effective in cancers with defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[14][5]

Quantitative Data of Biologically Active Substituted Indazoles

The following tables summarize the inhibitory potency (IC₅₀ values) and physicochemical properties of key indazole-based drugs and clinical candidates.

InhibitorTarget KinaseIC₅₀ (nM)Assay Type / Context
Axitinib VEGFR10.1 - 1.2Cell-free / Endothelial Cells
VEGFR20.2Cell-free / Endothelial Cells
VEGFR30.1 - 0.3Cell-free / Endothelial Cells
PDGFRβ1.6Endothelial Cells
c-Kit1.7Endothelial Cells
Pazopanib VEGFR110Cell-free
VEGFR230Cell-free
VEGFR347Cell-free
PDGFRα71Not Specified
PDGFRβ84Cell-free
c-Kit74 - 140Cell-free
Niraparib PARP-13.8Cell-free
PARP-22.1Cell-free
Entrectinib ALK12Enzyme Inhibition
Compound 11a VEGFR-25.4Cell-free
Compound 46 GSK-3β640Cell-free
Compound 50 GSK-3β350Cell-free
Compound C05 PLK4< 0.1Kinase Inhibition

Table 1: Comparative Inhibitory Potency (IC₅₀) of Selected Indazole-Based Kinase Inhibitors.[9][13][15][16][17][18]

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPpKa
Indazole C₇H₆N₂118.141.8313.86 (acidic), 1.31 (basic)
Benzydamine C₁₉H₂₃N₃O309.414.38.6
Granisetron C₁₈H₂₄N₄O312.412.311.2
Pazopanib C₂₁H₂₃N₇O₂S437.524.67.1
Niraparib C₁₉H₂₀N₄O320.392.58.5
Axitinib C₂₂H₁₈N₄OS386.473.45.2

Table 2: Physicochemical Properties of Selected Indazole-Containing Compounds.[19]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by substituted indazoles and a general workflow for their synthesis and evaluation.

pazopanib_pathway Pazopanib Pazopanib VEGFR VEGFR Pazopanib->VEGFR PDGFR PDGFR Pazopanib->PDGFR FGFR FGFR Pazopanib->FGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR->PI3K PDGFR->RAS FGFR->PLCg FGFR->PI3K FGFR->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Angiogenesis Angiogenesis mTOR->Angiogenesis Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK ERK->Angiogenesis ERK->Proliferation ERK->Survival niraparib_pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PARP_trapping PARP Trapping BER Base Excision Repair (BER) PARP1->BER initiates Niraparib Niraparib Niraparib->PARP1 inhibits Niraparib->PARP_trapping induces Replication_Fork_Collapse Replication Fork Collapse PARP_trapping->Replication_Fork_Collapse leads to BER->DNA_SSB repairs DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB causes HR_proficient Homologous Recombination (HR Proficient) DNA_DSB->HR_proficient HR_deficient Homologous Recombination (HR Deficient - e.g., BRCA mutant) DNA_DSB->HR_deficient Cell_Survival Cell Survival HR_proficient->Cell_Survival repair leads to Apoptosis Apoptosis HR_deficient->Apoptosis failed repair leads to granisetron_pathway Serotonin Serotonin (5-HT) HT3_Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->HT3_Receptor binds & activates Granisetron Granisetron Granisetron->HT3_Receptor blocks Ion_Channel_Opening Ion Channel Opening HT3_Receptor->Ion_Channel_Opening Cation_Influx Cation Influx (Na+, K+, Ca2+) Ion_Channel_Opening->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization Emetic_Signal Emetic Signal Transmission Depolarization->Emetic_Signal synthesis_workflow Start Starting Materials (e.g., o-toluidine, hydrazines) Synthesis Synthesis of Substituted Indazoles (e.g., Jacobson, Fischer, etc.) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Kinase Inhibition Assays) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive/Redesign SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate Favorable Profile

References

3-Bromo-5-fluoro-1H-indazole: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-fluoro-1H-indazole is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active molecules. Its strategic substitution with bromine and fluorine atoms provides distinct opportunities for functionalization, making it an attractive starting material for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, complete with detailed experimental protocols and data presented for practical laboratory use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 885519-08-4[1][2]
Molecular Formula C₇H₄BrFN₂[1]
Molecular Weight 215.02 g/mol [1]
Appearance Off-white to light yellow solidGeneric
Purity ≥98%[1]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol.Generic

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process:

  • Bromination of a suitable fluoro-substituted 2-methylaniline.

  • Diazotization and Cyclization to form the indazole ring.

  • Deprotection (if necessary) to yield the final product.

Synthesis_Pathway Start 4-Fluoro-2-methylaniline Intermediate1 5-Bromo-4-fluoro-2-methylaniline Start->Intermediate1 Bromination (NBS, Acetonitrile) Intermediate2 N-Acetyl-5-bromo-4-fluoro-2-methylaniline Intermediate1->Intermediate2 Acetylation (Acetic Anhydride) Intermediate3 Diazonium Salt Intermediate2->Intermediate3 Diazotization (NaNO2, HCl) Product This compound Intermediate3->Product Intramolecular Cyclization (Heat)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Bromo-4-fluoro-2-methylaniline

  • To a solution of 4-fluoro-2-methylaniline (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-4-fluoro-2-methylaniline.

Step 2: Synthesis of this compound

  • Dissolve 5-bromo-4-fluoro-2-methylaniline (1.0 eq) in a mixture of acetic acid and propionic acid.

  • Cool the solution to 0-5°C and add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at this temperature for 1 hour to ensure complete diazotization.

  • Slowly warm the reaction mixture to room temperature and then heat to 60-70°C for 2-3 hours to effect cyclization.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Data (Predicted)

Due to the limited availability of public experimental data for this compound, the following spectroscopic data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.[4]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~13.5br s-1HN-H
~7.8ddJ = 9.0, 2.5 Hz1HH-4
~7.6ddJ = 9.0, 4.5 Hz1HH-7
~7.3dddJ = 9.0, 9.0, 2.5 Hz1HH-6

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~159 (d, J ≈ 240 Hz)C-5
~141C-7a
~125C-3
~122 (d, J ≈ 9 Hz)C-7
~115 (d, J ≈ 25 Hz)C-4
~110 (d, J ≈ 23 Hz)C-6
~108C-3a

Table 4: Predicted IR and Mass Spectrometry Data

Spectroscopic TechniquePredicted Peaks/Values
IR (KBr, cm⁻¹) ~3100-3000 (N-H stretch), ~1620 (C=N stretch), ~1500 (C=C stretch), ~1250 (C-F stretch), ~800 (C-Br stretch)
Mass Spectrometry (EI) m/z (%): 216/214 (M⁺, ~100), 135 (M⁺ - Br), 108 (M⁺ - Br - HCN)

Reactivity and Applications in Drug Discovery

This compound serves as a versatile intermediate for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions at the C3 position. The indazole scaffold itself is a well-established pharmacophore, particularly in the development of protein kinase inhibitors for the treatment of cancer.[5][6][7]

Key Reactions

4.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The bromine atom at the C3 position of this compound can be readily coupled with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents.[8][9][10]

Suzuki_Miyaura_Coupling Indazole This compound Product 3-Substituted-5-fluoro-1H-indazole Indazole->Product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) BoronicAcid R-B(OH)₂ BoronicAcid->Product

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture at 80-100°C for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

4.1.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C3 position.[8][11]

Buchwald_Hartwig_Amination Indazole This compound Product 3-Amino-5-fluoro-1H-indazole Derivative Indazole->Product Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) Amine R¹R²NH Amine->Product

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add an anhydrous solvent, such as toluene or dioxane, via syringe.

  • Heat the reaction mixture at 80-110°C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Role in Kinase Inhibition

The indazole scaffold is a privileged structure in the design of kinase inhibitors. The nitrogen atoms of the indazole ring can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. By functionalizing the 3-position of this compound, medicinal chemists can introduce various substituents that can extend into and interact with other regions of the kinase active site, thereby modulating potency and selectivity.[5][6][7]

Kinase_Inhibition_Pathway cluster_0 Kinase Signaling Pathway ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate DownstreamSignaling Downstream Signaling (e.g., Cell Proliferation, Survival) PhosphorylatedSubstrate->DownstreamSignaling IndazoleDerivative 3-Substituted-5-fluoro- 1H-indazole Derivative IndazoleDerivative->Kinase Inhibition (Competitive Binding at ATP Site)

Caption: General mechanism of kinase inhibition by indazole derivatives.

Conclusion

This compound is a valuable and strategically important heterocyclic building block for drug discovery and development. Its amenability to functionalization via robust cross-coupling methodologies, combined with the proven biological relevance of the indazole scaffold, makes it a highly attractive starting point for the synthesis of novel kinase inhibitors and other therapeutic agents. This technical guide provides a solid foundation of its properties, synthesis, and reactivity to aid researchers in leveraging this versatile molecule in their scientific endeavors.

References

Methodological & Application

Application Notes: Suzuki Coupling Protocol for 3-Bromo-5-fluoro-1H-indazole and its Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The functionalization of the indazole ring, particularly at the 3-position, is a key strategy in the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating carbon-carbon bonds, enabling the synthesis of 3-aryl-1H-indazoles. This document provides a detailed protocol for the Suzuki coupling of 3-Bromo-5-fluoro-1H-indazole with various arylboronic acids and discusses the application of the resulting compounds in drug development, with a focus on their role as kinase inhibitors.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.

Applications in Drug Development

3-Aryl-1H-indazole derivatives are of significant interest in drug discovery due to their ability to act as potent and selective inhibitors of various protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and chronic pain.

Oncology: The 3-aryl-indazole scaffold has been identified as a key pharmacophore in the development of inhibitors for several receptor tyrosine kinases (RTKs) implicated in cancer progression. These include Fibroblast Growth Factor Receptors (FGFRs) and Tropomyosin receptor kinases (Trks).[1] Aberrant FGFR signaling can drive tumor growth, proliferation, and angiogenesis in various cancers.[2][3][4][5][6] Similarly, gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes, which encode for Trk proteins, are oncogenic drivers in a wide range of tumors.[7][8][9][10] 3-Aryl-5-fluoro-1H-indazole derivatives can be designed to target the ATP-binding site of these kinases, thereby blocking their downstream signaling pathways and inhibiting cancer cell growth.

Pain Management: Neurotrophins and their corresponding Trk receptors are critically involved in pain signaling.[11][12][13][14] The development of selective Trk inhibitors is a promising therapeutic strategy for the treatment of chronic pain.[11][12][13][14] 3-Aryl-indazole derivatives have been explored as peripherally restricted pan-Trk inhibitors, aiming to alleviate pain without the central nervous system side effects associated with some analgesics.[11]

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Reaction conditions may require optimization depending on the specific arylboronic acid used.

Materials:

  • This compound

  • Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, DME)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. The reaction can also be performed under microwave irradiation, which may significantly reduce the reaction time.[15][16][17]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-fluoro-1H-indazole.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of bromo-indazoles with various arylboronic acids, based on analogous reactions found in the literature.

Table 1: Optimization of Suzuki Coupling Conditions for Bromo-Indazoles

EntryCatalyst (mol%)Base (eq.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂ (5)K₂CO₃ (2)DME/H₂O802High
2Pd(PPh₃)₄ (5)Cs₂CO₃ (2)1,4-Dioxane/EtOH/H₂O140 (MW)0.5Good to Excellent
3XPhosPdG2/XPhos (2.5/5)K₂CO₃ (3)Dioxane110 (MW)0.67High
4Pd(OAc)₂/RuPhos (5/10)K₃PO₄ (3)Dioxane/H₂O120 (MW)1Good to Excellent

Yields are generalized from literature on similar substrates and may vary for this compound.

Table 2: Scope of Arylboronic Acids in Suzuki Coupling with Bromo-Indazoles

EntryArylboronic AcidProductExpected Yield
1Phenylboronic acid5-Fluoro-3-phenyl-1H-indazoleGood
24-Methoxyphenylboronic acid5-Fluoro-3-(4-methoxyphenyl)-1H-indazoleHigh
34-Acetylphenylboronic acid3-(4-Acetylphenyl)-5-fluoro-1H-indazoleGood
43-Pyridylboronic acid5-Fluoro-3-(pyridin-3-yl)-1H-indazoleGood
52-Thienylboronic acid5-Fluoro-3-(thiophen-2-yl)-1H-indazoleModerate to Good

Expected yields are qualitative and based on the reactivity of different boronic acids in similar Suzuki coupling reactions.[15][16][17][18]

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Base inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat Reaction Mixture (Conventional or Microwave) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring workup Cool, Dilute & Extract monitoring->workup purify Purify via Column Chromatography workup->purify product Isolated 3-Aryl-5-fluoro-1H-indazole purify->product

Caption: General workflow for the Suzuki coupling of this compound.

Signaling Pathway Inhibition

G cluster_extracellular cluster_membrane cluster_intracellular cluster_cellular_response ligand Neurotrophin (e.g., NGF) or FGF receptor Trk or FGFR Receptor Tyrosine Kinase ligand->receptor ras_raf RAS-RAF-MEK-ERK (MAPK) Pathway receptor->ras_raf Dimerization & Autophosphorylation pi3k PI3K-AKT Pathway receptor->pi3k Dimerization & Autophosphorylation plc PLCγ Pathway receptor->plc Dimerization & Autophosphorylation stat JAK-STAT Pathway receptor->stat Dimerization & Autophosphorylation proliferation Cell Proliferation & Growth ras_raf->proliferation survival Cell Survival ras_raf->survival differentiation Differentiation ras_raf->differentiation pain_signal Pain Sensation ras_raf->pain_signal pi3k->proliferation pi3k->survival pi3k->differentiation pi3k->pain_signal plc->proliferation plc->survival plc->differentiation plc->pain_signal stat->proliferation stat->survival stat->differentiation stat->pain_signal inhibitor 3-Aryl-5-fluoro-1H-indazole (Kinase Inhibitor) inhibitor->receptor Inhibits Kinase Activity

Caption: Inhibition of Trk/FGFR signaling by a 3-aryl-5-fluoro-1H-indazole derivative.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors from 3-Bromo-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use, particularly in oncology. The targeted inhibition of protein kinases is a cornerstone of modern cancer therapy, and the development of novel, selective, and potent inhibitors remains a critical area of research. 3-Bromo-5-fluoro-1H-indazole is a versatile starting material for the synthesis of a diverse range of kinase inhibitors, offering a key handle for carbon-carbon and carbon-nitrogen bond formation to explore the chemical space and optimize structure-activity relationships (SAR).

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors derived from this compound. The focus is on the widely applicable Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. These methodologies allow for the introduction of various aryl, heteroaryl, and amino moieties at the 3-position of the indazole core, a key interaction point with the hinge region of many kinases. This document is intended to be a practical guide for researchers in drug discovery and development.

Key Target Kinases

Derivatives of this compound have shown inhibitory activity against several key oncogenic kinases, including:

  • c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase whose dysregulation is implicated in various cancers, promoting tumor growth, invasion, and metastasis.[1][2]

  • AXL: A member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, its overexpression is associated with poor prognosis and drug resistance in numerous cancers.[3][4][5]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[6][7]

Synthetic Workflow Overview

The general strategy for synthesizing kinase inhibitors from this compound involves the functionalization of the C3 position. The following diagram illustrates the typical synthetic workflow.

G start This compound suzuki Suzuki-Miyaura Coupling (C-C bond formation) start->suzuki Aryl/Heteroaryl Boronic Acid/Ester, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N bond formation) start->buchwald Amine, Pd Catalyst, Base product_suzuki 3-Aryl/Heteroaryl-5-fluoro-1H-indazole Derivatives suzuki->product_suzuki product_buchwald 3-Amino-5-fluoro-1H-indazole Derivatives buchwald->product_buchwald bio_eval Biological Evaluation (Kinase Assays, Cell-based Assays) product_suzuki->bio_eval product_buchwald->bio_eval

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid or Ester (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl2·CH2Cl2) (0.05 equivalents)

  • Potassium Carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the corresponding aryl or heteroaryl boronic acid or ester (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Add Pd(dppf)Cl2·CH2Cl2 (0.05 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl/heteroaryl-5-fluoro-1H-indazole derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vessel, add Pd2(dba)3 (0.02 eq.) and Xantphos (0.04 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous toluene, followed by this compound (1.0 eq.), the amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

  • Heat the reaction mixture to 90-110 °C and stir for 6-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-amino-5-fluoro-1H-indazole derivative.

Data Presentation

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized from indazole scaffolds, providing a basis for comparison and further development.

Table 1: Inhibitory Activity of c-Met Kinase Inhibitors

Compound IDModification at C3c-Met IC50 (nM)Reference
Cpd-1 4-(pyridin-4-yloxy)phenyl3.22[8]
Cpd-2 3-fluoro-4-(pyridin-4-yloxy)phenyl5.82[8]
Cabozantinib N/A (Reference)5.4[9]
Compound 5a Pyrazolo[3,4-b]pyridine derivative4.27[10]
Compound 5b Pyrazolo[3,4-b]pyridine derivative7.95[10]

Table 2: Inhibitory Activity of AXL Kinase Inhibitors

Compound IDModification at C3AXL IC50 (nM)Reference
Bemcentinib (R428) N/A (Reference)14[11]
Compound m16 Diphenylpyrimidine–diamine derivative5[11]
Compound 13 2,4,5-trisubstitued pyrimidine19[5]
Fragment 24 Indazole-based fragment>1000[3][12]
Inhibitor 54 Optimized indazole-based fragment100-1000[3][12]

Table 3: Inhibitory Activity of VEGFR-2 Kinase Inhibitors

Compound IDModification at C3VEGFR-2 IC50 (nM)Reference
Compound 30 Indazole derivative1.24[6]
Sorafenib N/A (Reference)53.65[7]
Compound 6 Nicotinamide-based derivative60.83[7]
Compound 7b Thiadiazole-based derivative40.65[13]
Compound 13d Indole-2-one derivative26.38[14]

Signaling Pathway Diagrams

Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and potential therapeutic effects.

c-Met Signaling Pathway

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Inhibitor 3-Indazole Inhibitor Inhibitor->cMet Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Simplified c-Met signaling pathway and its inhibition.

AXL Signaling Pathway

AXL_Pathway cluster_downstream Downstream Signaling GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK MAPK AXL->MAPK STAT3 STAT3 AXL->STAT3 Inhibitor 3-Indazole Inhibitor Inhibitor->AXL Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Outcomes Cell Survival Metastasis Drug Resistance mTOR->Outcomes ERK ERK MAPK->ERK ERK->Outcomes STAT3->Outcomes

Caption: AXL receptor signaling cascade and point of inhibition.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor 3-Indazole Inhibitor Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis Vascular Permeability Cell Proliferation ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: VEGFR-2 signaling pathway in angiogenesis and its inhibition.

References

Applications of 3-Bromo-5-fluoro-1H-indazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities. As a bioisostere of indole, it is a core component of numerous approved drugs and clinical candidates, particularly in oncology. The strategic introduction of halogen substituents, such as bromine and fluorine, provides critical handles for synthetic diversification and can significantly modulate the physicochemical and pharmacological properties of the parent molecule. 3-Bromo-5-fluoro-1H-indazole, in particular, is a valuable building block for the synthesis of targeted therapeutics, primarily kinase inhibitors. The bromine atom at the 3-position serves as a versatile anchor for cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties, while the fluorine atom at the 5-position can enhance metabolic stability and binding affinity. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel therapeutic agents.

Key Applications in Drug Discovery

Derivatives of this compound are primarily explored as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. The indazole core can effectively mimic the purine ring of ATP, enabling competitive inhibition at the kinase hinge region.

1. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors:

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1] Numerous indazole-based compounds have been developed as potent VEGFR-2 inhibitors. The 3-aryl indazole scaffold, readily accessible from this compound via Suzuki-Miyaura coupling, is a common feature in this class of inhibitors.

2. Aurora Kinase Inhibitors:

The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is a common feature in many cancers, making them attractive targets for anticancer therapy. Indazole derivatives have been successfully developed as potent pan-Aurora or isoform-selective inhibitors.

3. Pim Kinase Inhibitors:

Pim kinases (Pim-1, -2, and -3) are a family of serine/threonine kinases that regulate cell survival, proliferation, and apoptosis. They are implicated in the pathogenesis of various hematological malignancies and solid tumors. The 3-(heteroaryl)-1H-indazole scaffold has been identified as a promising pharmacophore for the development of potent pan-Pim kinase inhibitors.[2]

Data Presentation: Inhibitory Activities of Structurally Related Indazole Derivatives

Table 1: Representative Indazole-Based VEGFR-2 Inhibitors

Compound IDStructureVEGFR-2 IC₅₀ (nM)Reference
Axitinib
alt text
0.2[3]
Pazopanib
alt text
30[4]
Linifanib
alt text
3[5]

Table 2: Representative Indazole-Based Aurora Kinase Inhibitors

Compound IDAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Reference
Danusertib (PHA-739358) 1379ClinicalTrials.gov
Alisertib (MLN8237) 1.2396.5[5]
AMG 900 54[5]

Table 3: Representative Indazole-Based Pim Kinase Inhibitors

Compound IDPim-1 IC₅₀ (nM)Pim-2 IC₅₀ (nM)Pim-3 IC₅₀ (nM)Reference
Compound 13o 1.50.94.6[2]
SGI-1776 736393[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 3-aryl and 3-amino-1H-indazole derivatives starting from this compound. These are cornerstone reactions for creating diverse chemical libraries for drug screening.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-5-fluoro-1H-indazoles

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Cesium Carbonate (Cs₂CO₃), 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and cesium carbonate (2.5 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to the flask.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-fluoro-1H-indazole.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-5-fluoro-1H-indazoles

This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination to introduce a variety of amino groups at the 3-position of the indazole ring.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5-2 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk line or glovebox techniques

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), the ligand (e.g., Xantphos, 0.04 equivalents), and the base (e.g., NaOtBu, 1.5 equivalents) to a Schlenk tube.

  • Add this compound (1 equivalent) and the desired amine (1.2 equivalents).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-5-fluoro-1H-indazole derivative.

Mandatory Visualizations

Signaling Pathway Diagram

G VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Indazole_Inhibitor 3-Aryl-5-fluoro- 1H-indazole (e.g., from 3-Bromo-5-fluoro- 1H-indazole) Indazole_Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Akt->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a 3-aryl-5-fluoro-1H-indazole derivative.

Experimental Workflow Diagram

G General Workflow for Synthesis and Evaluation Start This compound Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., Kinase Assay) Characterization->Screening Hit_Compound Hit Compound (Potent Inhibitor) Screening->Hit_Compound Optimization Lead Optimization (SAR Studies) Hit_Compound->Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of novel kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its strategic substitution pattern allows for the efficient synthesis of a diverse range of derivatives, particularly targeting protein kinases implicated in cancer. The provided protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions offer robust methods for generating compound libraries for high-throughput screening. While direct biological data for derivatives of this specific scaffold is limited in publicly available literature, the extensive data on analogous indazole-based kinase inhibitors strongly supports its potential for the discovery of novel and potent therapeutic agents. Further exploration of this scaffold is warranted to unlock its full potential in the development of next-generation targeted therapies.

References

Application Notes & Protocols: Derivatization of 3-Bromo-5-fluoro-1H-indazole for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3][4][5] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, often serving as a bioisostere for purines and participating in key hydrogen bonding interactions with biological targets.[1] Specifically, 3-Bromo-5-fluoro-1H-indazole is a valuable and highly versatile building block for the synthesis of novel therapeutic candidates. The bromine atom at the C3-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space and optimize pharmacological properties. The fluorine atom at the C5-position can enhance metabolic stability, binding affinity, and other pharmacokinetic parameters.

These application notes provide detailed protocols for the derivatization of this compound via two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.[6][7][8][9] These methods are instrumental in generating libraries of novel indazole derivatives for screening and lead optimization in drug discovery programs, particularly in the development of kinase inhibitors for oncology.[8][10][11]

Key Derivatization Strategies

The derivatization of this compound primarily relies on palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the indazole ring system and the reactivity of the C-Br bond make it an ideal substrate for these transformations.

dot

Caption: Key derivatization strategies for this compound.

Biological Significance: Kinase Inhibition

Indazole derivatives are particularly prominent as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[8][11] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The 1H-indazole-3-amine structure is a known and effective hinge-binding fragment, capable of forming crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[1] By synthesizing derivatives of this compound, researchers can target a wide array of kinases, such as VEGFR, FGFR, Pim kinases, and ALK, to develop novel anti-cancer therapeutics.[3][8][10][11]

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) P1 Signaling Protein 1 RTK->P1 ATP -> ADP P2 Signaling Protein 2 P1->P2 P3 Downstream Kinase P2->P3 TF Transcription Factor P3->TF Gene Gene Expression TF->Gene Response Cell Proliferation, Angiogenesis Gene->Response Inhibitor Indazole Derivative Inhibitor->RTK Inhibition Ligand Growth Factor Ligand->RTK

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Procedure:

  • Reaction Setup: In a microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., Cs₂CO₃, 2.0 eq). [7][8]2. Solvent Addition: Add the solvent mixture (e.g., 1,4-dioxane/EtOH/H₂O) to the vial.

  • Degassing: Seal the vessel and degas the mixture by purging with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Place the vessel in a microwave reactor and heat to the desired temperature (e.g., 140 °C) for the specified time (typically 30-60 minutes), or heat conventionally in a sealed tube. [7][12]5. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine. [8]7. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl/heteroaryl-5-fluoro-1H-indazole. [8]

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine.

Materials:

  • This compound

  • Primary or Secondary Amine (1.1 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine Ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃))

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

dot

Buchwald_Workflow start Start setup Combine in Schlenk Tube: - Pd Catalyst, Ligand, Base - this compound start->setup evacuate Evacuate and Backfill with Inert Gas (3x) setup->evacuate add_solvents Add Anhydrous Solvent Add Amine via Syringe evacuate->add_solvents reaction Heat with Vigorous Stirring (e.g., 80-110 °C) Monitor by TLC/LC-MS add_solvents->reaction workup Cool to RT Quench with aq. NH4Cl Extract with Organic Solvent reaction->workup purify Wash with Water & Brine Dry, Concentrate, and Purify via Column Chromatography workup->purify end Obtain 3-Amino-5-fluoro-1H-indazole purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base. Then add the this compound. [6]2. Evacuation: Seal the tube, evacuate, and backfill with inert gas. Repeat this cycle three times. [6]3. Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine. [6]4. Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). [6]5. Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. [6]7. Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-5-fluoro-1H-indazole. [6]

Conclusion

This compound is a key intermediate for the synthesis of diverse libraries of indazole derivatives with significant potential in drug discovery. The Suzuki-Miyaura coupling and Buchwald-Hartwig amination are robust and versatile methods for its functionalization, enabling the exploration of structure-activity relationships critical for developing potent and selective therapeutic agents, particularly in the field of oncology. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to leverage this valuable scaffold in their drug development programs.

References

Application Notes and Protocols for N-arylation of 3-Bromo-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the N-arylation of 3-Bromo-5-fluoro-1H-indazole, a critical transformation for synthesizing a diverse range of compounds with potential applications in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in numerous biologically active molecules, and the functionalization at the N-1 position is a key step in the development of novel therapeutic agents.

This document outlines two robust and widely applicable protocols for the N-arylation of this compound: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Both methods offer distinct advantages and can be selected based on substrate scope, functional group tolerance, and available laboratory resources.

Method 1: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical and cost-effective method for the formation of carbon-nitrogen bonds.[1][2] Modern iterations of this reaction often employ ligands to facilitate the coupling at lower temperatures and with improved yields.[2] This protocol utilizes a copper(I) iodide catalyst in conjunction with a diamine ligand, a system known for its effectiveness in the N-arylation of various nitrogen-containing heterocycles.[3][4]

Reaction Scheme:

Figure 1: General scheme for the Ullmann N-arylation of this compound.

Experimental Protocol:

Materials:

  • This compound

  • Aryl amine (e.g., aniline, substituted anilines)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (or other suitable diamine ligand)

  • Potassium hydroxide (KOH) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure: [5]

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired aryl amine (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous potassium hydroxide (2.0 mmol, 2.0 equiv) and anhydrous DMF (5 mL).

  • The Schlenk tube is sealed, and the reaction mixture is heated to 120 °C with vigorous stirring.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The mixture is filtered through a pad of Celite® to remove insoluble inorganic salts. The filter cake is washed with additional ethyl acetate (2 x 10 mL).

  • The combined organic filtrate is washed with water (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated this compound.

Data Presentation: Representative Yields for Ullmann N-Arylation

The following table summarizes expected yields for the copper-catalyzed N-arylation of indazole derivatives with various aryl amines, based on literature precedents for similar substrates.[5][6]

EntryAryl AmineBaseSolventTemperature (°C)Time (h)Expected Yield (%)
1AnilineKOHDMF1202460-75
24-MethoxyanilineCs₂CO₃Dioxane1101870-85
34-ChloroanilineKOHDMF1202455-70
42-MethylanilineCs₂CO₃Dioxane1102450-65

Method 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] It is known for its broad substrate scope and tolerance of a wide variety of functional groups.[7] The choice of phosphine ligand is crucial for the success of this reaction.

Reaction Scheme:

Figure 2: General scheme for the Buchwald-Hartwig N-arylation of this compound.

Experimental Protocol:

Materials:

  • This compound

  • Aryl amine (e.g., aniline, substituted anilines)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or other suitable palladium precatalyst

  • Xantphos (or other suitable phosphine ligand, e.g., BINAP, DavePhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure: [9]

  • In an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the aryl amine (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and Xantphos (0.06 mmol, 6 mol%).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) and anhydrous toluene (5 mL).

  • The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.

Data Presentation: Representative Yields for Buchwald-Hartwig N-Arylation

The following table presents expected yields for the palladium-catalyzed N-arylation of bromo-indazoles with various aryl amines, based on literature data for analogous substrates.[9][10]

EntryAryl AminePalladium PrecatalystLigandBaseSolventTemperature (°C)Time (h)Expected Yield (%)
1AnilinePd₂(dba)₃XantphosNaOtBuToluene1001280-95
24-ToluidinePd(OAc)₂BINAPCs₂CO₃Toluene1101675-90
33-FluoroanilinePd₂(dba)₃DavePhosNaOtBuDioxane1001080-92
42,4-DifluoroanilinePd₂(dba)₃XantphosNaOtBuToluene1001470-85

Visualizations

Experimental Workflow

experimental_workflow reagents Combine Reactants: - this compound - Aryl Amine - Catalyst (Cu or Pd) - Ligand - Base inert_atm Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atm solvent Add Anhydrous Solvent (DMF or Toluene) inert_atm->solvent reaction Heat and Stir (100-120 °C, 8-24 h) solvent->reaction workup Aqueous Workup: - Quench Reaction - Extraction with Organic Solvent reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated N-arylated Product purification->product

A generalized experimental workflow for the N-arylation of this compound.

Catalytic Cycles

catalytic_cycles cluster_ullmann Ullmann Condensation (Copper-Catalyzed) cluster_buchwald Buchwald-Hartwig Amination (Palladium-Catalyzed) CuI Cu(I)X Cu_amide [L-Cu-NR'Ar] CuI->Cu_amide + Indazole-H, Base Cu_III [L-Cu(III)(NR'Ar)(ArX)] Cu_amide->Cu_III + Ar'-X (Oxidative Addition) Cu_III->CuI product_U Ar-NR'-Indazole Cu_III->product_U Reductive Elimination Indazole_anion Indazole Anion Pd0 LₙPd(0) PdII_add [LₙPd(II)(Ar)(X)] Pd0->PdII_add + Ar-X (Oxidative Addition) PdII_amide [LₙPd(II)(Ar)(NR'H)]⁺X⁻ PdII_add->PdII_amide + HNR'Ar Pd_amido [LₙPd(II)(Ar)(NR')] PdII_amide->Pd_amido - HX, Base Pd_amido->Pd0 product_B Ar-NR'-Indazole Pd_amido->product_B Reductive Elimination

Simplified catalytic cycles for the Ullmann and Buchwald-Hartwig N-arylation reactions.

References

Application Notes and Protocols: Leveraging 3-Bromo-5-fluoro-1H-indazole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoro-1H-indazole is a key heterocyclic building block in medicinal chemistry, particularly in the development of small molecule kinase inhibitors. Its substituted indazole core serves as a versatile scaffold that can be strategically functionalized to target the ATP-binding sites of various kinases. The bromine atom at the 3-position is amenable to a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. The fluorine atom at the 5-position can enhance binding affinity and modulate the physicochemical properties of the final compounds, such as metabolic stability and membrane permeability.

These application notes provide a comprehensive overview of the use of this compound in the multi-step synthesis of potent and selective kinase inhibitors, with a focus on Polo-like kinase 4 (PLK4), MAP kinase-activated protein kinase 2 (MK2), and Pim kinases. Detailed experimental protocols for key synthetic transformations and relevant biological data are presented to facilitate the design and execution of novel drug discovery programs.

Applications in Kinase Inhibitor Synthesis

The indazole scaffold is a privileged structure in the design of kinase inhibitors. Derivatives of this compound have been successfully employed in the synthesis of inhibitors for several important cancer and inflammation-related kinases.

  • Polo-Like Kinase 4 (PLK4) Inhibitors: PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication and is a validated target in oncology.[1][2] Overexpression of PLK4 is observed in various cancers, making it an attractive target for therapeutic intervention.[3] Indazole-based compounds have been developed as potent PLK4 inhibitors, with some advancing to clinical trials.[4][5]

  • MAP Kinase-Activated Protein Kinase 2 (MK2) Inhibitors: MK2 is a substrate of p38 MAPK and is a key regulator of the inflammatory response, primarily through the post-transcriptional regulation of pro-inflammatory cytokines like TNF-α.[6][7] Inhibition of the p38/MK2 signaling axis is a promising strategy for the treatment of inflammatory diseases.[8]

  • Pim Kinase Inhibitors: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are downstream effectors of many cytokine and growth factor signaling pathways and are implicated in cell survival, proliferation, and apoptosis.[9][10] They are frequently overexpressed in various hematological and solid tumors, making them attractive targets for cancer therapy.[11][12]

The general synthetic strategy involves the functionalization of the 3-position of the indazole core via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce moieties that can interact with the hinge region and other key residues within the kinase active site.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of representative kinase inhibitors derived from bromo-indazole precursors.

Table 1: Reaction Conditions and Yields for Key Synthetic Steps

Starting MaterialReaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
3-Bromo-1H-indazole derivativeSuzuki-MiyauraArylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)0.5-13-Aryl-1H-indazole60-95[13]
5-Bromo-1-ethyl-1H-indazoleSuzuki-MiyauraN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane8025-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole~90
6-Bromo-1H-indazoleBuchwald-HartwigAnilineBrettPhos precatalystLiHMDSTHF6512-24N-phenyl-1H-indazol-6-amine85
6-Bromo-1H-indazoleBuchwald-HartwigMorpholineRuPhos precatalystLiHMDSTHF6512-246-(Morpholin-4-yl)-1H-indazole92

Table 2: Biological Activity of Indazole-Based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)Reference
CFI-400945PLK42.8--[14]
Compound C05PLK4< 0.1IMR-320.948[15][16]
MCF-70.979[15][16]
H4601.679[15][16]
Compound K17PLK40.3--[14]
Compound K22PLK40.1MCF-71.3[14]
Thiazolidinedione 4aPim-1---[11]
Pan-Pim Inhibitor 13oPim-1, Pim-2, Pim-3PotentKMS-12-[12]

Experimental Protocols

The following are detailed, representative protocols for the key synthetic transformations involving this compound. These protocols are based on established literature procedures and can be adapted for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C, or 140 °C for microwave irradiation) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-aryl-5-fluoro-1H-indazole.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., a G3 or G4 precatalyst, 2 mol%)

  • Ligand (e.g., BrettPhos for primary amines, RuPhos for secondary amines)

  • Base (e.g., LiHMDS or NaOtBu, 2.0 equiv)

  • Anhydrous solvent (e.g., THF or toluene)

  • Inert gas (Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the palladium precatalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, followed by the amine.

  • Add the base portion-wise or as a solution at room temperature.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 3-amino-5-fluoro-1H-indazole derivative.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways involving PLK4, MK2, and Pim kinases, which are key targets for inhibitors synthesized from this compound.

PLK4_Signaling_Pathway PLK4 PLK4 CentrioleDup Centriole Duplication PLK4->CentrioleDup CellCycle Cell Cycle Progression (G1/S Transition) PLK4->CellCycle regulates GenomicInstability Genomic Instability PLK4->GenomicInstability overexpression leads to CentrioleDup->CellCycle TumorGrowth Tumor Growth CellCycle->TumorGrowth GenomicInstability->TumorGrowth Apoptosis Apoptosis PLK4_Inhibitor PLK4 Inhibitor (e.g., CFI-400945) PLK4_Inhibitor->PLK4 inhibits PLK4_Inhibitor->Apoptosis induces

Caption: PLK4 Signaling Pathway in Cancer.

MK2_Signaling_Pathway Stress Stress Stimuli (e.g., LPS, UV) p38_MAPK p38 MAPK Stress->p38_MAPK MK2 MK2 p38_MAPK->MK2 activates TNFa_mRNA TNF-α mRNA Stabilization MK2->TNFa_mRNA Inflammation Inflammation TNFa_mRNA->Inflammation MK2_Inhibitor MK2 Inhibitor MK2_Inhibitor->MK2 inhibits

Caption: MK2 Signaling Pathway in Inflammation.

Pim_Kinase_Signaling_Pathway Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim_Kinase Pim Kinase (Pim-1, 2, 3) JAK_STAT->Pim_Kinase upregulates BAD BAD (pro-apoptotic) Pim_Kinase->BAD phosphorylates & inhibits Proliferation Proliferation Pim_Kinase->Proliferation Cell_Survival Cell Survival BAD->Cell_Survival inhibits Pim_Inhibitor Pim Kinase Inhibitor Pim_Inhibitor->Pim_Kinase inhibits

Caption: Pim Kinase Signaling in Cell Survival.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the key cross-coupling reactions.

Suzuki_Workflow Start Start: 3-Bromo-5-fluoro- 1H-indazole Reagents Add: - Boronic Acid - Pd Catalyst - Base Start->Reagents Reaction Reaction: - Degas - Heat Reagents->Reaction Workup Workup: - Quench - Extract Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Product: 3-Aryl-5-fluoro- 1H-indazole Purification->Product Buchwald_Workflow Start Start: 3-Bromo-5-fluoro- 1H-indazole Reagents Add: - Amine - Pd Precatalyst/Ligand - Base Start->Reagents Reaction Reaction: - Inert Atmosphere - Heat Reagents->Reaction Workup Workup: - Quench - Extract Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Product: 3-Amino-5-fluoro- 1H-indazole Purification->Product

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the large-scale synthesis of 3-Bromo-5-fluoro-1H-indazole, a key intermediate in pharmaceutical development. The primary synthetic strategy involves the regioselective bromination of commercially available 5-fluoro-1H-indazole. This document outlines multiple effective bromination methods, offering flexibility in reagent selection and reaction conditions to suit various laboratory and scale-up requirements. Detailed experimental procedures, quantitative data, and process visualizations are provided to facilitate successful synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry, utilized in the synthesis of a variety of therapeutic agents. The presence of the bromine atom at the 3-position provides a versatile handle for further functionalization through cross-coupling reactions, while the fluoro substituent at the 5-position can enhance metabolic stability and binding affinity of the final drug candidates. The development of a robust and scalable synthesis for this intermediate is therefore of significant interest.

This document details a reliable synthetic approach starting from the readily available precursor, 5-fluoro-1H-indazole.

Synthetic Pathway Overview

The most direct and industrially viable route to this compound is the selective bromination of 5-fluoro-1H-indazole at the C3 position.

A 5-Fluoro-1H-indazole B Bromination A->B Brominating Agent (e.g., Br2, NBS, DBDMH) C This compound B->C

Figure 1: General synthetic scheme for this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
5-Fluoro-1H-indazole≥97%Commercially available
Bromine (Br₂)Reagent GradeStandard Supplier
N,N-Dimethylformamide (DMF)AnhydrousStandard Supplier
N-Bromosuccinimide (NBS)Reagent GradeStandard Supplier
Acetonitrile (MeCN)AnhydrousStandard Supplier
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Reagent GradeStandard Supplier
Ethanol (EtOH)AnhydrousStandard Supplier
Sodium Carbonate (Na₂CO₃)Reagent GradeStandard Supplier
Sodium Sulfite (Na₂SO₃)Reagent GradeStandard Supplier
Ethyl Acetate (EtOAc)Reagent GradeStandard Supplier
HexanesReagent GradeStandard Supplier
Saturated Sodium Bicarbonate SolutionLaboratory PreparedN/A
BrineLaboratory PreparedN/A
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard Supplier
Synthesis of this compound

Three effective methods for the bromination of 5-fluoro-1H-indazole are presented below. The choice of method may depend on available equipment, safety considerations, and desired reaction time.

Method A: Bromination using Bromine in DMF

This method is adapted from a procedure for the bromination of 5-nitro-1H-indazole and is expected to give high yields.[1]

Procedure:

  • Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge 5-fluoro-1H-indazole (1.0 eq). Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, approx. 10 mL per gram of starting material).

  • Cooling: Cool the resulting solution to -5 °C to 0 °C using an appropriate cooling bath.

  • Bromine Addition: Slowly add bromine (1.1 eq) dropwise via the addition funnel, ensuring the internal temperature is maintained below 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

  • Warm-up and Reaction Monitoring: Slowly warm the mixture to 35-40 °C and maintain this temperature, monitoring the reaction progress by TLC or HPLC until the starting material is consumed (typically 10-12 hours).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into a stirred vessel containing ice water.

  • Work-up: Add a saturated solution of sodium sulfite to quench any excess bromine. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield this compound.

Method B: Bromination using N-Bromosuccinimide (NBS)

NBS is a widely used and convenient brominating agent for indazoles.[2]

Procedure:

  • Reaction Setup: To a reaction vessel, add 5-fluoro-1H-indazole (1.0 eq) and anhydrous acetonitrile (MeCN, approx. 15 mL per gram of starting material). Stir to dissolve.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05-1.1 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or HPLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Work-up: Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield pure this compound.

Method C: Ultrasound-Assisted Bromination with DBDMH

This modern approach utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source and ultrasound to accelerate the reaction, offering a rapid and efficient synthesis.[3][4][5]

Procedure:

  • Reaction Setup: In a reaction vessel suitable for sonication, combine 5-fluoro-1H-indazole (1.0 eq), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 1.0 eq), and sodium carbonate (2.0 eq) in ethanol (approx. 10 mL per gram of starting material).

  • Sonication: Place the vessel in an ultrasonic bath and sonicate at 40 °C for 30-60 minutes. Monitor the reaction by TLC or HPLC.

  • Work-up: After the reaction is complete, filter the mixture to remove inorganic salts and rinse the filter cake with a small amount of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water.

  • Extraction and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic solution and purify the crude product by recrystallization or column chromatography to afford this compound.

Data Presentation

MethodBrominating AgentSolventTemperature (°C)Typical Time (h)YieldNotes
A Br₂DMF-5 to 4010 - 12High (est. >90%)[1]Utilizes elemental bromine; requires careful temperature control.
B NBSMeCN25 - 504 - 6Good to High[2]Uses a solid, easy-to-handle brominating agent.
C DBDMHEtOH400.5 - 1Good to High[4][5]Very rapid method; requires an ultrasonic bath.

Process Workflow and Logic Diagrams

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with 5-Fluoro-1H-indazole & Solvent B Establish Inert Atmosphere (N₂) A->B C Cool to Reaction Temperature B->C D Add Brominating Agent (Br₂, NBS, or DBDMH) C->D E Stir/Sonicate at Reaction Temperature D->E F Monitor Progress (TLC/HPLC) E->F G Quench Reaction F->G H Precipitation / Extraction G->H I Filter and Wash Solid H->I J Dry Product Under Vacuum I->J

Figure 2: Detailed experimental workflow for the synthesis.

Start Start with 5-Fluoro-1H-indazole Decision Choose Bromination Method Start->Decision MethodA Method A: Br₂ in DMF Decision->MethodA High Yield Conventional MethodB Method B: NBS in MeCN Decision->MethodB Easy Handling MethodC Method C: DBDMH in EtOH (Ultrasound) Decision->MethodC Rapid Workup Quench, Isolate, and Purify MethodA->Workup MethodB->Workup MethodC->Workup End Final Product: This compound Workup->End

Figure 3: Decision-making logical diagram for synthesis method selection.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the palladium-catalyzed cross-coupling of 3-Bromo-5-fluoro-1H-indazole with various partners. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the fluorinated indazole scaffold in bioactive molecules. The following sections detail the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, offering a guide for the synthesis of diverse 3-substituted-5-fluoro-1H-indazole derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position, which is a key strategy in the development of novel therapeutic agents.[1]

Data Presentation: Suzuki-Miyaura Coupling of this compound Analogs

While specific yield data for this compound is not extensively published, the following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of analogous 3-bromoindazoles with various boronic acids, providing an expected performance benchmark.

EntryCoupling Partner (Boronic Acid)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)78[2]
24-Methoxyphenylboronic acidPdCl₂(dppf)·CH₂Cl₂ (5)-K₂CO₃1,4-Dioxane/H₂O100~70-90[1][3]
33-Thienylboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME/H₂O80~70-90[4]
42-Furylboronic acidPd(OAc)₂ (5)RuPhos (10)K₃PO₄Dioxane/H₂O100Good to Excellent[5]
5Pyridin-3-ylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃Dioxane110 (MW)80[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from literature for the Suzuki-Miyaura coupling of 3-bromoindazoles.[2][3][4]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, or DME)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the corresponding boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., Cs₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-16 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-aryl-5-fluoro-1H-indazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This method is instrumental in synthesizing 3-amino-5-fluoro-1H-indazole derivatives, which are important pharmacophores.

Data Presentation: Buchwald-Hartwig Amination of 3-Bromo-1H-indazole Analogs

The following table presents typical conditions and expected yields for the Buchwald-Hartwig amination of analogous bromo-aromatic systems, which can be applied to this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene11085[8][9]
2MorpholineRuPhos Precatalyst (2)-LiHMDSTHF6595[9]
3Benzophenone iminePd₂(dba)₃ (1.5)BrettPhos (3)NaOtBuToluene100~70-90[1]
4Primary Aliphatic AmineBrettPhos Pd G4 (5)BrettPhos (5)K₃PO₄t-BuOH100Good[10]
5Secondary Cyclic AminePd(OAc)₂ (1)Xantphos (4)K₂CO₃Dioxane100-12060-85[1]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This generalized protocol is based on established procedures for the Buchwald-Hartwig amination of aryl bromides.[8][9]

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., RuPhos precatalyst, 2 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., BINAP)

  • Base (e.g., NaOtBu, LiHMDS, or Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with this compound (1.0 equiv), the palladium catalyst/precatalyst, and the base.

  • If using a solid amine, add it at this stage.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent, followed by the liquid amine (1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 65-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired 3-amino-5-fluoro-1H-indazole.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is highly valuable for the synthesis of 3-alkynyl-5-fluoro-1H-indazoles, which serve as versatile intermediates for further functionalization or as final products with potential biological activity.

Data Presentation: Sonogashira Coupling of 3-Bromo-1H-indazole Analogs

The following data for analogous systems provide a reference for the expected outcomes of Sonogashira coupling with this compound.

EntryAlkynePd Catalyst (mol%)Cu Cocatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (5)Et₃NTHFreflux~80-90[12]
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)Et₃NTHFreflux~80-90[12]
32-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ (cat.)CuI (cat.)Et₃N-RTGood[13]
4Propargyl alcoholPdCl₂(CH₃CN)₂ (15)- (copper-free)Cs₂CO₃MeCN/H₂O65Good[14]
51-HeptynePd(PPh₃)₄ (cat.)CuI (cat.)Et₃NTHF/Et₃NRTGood[15]
Experimental Protocol: General Procedure for Sonogashira Coupling

This is a general procedure for the Sonogashira coupling of aryl bromides, adaptable for this compound.[12][15]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 3-alkynyl-5-fluoro-1H-indazole.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_suzuki Suzuki-Miyaura Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Complex) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X (this compound) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (-X, +OR') Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R(L2) R-B(OR)2 (Transmetalation) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R (Coupled Product) Ar-Pd(II)-R(L2)->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_buchwald Buchwald-Hartwig Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Complex) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X (this compound) Ar-Pd(II)-NR'R''(L2) [Ar-Pd(II)-NR'R''(L2)] Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L2) R'R''NH, Base (Amine Coordination & Deprotonation) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' (Coupled Product) Ar-Pd(II)-NR'R''(L2)->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu-C≡CR Cu-C≡CR (Copper Acetylide) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR (Coupled Product) Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR CuX CuX CuX->Cu-C≡CR HC≡CR, Base Cu-C≡CR->CuX Transmetalation to Pd HC≡CR HC≡CR (Terminal Alkyne) HC≡CR->Cu-C≡CR

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental_Workflow reagents Combine Reactants (this compound, Coupling Partner, Catalyst, Ligand, Base) setup Inert Atmosphere Setup (Evacuate & Backfill with Ar/N₂) reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols: 3-Bromo-5-fluoro-1H-indazole in the Development of Anti-Tumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Bromo-5-fluoro-1H-indazole as a key building block in the synthesis of novel anti-tumor agents. The indazole scaffold is a privileged structure in medicinal chemistry, with several approved cancer therapies containing this moiety. The introduction of bromine at the 3-position and fluorine at the 5-position offers a versatile platform for the development of potent and selective kinase inhibitors and apoptosis inducers.

Introduction

Indazole derivatives have emerged as a significant class of heterocyclic compounds in oncology research due to their ability to mimic the purine base of ATP and interact with the hinge region of various protein kinases. This interaction can disrupt cellular signaling pathways that are often dysregulated in cancer, leading to the inhibition of tumor growth and proliferation. This compound serves as a crucial starting material for introducing a wide range of substituents at the C3-position, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of potential drug candidates.

Data Presentation: Anti-Proliferative Activity of Indazole Derivatives

The following table summarizes the in vitro anti-proliferative activity of various indazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). It is important to note that while these compounds are structurally related to derivatives of this compound, the specific data for derivatives of this exact scaffold is limited in publicly available literature. This table is therefore illustrative of the potential of the broader indazole class of compounds.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 2f 4T1 (Breast Cancer)0.23--
A549 (Lung Cancer)> 10--
HepG2 (Liver Cancer)0.80--
MCF-7 (Breast Cancer)0.34--
HCT116 (Colon Cancer)1.15--
Compound 6o K562 (Leukemia)5.155-Fluorouracil-
A549 (Lung Cancer)> 405-Fluorouracil-
PC-3 (Prostate Cancer)26.35-Fluorouracil-
Hep-G2 (Liver Cancer)21.85-Fluorouracil-
Compound X4 H2228 (Lung Cancer)0.034--

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Aryl-5-fluoro-1H-indazoles via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 - 0.1 equivalents)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2 - 3 equivalents)

  • 1,4-Dioxane and Water (typically in a 4:1 to 5:1 ratio)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the corresponding arylboronic acid (1.2-1.5 equivalents), and the base (K2CO3 or Cs2CO3, 2-3 equivalents).

  • Add the solvent system of 1,4-dioxane and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst, Pd(dppf)Cl2 (0.05 - 0.1 equivalents), to the reaction mixture under a nitrogen or argon atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-aryl-5-fluoro-1H-indazole derivative.

Protocol 2: In Vitro Anti-Proliferative Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized indazole derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, K562, PC-3, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Synthesized indazole compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the indazole compounds in the cell culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.

  • After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anti-cancer drug).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Indazole Derivatives as Kinase Inhibitors

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, ALK, ROS1) PI3K PI3K RTK->PI3K Activates Indazole 3-Aryl-5-fluoro-1H-indazole Derivative Indazole->RTK Inhibits Bcl2 Bcl-2 Indazole->Bcl2 Inhibits MDM2 MDM2 Indazole->MDM2 Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->MDM2 Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis p53 p53 p53->Bax Activates MDM2->p53 Inhibits G Start Start: This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Purification Purification (Column Chromatography) Suzuki->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Library Library of 3-Aryl-5-fluoro-1H-indazoles Characterization->Library InVitro In Vitro Screening (MTT Assay) Library->InVitro IC50 Determine IC50 Values InVitro->IC50 Lead Lead Compound Identification IC50->Lead Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Lead->Mechanism End Further Preclinical Development Mechanism->End G Scaffold Indazole Scaffold StartingMaterial This compound Scaffold->StartingMaterial SAR Structure-Activity Relationship (SAR) Studies StartingMaterial->SAR Potency Increased Potency SAR->Potency Selectivity Improved Selectivity SAR->Selectivity Properties Favorable ADME Properties SAR->Properties Candidate Drug Candidate Potency->Candidate Selectivity->Candidate Properties->Candidate

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Bromo-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-Bromo-5-fluoro-1H-indazole by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel is the most common and recommended stationary phase. A typical mobile phase system is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate. A good starting point for the eluent composition is a gradient of 10-40% ethyl acetate in hexane. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation. For closely related compounds, a mobile phase of 20–30% ethyl acetate in hexane has been shown to be effective.[1]

Q2: What are the common impurities that I might encounter in crude this compound?

A2: Impurities in your crude sample can originate from the synthetic route employed. Common impurities may include:

  • Unreacted starting materials: Depending on the synthetic pathway, these could be precursors to the indazole ring.

  • Over-brominated species: Formation of di-bromo or other poly-brominated indazoles can occur if the bromination step is not carefully controlled.[2]

  • Regioisomers: The synthesis might lead to the formation of other isomers of bromo-fluoro-1H-indazole.[2]

  • Residual solvents: Solvents used in the reaction or work-up may be present in the crude product.[2]

  • Degradation products: The compound may degrade if not handled or stored properly, especially if exposed to light or moisture.[2]

Q3: My compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A3: If your compound is not moving from the baseline, it indicates that the mobile phase is not polar enough to elute it from the silica gel. You can try adding a small percentage (0.5-1%) of a more polar solvent like methanol or isopropanol to your ethyl acetate/hexane mobile phase. However, be cautious as adding too much alcohol can sometimes lead to the dissolution of the silica gel. Alternatively, you could consider using a different solvent system altogether, such as dichloromethane/methanol.

Q4: I am observing co-elution of my desired product with an impurity. How can I improve the separation?

A4: To improve the separation of co-eluting compounds, you can try the following:

  • Optimize the mobile phase: Run a gradient elution with a shallower gradient of the polar solvent. This will increase the resolution between closely eluting compounds.

  • Change the solvent system: Sometimes, changing the solvents in the mobile phase can alter the selectivity of the separation. For example, you could try a toluene/acetone or dichloromethane/ether system.

  • Use a different stationary phase: If optimizing the mobile phase does not work, consider using a different stationary phase like alumina or a bonded-phase silica gel (e.g., diol or cyano).

  • Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) is a powerful alternative.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate mobile phase polarity.- Column overloading.- Column channeling.- Optimize the mobile phase using TLC. Start with a low polarity and gradually increase it.- Ensure the amount of crude material is not more than 1-5% of the mass of the silica gel.- Pack the column carefully to ensure a homogenous stationary phase bed.
Product Elutes Too Quickly (Low Rf) - Mobile phase is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Product Elutes Too Slowly or Not at All (High Rf) - Mobile phase is not polar enough.- The compound may be degrading on the silica gel.- Increase the proportion of the polar solvent in the mobile phase.- Add a small amount of a more polar solvent like methanol.- Test the stability of your compound on a silica TLC plate before running the column. If it degrades, consider using a less acidic stationary phase like alumina.[3]
Tailing of the Product Peak - The compound is interacting strongly with the silica gel.- The column is overloaded.- Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, to reduce strong interactions.- Reduce the amount of sample loaded onto the column.
Cracked or Channeled Column Bed - Improper packing of the column.- The silica gel has run dry.- Repack the column, ensuring the silica gel is a uniform slurry and is allowed to settle without air bubbles.- Always keep the top of the silica gel bed covered with the mobile phase.

Experimental Protocols

Protocol 1: General Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the column bed.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Parameter Typical Value/Range Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Ethyl Acetate / HexaneA common and effective solvent system.
Eluent Ratio 10-40% Ethyl Acetate in HexaneThe optimal ratio should be determined by TLC. A starting point of 20% is often reasonable.
Sample Load 1-5 g crude per 100 g silica gelOverloading can lead to poor separation.
Purity (Post-Column) >98%Purity should be assessed by HPLC or NMR.

Visualizations

Purification_Troubleshooting_Workflow start Start Purification tlc Run TLC to Determine Initial Eluent Conditions start->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Crude Sample pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column monitor_fractions Monitor Fractions by TLC run_column->monitor_fractions poor_sep Poor Separation? monitor_fractions->poor_sep combine_pure Combine Pure Fractions end_product Pure 3-Bromo-5-fluoro- 1H-indazole combine_pure->end_product poor_sep->combine_pure No no_elution Product Not Eluting? poor_sep->no_elution Yes co_elution Co-elution with Impurity? no_elution->co_elution No increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes optimize_eluent Optimize Eluent Gradient/ Solvent System co_elution->optimize_eluent Yes change_solvent Change Solvent System or Stationary Phase co_elution->change_solvent If optimization fails optimize_eluent->run_column increase_polarity->run_column change_solvent->start

Caption: Troubleshooting workflow for the column chromatography purification.

Logical_Relationships crude_product Crude this compound column_chrom Column Chromatography crude_product->column_chrom impurities Starting Materials Over-brominated Species Regioisomers Solvents impurities->column_chrom pure_product Pure Product (>98%) column_chrom->pure_product analysis Purity Analysis (TLC, HPLC, NMR) column_chrom->analysis parameters Stationary Phase (Silica) Mobile Phase (Hexane/EtOAc) Gradient parameters->column_chrom pure_product->analysis

Caption: Logical relationships in the purification process.

References

Technical Support Center: Synthesis of 3-Bromo-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-fluoro-1H-indazole. The information herein is designed to help identify and resolve common issues related to impurities encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and what are the potential sources of impurities?

A common and effective method for the synthesis of this compound is the direct bromination of 5-fluoro-1H-indazole at the C3 position. Impurities can arise from several sources throughout this process:

  • Starting Materials: Incomplete conversion of the starting material, 5-fluoro-1H-indazole, will result in its presence in the final product.

  • Reagents: Excess brominating agents or their byproducts may persist after workup.

  • Side Reactions: The reaction may produce byproducts such as di-brominated indazoles or other regioisomers.[1]

  • Degradation: The final product or intermediates may degrade if exposed to harsh conditions (e.g., high temperatures, strong acids or bases).

  • Residual Solvents: Solvents used in the reaction and purification steps can be retained in the final product.[1]

Q2: I observe an unexpected peak in the HPLC chromatogram of my this compound sample. How can I identify it?

An unexpected peak in the HPLC chromatogram indicates the presence of an impurity. A systematic approach is recommended for its identification:

  • Review the Synthesis: Carefully examine the synthetic route and reaction conditions to hypothesize potential side products or unreacted starting materials.

  • LC-MS Analysis: The most effective initial step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will provide the molecular weight of the impurity, which is a critical piece of information for deducing its structure.

  • Spiking Studies: If you suspect the impurity is a known starting material or intermediate, you can "spike" your sample with a small amount of the pure reference standard and re-analyze it by HPLC. An increase in the peak area of the unknown will confirm its identity.

  • Isolation and Spectroscopic Analysis: For significant unknown impurities, isolation via preparative HPLC or column chromatography may be necessary.[1] Once isolated, the structure can be elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[2][3]

Q3: My NMR spectrum shows broader than expected peaks. What could be the cause?

Broad peaks in an NMR spectrum can be attributed to several factors:

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals, potentially from catalysts or reaction vessels, can cause significant line broadening.

  • Sample Viscosity: Highly concentrated samples can be viscous, leading to broader signals. Diluting the sample may resolve this issue.

  • Chemical Exchange: The N-H proton of the indazole ring can undergo chemical exchange, which can broaden the N-H signal and adjacent protons. Performing the NMR analysis in a different deuterated solvent or at a different temperature can sometimes help to sharpen these peaks.

  • Presence of Multiple Species: A mixture of tautomers or regioisomers can result in a more complex and potentially broadened spectrum.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low Yield of this compound Incomplete reaction.Increase reaction time or temperature. Ensure the stoichiometry of the brominating agent is correct.
Degradation of the product during workup.Use milder workup conditions. Avoid prolonged exposure to strong acids or bases.
Presence of Di-bromo Impurities Excess brominating agent.Reduce the molar equivalents of the brominating agent. Control the reaction temperature carefully.
Presence of Regioisomeric Impurities Non-selective bromination.The C3 position of the indazole is generally the most reactive. However, other positions on the benzene ring could be brominated under certain conditions. Modifying the solvent or the brominating agent may improve regioselectivity.
Residual Starting Material (5-fluoro-1H-indazole) Insufficient brominating agent or short reaction time.Increase the amount of brominating agent and/or extend the reaction time. Monitor the reaction progress by TLC or HPLC.
Inconsistent Batch-to-Batch Purity Variability in starting material quality or reaction conditions.Ensure the purity of the 5-fluoro-1H-indazole starting material is consistent. Maintain strict control over reaction parameters such as temperature, time, and stirring speed.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ultrasound-Assisted Bromination

This protocol is adapted from a general method for the C3 bromination of indazoles.[4][5]

Materials:

  • 5-fluoro-1H-indazole

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Ethanol

  • Sodium Carbonate (Na₂CO₃)

  • Ultrasonic bath

Procedure:

  • In a suitable reaction vessel, dissolve 5-fluoro-1H-indazole (1.0 mmol) in ethanol (10 mL).

  • Add sodium carbonate (2.0 mmol) to the solution.

  • Add DBDMH (1.0 mmol) to the reaction mixture.

  • Place the reaction vessel in an ultrasonic bath and sonicate at 40 °C for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This is a general-purpose method that can be used as a starting point for the analysis of this compound and its impurities.[1][6] Optimization may be required based on the specific impurities present.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20% to 95% B; 25-30 min: 95% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in Acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 3: Sample Preparation for NMR Spectroscopy
  • Weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Cap the NMR tube and gently sonicate or vortex to ensure complete dissolution.

  • If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.[1]

Visualizations

impurity_identification_workflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting cluster_identification Impurity Identification synthesis Synthesis of This compound hplc_analysis HPLC Analysis synthesis->hplc_analysis nmr_analysis NMR Analysis synthesis->nmr_analysis unexpected_peak Unexpected Peak in HPLC hplc_analysis->unexpected_peak If present inconsistent_nmr Inconsistent NMR Data nmr_analysis->inconsistent_nmr If observed hypothesize Hypothesize Potential Impurities unexpected_peak->hypothesize inconsistent_nmr->hypothesize lcms_analysis LC-MS Analysis hypothesize->lcms_analysis confirm_standard Confirm with Reference Standard lcms_analysis->confirm_standard isolate Isolate Impurity (Prep HPLC) lcms_analysis->isolate elucidate Structure Elucidation (NMR, HRMS) isolate->elucidate

Caption: Workflow for identifying unknown impurities.

impurity_formation_pathway cluster_main_reaction Main Reaction Pathway cluster_impurities Potential Impurity Formation starting_material 5-fluoro-1H-indazole product This compound starting_material->product Brominating Agent (e.g., DBDMH) unreacted_sm Unreacted Starting Material (5-fluoro-1H-indazole) starting_material->unreacted_sm Incomplete Reaction regioisomer Other Bromo-5-fluoro-1H-indazole Regioisomers starting_material->regioisomer Side Reaction over_bromination Di-bromo-5-fluoro-1H-indazole product->over_bromination Excess Brominating Agent

Caption: Potential pathways for impurity formation.

References

Technical Support Center: Optimizing Reaction Conditions for the Bromination of 5-Fluoro-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bromination of 5-fluoro-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of 5-fluoro-1H-indazole?

A1: The electrophilic bromination of 1H-indazoles typically occurs at the C3 position.[1] The pyrazole ring is generally more activated towards electrophilic substitution than the benzene ring. The 5-fluoro substituent is an electron-withdrawing group, which can deactivate the benzene ring to some extent, further favoring substitution on the pyrazole ring. Therefore, the primary product expected is 3-bromo-5-fluoro-1H-indazole .

Q2: Which brominating agents are suitable for this reaction?

A2: N-Bromosuccinimide (NBS) is a widely used and effective reagent for the regioselective bromination of indazoles at the C3 position.[1] Other brominating agents such as bromine (Br₂) in a suitable solvent can also be used. For substrates with electron-withdrawing groups, NBS is often preferred as it can offer milder reaction conditions and better selectivity.

Q3: What are the common solvents used for the bromination of 5-fluoro-1H-indazole?

A3: Common solvents for bromination with NBS include acetonitrile (MeCN), dichloromethane (DCM), chloroform (CHCl₃), and methanol (MeOH).[1] The choice of solvent can influence the reaction rate and selectivity. Acetonitrile is a frequently used solvent for the bromination of similar heterocyclic compounds.

Q4: Can dibromination occur, and if so, at which positions?

A4: Yes, dibromination is a potential side reaction, especially if an excess of the brominating agent is used or under forcing reaction conditions. The second bromine atom would likely substitute on the benzene ring, potentially at the C4, C6, or C7 positions, influenced by the directing effects of the existing substituents.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A comparison of the reaction mixture to the starting material (5-fluoro-1H-indazole) will indicate the consumption of the reactant and the formation of the product.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Conversion of Starting Material 1. Insufficient reactivity of the brominating agent. 2. Reaction temperature is too low. 3. Deactivation of the brominating agent by impurities (e.g., water).1. Ensure the quality and reactivity of the brominating agent (e.g., use freshly recrystallized NBS). 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction conditions are too harsh, leading to substitution at other positions. 2. Use of a highly reactive, non-selective brominating agent.1. Lower the reaction temperature. 2. Use a milder brominating agent like NBS instead of Br₂. 3. Reduce the reaction time.
Formation of Dibrominated Byproducts 1. Excess of brominating agent used. 2. Prolonged reaction time.1. Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent. 2. Carefully monitor the reaction and stop it once the starting material is consumed.
Difficulty in Product Purification 1. Co-elution of the product with starting material or isomers during column chromatography. 2. The product is difficult to crystallize.1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. 2. Try different solvent systems for recrystallization. Common solvents for purification of similar compounds include ethyl acetate/hexane or dichloromethane/methanol mixtures.

Experimental Protocols

Protocol 1: Bromination of 5-fluoro-1H-indazole using N-Bromosuccinimide (NBS)

This protocol is a general guideline based on the bromination of similar indazole derivatives. Optimization of reaction time and temperature may be necessary.

Materials:

  • 5-fluoro-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 5-fluoro-1H-indazole (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. If the reaction is sluggish, allow it to warm to room temperature and stir for 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any remaining NBS.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford this compound.

Data Presentation

Table 1: Summary of Reaction Conditions for Bromination of 5-fluoro-1H-indazole

Parameter Condition A (NBS) Condition B (Br₂) Expected Outcome
Brominating Agent N-BromosuccinimideBromineThis compound
Equivalents 1.0 - 1.11.0 - 1.1Monobromination
Solvent Acetonitrile, DCM, or THFAcetic Acid or DCMGood solubility of reactants
Temperature 0 °C to room temperature0 °C to room temperatureControl of regioselectivity and side reactions
Reaction Time 1 - 6 hours1 - 4 hoursCompletion of reaction
Typical Yield Moderate to HighModerate to HighVaries with optimization

Note: The data in this table is based on general procedures for indazole bromination and may require optimization for 5-fluoro-1H-indazole.

Visualizations

experimental_workflow Experimental Workflow for Bromination of 5-fluoro-1H-indazole start Start dissolve Dissolve 5-fluoro-1H-indazole in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_nbs Add NBS (1.05 eq) portion-wise cool->add_nbs react Stir at 0 °C to RT (Monitor by TLC) add_nbs->react quench Quench with aq. Na₂S₂O₃ react->quench concentrate Concentrate in vacuo quench->concentrate extract Aqueous Workup (EtOAc, NaHCO₃, Brine) concentrate->extract dry Dry over Na₂SO₄ and concentrate extract->dry purify Purify by Column Chromatography dry->purify end This compound purify->end

Caption: Workflow for the bromination of 5-fluoro-1H-indazole.

troubleshooting_logic Troubleshooting Decision Tree for Bromination start Reaction Issue low_conversion Low Conversion? start->low_conversion multiple_products Multiple Products? low_conversion->multiple_products No check_reagents Check Reagent Quality Increase Temperature low_conversion->check_reagents Yes dibromination Dibromination? multiple_products->dibromination No change_conditions Lower Temperature Use Milder Reagent (NBS) multiple_products->change_conditions Yes reduce_equivalents Reduce Brominating Agent (1.0-1.1 eq) dibromination->reduce_equivalents Yes optimize_purification Optimize Chromatography Solvent System dibromination->optimize_purification No solution Problem Solved check_reagents->solution change_conditions->solution reduce_equivalents->solution optimize_purification->solution

Caption: Troubleshooting logic for bromination of 5-fluoro-1H-indazole.

References

Technical Support Center: Synthesis of 3-Bromo-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-fluoro-1H-indazole. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A prevalent method is the direct bromination of 5-fluoro-1H-indazole. This typically involves treating the starting material with a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like acetic acid or a chlorinated solvent. The C3 position of the indazole ring is generally susceptible to electrophilic substitution.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The main side reactions of concern are over-bromination and the formation of regioisomers. Over-bromination can lead to the formation of di-bromo-5-fluoro-1H-indazole. Additionally, while the C3 position is reactive, bromination at other positions on the benzene ring can occur, leading to isomeric impurities that may be difficult to separate from the desired product.

Q3: How can I minimize the formation of the di-brominated side product?

A3: To reduce over-bromination, it is crucial to carefully control the stoichiometry of the brominating agent.[1] Using a slight excess or a 1:1 molar ratio of the brominating agent to the 5-fluoro-1H-indazole is recommended. Slow, dropwise addition of the brominating agent and maintaining a consistent reaction temperature can also help improve selectivity for the mono-brominated product.[2] Close monitoring of the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to stop the reaction upon consumption of the starting material.

Q4: What factors influence the regioselectivity of the bromination?

A4: The regioselectivity is primarily governed by the electronic properties of the 5-fluoro-1H-indazole ring. The solvent, temperature, and the choice of brominating agent can also play a role. Milder brominating agents may offer better selectivity.

Q5: What are the recommended purification techniques for isolating this compound?

A5: Column chromatography is a common and effective method for purifying the crude product and separating it from unreacted starting material and side products. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Yield of this compound Incomplete reaction.- Increase the reaction time or slightly elevate the temperature, while monitoring for side product formation.- Ensure the brominating agent is of high purity and activity.
Suboptimal reaction temperature.- Optimize the reaction temperature. Some brominations proceed well at room temperature, while others may require cooling or gentle heating.
Product loss during work-up or purification.- During aqueous work-up, adjust the pH to ensure the product is in its neutral form to maximize extraction into the organic layer.- Optimize the solvent system for column chromatography to achieve better separation.
Significant Formation of Di-bromo Impurity Excess of brominating agent.- Use a precise 1:1 molar ratio of the brominating agent to the starting material.- Add the brominating agent slowly and portion-wise to avoid localized high concentrations.[2]
High reaction temperature or prolonged reaction time.- Conduct the reaction at the lowest effective temperature.- Monitor the reaction closely and quench it as soon as the starting material is consumed.
Formation of Multiple Isomers Lack of regioselectivity.- Experiment with different solvents to find one that enhances selectivity for the C3 position.- Consider using a milder and more selective brominating agent.
Difficulty in Product Isolation Product is partially soluble in the aqueous phase.- Saturate the aqueous layer with brine (NaCl solution) to decrease the solubility of the organic product.- Increase the number of extractions with the organic solvent.
Formation of an emulsion during extraction.- Add a small amount of brine to help break the emulsion.- Allow the mixture to stand for an extended period in the separatory funnel.

Experimental Protocols

Key Experiment: Direct Bromination of 5-fluoro-1H-indazole

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 5-fluoro-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Acetic Acid

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-fluoro-1H-indazole (1 equivalent) in glacial acetic acid.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using TLC. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Work-up: Carefully neutralize the acetic acid by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizing Reaction Pathways

The following diagram illustrates the intended synthetic pathway for this compound and the potential side reactions that can lead to impurities.

Synthesis_Side_Reactions Start 5-fluoro-1H-indazole Reagent + Brominating Agent (e.g., NBS) Start->Reagent Product This compound (Desired Product) Reagent->Product Main Reaction (Controlled Conditions) Side_Product_2 Isomeric Bromo-5-fluoro-1H-indazoles (e.g., C4, C6, or C7-bromo) Reagent->Side_Product_2 Side Reaction (Lack of Regioselectivity) Side_Product_1 Di-bromo-5-fluoro-1H-indazole (Over-bromination) Product->Side_Product_1 Further Bromination (Excess Reagent/Time)

Caption: Synthetic pathway and potential side reactions in the bromination of 5-fluoro-1H-indazole.

References

Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-5-fluoro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main strategies for the synthesis of this compound:

  • Route A: Direct Bromination of 5-fluoro-1H-indazole. This approach involves the initial synthesis of the 5-fluoro-1H-indazole scaffold followed by a regioselective bromination at the C3 position. This method is advantageous if 5-fluoro-1H-indazole is readily available.

  • Route B: Cyclization of a Pre-functionalized Aryl Precursor. This strategy starts with an aromatic compound that already contains the necessary fluorine and bromine atoms in the correct positions, which then undergoes a cyclization reaction to form the indazole ring. A common precursor for a similar compound, 5-bromo-1H-indazol-3-amine, is 5-bromo-2-fluorobenzonitrile, which is reacted with hydrazine hydrate.[1][2]

Q2: I am experiencing low yields. What are the common causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

  • Side Reactions: The formation of unwanted byproducts, such as regioisomers or over-brominated products, can significantly decrease the yield of the desired product.

  • Product Decomposition: Indazole derivatives can be sensitive to harsh reaction conditions. High temperatures or strong acidic/basic conditions might lead to decomposition.

  • Purification Losses: Significant amounts of the product may be lost during workup and purification steps, such as extraction and chromatography.

Q3: How can I minimize the formation of regioisomers?

A3: The formation of regioisomers is a common challenge in indazole synthesis. To minimize their formation:

  • In Direct Bromination: The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity at the C3 position. Milder brominating agents and controlled temperature can favor the desired isomer. Ultrasound-assisted bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been shown to be effective for C3-bromination of indazoles.[3][4][5]

  • In Cyclization Routes: The regioselectivity is determined by the structure of the starting material. Careful selection and synthesis of the correctly substituted precursor are key.

Q4: What are the best methods for purifying this compound?

A4: The choice of purification method depends on the nature of the impurities. Common techniques include:

  • Recrystallization: This is an effective method for removing small amounts of impurities from a solid product. The selection of an appropriate solvent system is critical for good recovery and purity.[6]

  • Column Chromatography: For separating the desired product from significant amounts of impurities or isomers with different polarities, column chromatography on silica gel is a versatile and widely used technique.[1][7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete diazotization (if using a Sandmeyer-type reaction).Ensure the temperature is maintained between 0-5°C during the addition of the nitrite source. Use freshly prepared sodium nitrite solution.[8]
Premature decomposition of the diazonium salt.Keep the reaction temperature low and use the diazonium salt immediately in the subsequent step.[8]
Inefficient cyclization of the precursor.Optimize the reaction temperature and time for the cyclization step. Ensure the pH is suitable for the reaction.
Formation of Multiple Products (Low Purity) Over-bromination (di- or tri-brominated species).Add the brominating agent dropwise and monitor the reaction progress closely by TLC or LC-MS. Use a slight excess or stoichiometric amount of the brominating agent.
Formation of regioisomers.In direct bromination, explore milder and more selective brominating agents (e.g., NBS, DBDMH) and optimize reaction conditions (solvent, temperature).[9] In cyclization routes, ensure the purity of the starting materials.
Presence of starting material in the final product.Increase the reaction time or temperature moderately. Ensure efficient mixing of the reactants.
Difficult Product Isolation Product is soluble in the aqueous layer during workup.Adjust the pH of the aqueous layer to decrease the solubility of the product. Use a different extraction solvent or increase the number of extractions.
Formation of an emulsion during extraction.Add brine to the separatory funnel to break the emulsion. Allow the layers to separate for a longer period.
Oiling out during recrystallization.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. If impurities are high, consider a preliminary purification step like column chromatography.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination

This two-step protocol involves the synthesis of 5-fluoro-1H-indazole followed by regioselective bromination at the C3 position.

Step 1: Synthesis of 5-fluoro-1H-indazole

A plausible method for the synthesis of 5-fluoro-1H-indazole is the diazotization of 2-amino-4-fluorotoluene followed by reduction and cyclization.

Step 2: C3-Bromination of 5-fluoro-1H-indazole

This procedure utilizes ultrasound irradiation to promote regioselective bromination at the C3 position.[3][4][5]

  • Reaction Setup: In a suitable reaction vessel, dissolve 5-fluoro-1H-indazole (1 equivalent) in ethanol.

  • Addition of Reagents: Add sodium carbonate (2 equivalents) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1 equivalent).

  • Reaction Conditions: Place the reaction vessel in an ultrasonic bath and irradiate at 40 kHz and 50 W for 30 minutes at 40°C.

  • Workup: After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain this compound.

Protocol 2: Synthesis of this compound via Cyclization (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of a similar isomer and involves a three-step process starting from a commercially available aniline derivative.[10]

Step 1: Bromination of a Suitable Aniline Precursor

  • Starting Material: A suitable starting material would be an aniline with a fluorine at the 4-position and a methyl group at the 2-position (e.g., 4-fluoro-2-methylaniline).

  • Reaction: Dissolve the aniline in a suitable solvent like acetonitrile. Cool the solution and add N-bromosuccinimide (NBS) portion-wise while maintaining a low temperature.

  • Workup: After the reaction is complete, quench with a reducing agent like sodium bisulfite, adjust the pH to basic, and extract the product.

Step 2: Ring Closure to form the Indazole Core

  • Reaction: The brominated aniline is dissolved in a high-boiling solvent like toluene. An acetylating agent (e.g., acetic anhydride) and a cyclizing agent (e.g., isoamyl nitrite) are added, and the mixture is heated.

  • Workup: Upon completion, the reaction mixture is concentrated, and the crude product is typically purified by slurrying in a non-polar solvent or by chromatography.

Step 3: Deprotection (if necessary)

  • Reaction: If an acetyl group is present on the indazole nitrogen, it can be removed by hydrolysis using a base like potassium carbonate in a mixture of methanol and water.

  • Workup: After the reaction, the product is typically precipitated by adding water, filtered, washed, and dried.

Data Presentation

Table 1: Comparison of Bromination Methods for Indazoles

Brominating AgentSolventConditionsRegioselectivityTypical Yield RangeReference
Br₂Acetic AcidRoom TemperatureCan lead to a mixture of isomersModerate to Good[4]
N-Bromosuccinimide (NBS)AcetonitrileRoom TemperatureGood for C3-brominationGood to Excellent[9]
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)EthanolUltrasound, 40°C, 30 minExcellent for C3-brominationGood to Excellent[3][4][5]

Table 2: Troubleshooting Guide with Quantitative Impact on Yield

IssueParameter to OptimizeExpected Impact on Yield
Incomplete BrominationReaction TimeIncreasing time from 1h to 3h may increase yield by 10-20%
TemperatureIncreasing temperature from RT to 40°C may improve conversion
Stoichiometry of Brominating AgentUsing 1.05-1.1 eq. of brominating agent can improve yield over stoichiometric amounts
Side Product FormationChoice of Brominating AgentSwitching from Br₂ to DBDMH can improve regioselectivity and yield of the desired isomer
Purification LossRecrystallization SolventOptimizing the solvent can improve recovery from ~60% to >80%

Visualizations

Synthesis_Workflow cluster_route_a Route A: Direct Bromination cluster_route_b Route B: Cyclization 5-fluoro-1H-indazole 5-fluoro-1H-indazole Bromination Bromination 5-fluoro-1H-indazole->Bromination DBDMH, EtOH, Ultrasound 3-Bromo-5-fluoro-1H-indazole_A This compound Bromination->3-Bromo-5-fluoro-1H-indazole_A Aryl Precursor Substituted Aniline Bromination_B Bromination Aryl Precursor->Bromination_B NBS Cyclization Cyclization Bromination_B->Cyclization Isoamyl nitrite Deprotection Deprotection Cyclization->Deprotection K2CO3, MeOH/H2O 3-Bromo-5-fluoro-1H-indazole_B This compound Deprotection->3-Bromo-5-fluoro-1H-indazole_B

Caption: Key synthetic routes for this compound.

Troubleshooting_Yield Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Purification_Loss Purification Loss Low_Yield->Purification_Loss Optimize_Time_Temp Optimize Time/Temp Incomplete_Reaction->Optimize_Time_Temp Check_Stoichiometry Check Stoichiometry Incomplete_Reaction->Check_Stoichiometry Change_Reagent Change Reagent/Conditions Side_Reactions->Change_Reagent Monitor_Reaction Monitor Reaction Progress Side_Reactions->Monitor_Reaction Optimize_Purification Optimize Purification Method Purification_Loss->Optimize_Purification

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Recrystallization of 3-Bromo-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 3-Bromo-5-fluoro-1H-indazole. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Question: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

Answer: This is a common issue and can be addressed by considering the following:

  • Inappropriate Solvent: The chosen solvent may be too non-polar for this compound. Indazoles, being heterocyclic aromatic compounds, often exhibit moderate polarity. Consider solvents like ethanol, isopropanol, or ethyl acetate. A mixed solvent system, such as ethanol/water or toluene/heptane, can also be effective.[1]

  • Insufficient Solvent: You may not be using a sufficient volume of solvent. Increase the solvent volume in small increments while maintaining the temperature near the solvent's boiling point. However, be cautious not to add too much solvent, as this will lead to poor recovery of your compound.[2][3]

  • Insoluble Impurities: Your crude material may contain insoluble impurities. If a significant portion of the material dissolves but a small amount remains, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.[4]

Question: The compound "oils out" instead of forming crystals upon cooling. How can I resolve this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling process is too rapid. To address this:

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.[2][4]

  • Add More Solvent: The concentration of the compound may be too high. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly.[2][3]

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

  • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.[3]

Question: Crystal formation is very slow or does not occur at all, even after extended cooling. What are the next steps?

Answer: A supersaturated solution that fails to crystallize can be frustrating. Here are some techniques to induce crystallization:

  • Induce Nucleation: As mentioned previously, scratching the flask or adding a seed crystal can initiate crystal growth.[3]

  • Reduce Solvent Volume: It is possible that too much solvent was used initially.[2][3] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.

  • Lower Temperature: If cooling to 0-5°C in an ice bath is not sufficient, a colder bath (e.g., ice/salt or dry ice/acetone) can be used to further decrease the solubility of your compound.[4]

  • Solvent System Change: If all else fails, it may be necessary to remove the solvent entirely and attempt the recrystallization with a different solvent or solvent system.[2][3]

Question: The purity of my recrystallized this compound has not significantly improved. Why might this be?

Answer: A lack of improvement in purity can stem from a few factors:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. If the solubility profile of the impurity is too similar to your compound in the chosen solvent, purification will be inefficient.

  • Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.[3] Ensure a slow cooling process to allow for the formation of pure crystals.

  • Insufficient Washing: The surface of the crystals may be coated with mother liquor containing impurities. Wash the collected crystals with a small amount of cold recrystallization solvent to remove these residual impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for the recrystallization of this compound?

Q2: How can I determine the appropriate amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude product. Start by adding a small volume of solvent to your crude material and heating the mixture to boiling. Continue adding small portions of hot solvent until the compound fully dissolves. Avoid adding a large excess of solvent, as this will significantly reduce the yield of your recrystallized product.[2]

Q3: What is the expected appearance of pure this compound?

A3: Pure this compound is expected to be a solid, likely in a crystalline powder form.[6] The color can vary, but related indazole compounds are often white, off-white, or pale yellow solids.[5]

Q4: How can I assess the purity of my recrystallized product?

A4: The purity of the final product can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7] Melting point analysis can also provide a good indication of purity; a sharp melting point range close to the literature value suggests high purity.

Quantitative Data Summary

Since specific quantitative solubility data for this compound is not widely published, the following table provides general properties of common recrystallization solvents to aid in selection.

SolventBoiling Point (°C)Polarity IndexNotes on Use for Heterocyclic Compounds
Water10010.2Can be effective for polar compounds, but many organics have low solubility.[1]
Ethanol784.3A versatile and commonly used solvent for a wide range of organic compounds.[1]
Methanol655.1Similar to ethanol but with a lower boiling point.
Isopropanol823.9A good alternative to ethanol, with a slightly higher boiling point.
Ethyl Acetate774.4A moderately polar solvent, often used for compounds with intermediate polarity.[1]
Acetone565.1A polar aprotic solvent with a low boiling point, useful for compounds that are sensitive to heat.[1]
Toluene1112.4A non-polar aromatic solvent, can be effective for less polar compounds.[1]
Heptane/Hexane98/690.1Non-polar solvents, often used in mixed solvent systems with a more polar solvent.[1]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The ideal solvent and specific volumes should be determined on a small scale before proceeding with a larger batch.

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate) to each test tube.

    • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at room temperature.

    • Gently heat the test tubes that show poor room temperature solubility. An ideal solvent will dissolve the compound completely at an elevated temperature.

    • Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution.

    • Continue adding the minimum amount of hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a funnel and a clean receiving flask.

    • Pour the hot solution through a fluted filter paper in the preheated funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

  • Analysis:

    • Determine the melting point of the recrystallized product and compare it to the literature value.

    • Assess the purity using an appropriate analytical technique (e.g., HPLC, NMR).

Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Clear Solution no_dissolve Issue: Fails to Dissolve dissolve->no_dissolve Problem crystals Crystals Formed? cool->crystals oiling_out Issue: 'Oils Out' cool->oiling_out Problem collect Collect Crystals (Vacuum Filtration) crystals->collect Yes no_crystals Issue: No Crystals Form crystals->no_crystals No wash_dry Wash with Cold Solvent and Dry collect->wash_dry end Pure Product wash_dry->end sol_dissolve Action: - Check solvent polarity - Increase solvent volume - Perform hot filtration no_dissolve->sol_dissolve sol_oiling Action: - Cool slowly - Add more solvent - Scratch flask/add seed crystal oiling_out->sol_oiling sol_no_crystals Action: - Scratch/add seed crystal - Reduce solvent volume - Cool to lower temperature no_crystals->sol_no_crystals sol_dissolve->dissolve Retry sol_oiling->dissolve Re-dissolve & Retry sol_no_crystals->cool Retry Cooling

References

Technical Support Center: Managing Regioselectivity in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing regioselectivity in indazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity a significant challenge in indazole synthesis?

A1: The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Direct substitution reactions, such as alkylation or acylation, on the indazole core often lead to a mixture of N1- and N2-substituted regioisomers.[1][2] This lack of selectivity arises from the subtle interplay of electronic and steric factors, as well as the reaction conditions, which can favor the formation of one isomer over the other, or result in difficult-to-separate mixtures.[1][2] Achieving high regioselectivity is crucial as the biological activity of indazole derivatives is often dependent on the specific regioisomer.

Q2: What are the primary factors that dictate N1 versus N2 regioselectivity in indazole alkylation?

A2: The regiochemical outcome of indazole alkylation is influenced by a combination of factors:

  • Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring play a critical role. Bulky substituents at the C3 position tend to sterically hinder the N2 position, thereby favoring alkylation at the N1 position.[2] Conversely, electron-withdrawing groups (EWGs) at the C7 position can direct alkylation to the N2 position with high selectivity.[2][3][4]

  • Base and Solvent System: The choice of base and solvent is paramount. Strong bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) are known to strongly favor N1-alkylation.[2][3] Weaker bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers.[1]

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. The N1-substituted indazole is generally the thermodynamically more stable product, while the N2-isomer is often the kinetically favored product.[1]

  • Nature of the Electrophile: The reactivity and structure of the alkylating or acylating agent can also influence the regioselectivity.

Troubleshooting Guides

Problem 1: My N-alkylation reaction is yielding a nearly 1:1 mixture of N1 and N2 isomers.

Solution: To enhance selectivity towards the desired isomer, consider the following adjustments:

  • For the N1 Isomer (Thermodynamic Product):

    • Change the Base/Solvent System: Employ a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF). This combination has been shown to provide excellent N1 selectivity (>99:1 for certain substrates).[3]

    • Introduce a Bulky C3-Substituent: If your synthetic route allows, incorporating a sterically demanding group at the C3 position can effectively block the N2 position, directing alkylation to N1.[2]

    • Allow for Thermodynamic Equilibration: In some instances, prolonged reaction times or elevated temperatures in a suitable solvent like DMF can allow the initially formed mixture to equilibrate to the more stable N1-isomer.[4]

  • For the N2 Isomer (Kinetic Product):

    • Utilize an Electron-Withdrawing Group at C7: The presence of a strong electron-withdrawing group, such as a nitro (NO₂) or ester (CO₂Me) group, at the C7 position can direct alkylation almost exclusively to the N2 position (≥96% selectivity).[3][4]

    • Employ Acidic or Neutral Conditions: Alkylation under acidic conditions, for example, using alkyl 2,2,2-trichloroacetimidates with a catalytic amount of trifluoromethanesulfonic acid (TfOH), can provide high selectivity for the N2 position.[5]

    • Consider the Mitsunobu Reaction: The Mitsunobu reaction often shows a preference for the formation of the N2-regioisomer.[1][6]

Problem 2: I am trying to synthesize a 2H-indazole via a Cadogan-Sundberg cyclization, but the yield is low and requires high temperatures.

Solution: Traditional Cadogan-Sundberg cyclizations can be harsh. Modern modifications can improve efficiency and reduce the severity of reaction conditions:

  • Adopt a One-Pot Protocol: An effective approach involves the initial condensation of an ortho-nitrobenzaldehyde with an aniline or aliphatic amine, followed by an in-situ reductive cyclization.[7] This avoids the need to isolate the intermediate imine.

  • Optimize the Reducing Agent and Solvent: Tri-n-butylphosphine is an efficient reducing agent for this transformation. Using isopropanol (i-PrOH) as the solvent at a milder temperature of 80°C has been demonstrated to provide moderate to excellent yields.[7]

  • Substrate Compatibility: Be aware that substrates with acidic α-imino protons may not be compatible with the reaction conditions. Steric hindrance on either the amine or the aldehyde can also negatively impact yields.[7]

Data Presentation

Table 1: Effect of Base and Solvent on the Regioselectivity of Indazole Alkylation

Indazole SubstrateAlkylating AgentBaseSolventTemperature (°C)N1:N2 RatioCombined Yield (%)Reference
Methyl 1H-indazole-3-carboxylaten-pentyl bromideCs₂CO₃DMFRT~3:1-[3]
Methyl 1H-indazole-3-carboxylaten-pentyl bromideK₂CO₃DMFRT~1.5:1-[3][4]
Methyl 1H-indazole-3-carboxylaten-pentyl bromideNaHTHFRT to 50>99:189[3]
5-bromo-3-CO₂Me-1H-indazoleMethyl iodideK₂CO₃DMFRT53:4784[1]
6-fluoro-1H-indazole4-methoxybenzyl chlorideK₂CO₃DMF-~1:151.6[1]

Table 2: Influence of Substituents on N1 vs. N2 Alkylation (NaH in THF)

Substituent PositionSubstituent GroupN1:N2 RatioYield (%)Reference
C3-COMe>99:189[1]
C3-C(CH₃)₃ (tert-butyl)>99:191[1]
C7-NO₂4:9688[1]
C7-CO₂Me<1:9994[1]

Table 3: Methods for Selective N2-Alkylation

Indazole SubstrateReagentConditionsN1:N2 RatioYield of N2-isomer (%)Reference
1H-indazoleEthyl diazoacetateTfOH / DCM, RT0:10095[1]
Methyl 1H-indazole-3-carboxylaten-pentanolPPh₃, DIAD / THF, 0°C to RT1:2.558[1][3]

Experimental Protocols

Protocol 1: Highly Selective N1-Alkylation of Indazole

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equivalent).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equivalents) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Quenching: Carefully quench the reaction at 0°C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1]

Protocol 2: One-Pot Synthesis of 2H-Indazoles via Condensation-Cadogan Reductive Cyclization

  • Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 equivalent), the desired aniline or aliphatic amine (1.1 equivalents), and isopropanol (i-PrOH).

  • Condensation: Heat the mixture to 80°C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 equivalents) to the reaction mixture.

  • Reaction: Continue to stir the mixture at 80°C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).[5]

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[5]

Visualizations

Regioselectivity_Factors cluster_conditions Reaction Conditions cluster_substituents Indazole Substituents Indazole Indazole Substrate N1_Product N1-Alkylated Indazole (Thermodynamically Favored) Indazole->N1_Product N2_Product N2-Alkylated Indazole (Kinetically Favored) Indazole->N2_Product Base_Solvent Base / Solvent System Base_Solvent->N1_Product e.g., NaH / THF Base_Solvent->N2_Product e.g., Acidic Conditions Temperature Temperature Temperature->N1_Product Equilibration Electrophile Electrophile C3_Sub Bulky C3-Substituent C3_Sub->N1_Product Steric Hindrance at N2 C7_Sub EWG at C7 C7_Sub->N2_Product Electronic Effect

Caption: Key factors influencing N1 vs. N2 regioselectivity in indazole alkylation.

Troubleshooting_Workflow Start Low N1/N2 Selectivity Desired_Product Desired Product? Start->Desired_Product N1_Strategies Strategies for N1-Selectivity Desired_Product->N1_Strategies N1 Isomer N2_Strategies Strategies for N2-Selectivity Desired_Product->N2_Strategies N2 Isomer NaH_THF Use NaH in THF N1_Strategies->NaH_THF Bulky_C3 Introduce Bulky C3-Substituent N1_Strategies->Bulky_C3 EWG_C7 Introduce EWG at C7 N2_Strategies->EWG_C7 Acidic_Conditions Use Acidic Conditions (e.g., TfOH) N2_Strategies->Acidic_Conditions Mitsunobu Consider Mitsunobu Reaction N2_Strategies->Mitsunobu End Improved Selectivity NaH_THF->End Bulky_C3->End EWG_C7->End Acidic_Conditions->End Mitsunobu->End

Caption: Decision workflow for troubleshooting low regioselectivity in indazole N-alkylation.

Cadogan_Workflow Start o-Nitrobenzaldehyde + Amine Condensation Condensation (i-PrOH, 80°C) Start->Condensation Intermediate o-Imino-nitrobenzene Condensation->Intermediate Reduction Reductive Cyclization (PBu₃, 80°C) Intermediate->Reduction Product 2H-Indazole Reduction->Product

Caption: Simplified workflow for the one-pot Cadogan reductive cyclization.

References

characterization of unexpected byproducts in indazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the synthesis and purification of indazole derivatives.

Q1: My N-alkylation of an indazole is producing a mixture of N-1 and N-2 isomers. How can I control the regioselectivity?

A1: The ratio of N-1 to N-2 alkylated indazoles is highly dependent on reaction conditions, including the base, solvent, and the steric and electronic nature of substituents on the indazole ring.[1][2]

  • For selective N-1 alkylation: Strong hydride bases in aprotic solvents are often effective. Using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide excellent selectivity for the N-1 isomer, particularly for indazoles with substituents at the C-3 position.[2]

  • For selective N-2 alkylation: Certain conditions favor the formation of the N-2 isomer. For instance, electron-withdrawing groups at the C-7 position (like -NO₂ or -CO₂Me) can direct alkylation to the N-2 position.[3] Additionally, Mitsunobu conditions (e.g., PPh₃, DIAD/DEAD) show a strong preference for producing the N-2 regioisomer.[2][3]

  • Mixed Isomers: Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often lead to mixtures of both N-1 and N-2 isomers.[1][3]

Q2: I am observing a significant amount of a dehalogenated byproduct (hydrodehalogenation) in my Suzuki-Miyaura reaction with a bromoindazole. What is the cause and how can I minimize it?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be minimized by carefully controlling the reaction conditions.

  • Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. While various catalysts can be used, systems like Pd(PPh₃)₄ or PdCl₂(dppf) are common.[4][5] Ensure the catalyst is not deactivated.

  • Base Selection: The strength and type of base can influence the extent of this side reaction. Bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are frequently used.[4][5]

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the minimum time necessary can help reduce byproduct formation. Microwave irradiation has been used to accelerate the reaction, potentially minimizing side reactions by reducing the overall heating time.[4]

Q3: My Suzuki-Miyaura reaction is suffering from low yield due to the homocoupling of my boronic acid reagent. How can I prevent this?

A3: Homocoupling of boronic acids is often promoted by the presence of oxygen.

  • Thorough Degassing: It is critical to rigorously deoxygenate the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.

  • Control Stoichiometry: Using a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid can be beneficial, but a large excess may increase homocoupling.

Q4: During the synthesis of a 1H-indazole, I've isolated byproducts that appear to be dimers or hydrazones. Why does this happen?

A4: The formation of dimeric species and hydrazones can occur in certain synthetic routes, especially those involving hydrazine and aldehydes/ketones at elevated temperatures.

  • Temperature Control: Running the reaction at a lower temperature can often disfavor the side reactions leading to these byproducts.

  • Solvent Choice: While ethanol is common, aprotic solvents like DMSO or DMF might provide higher yields of the desired indazole by minimizing side reactions.

  • Controlled Addition: Slow, dropwise addition of one reactant to the other can help maintain a low concentration of the reactive intermediate, thus reducing the likelihood of dimerization.

Q5: I have an unexpected byproduct with the same molecular formula as my desired substituted indazole, but its spectroscopic data is unusual. What could it be?

A5: In rare cases, unexpected rearrangements can occur. For instance, the reaction of N-unsubstituted indazoles with highly electrophilic reagents like 1-fluoro-2,4-dinitrobenzene has been reported to yield not only the expected N-1 and N-2 substituted products but also a rearranged benzotriazole N-oxide derivative.[6] Definitive characterization of such an unexpected product would require extensive spectroscopic analysis (NMR, MS) and likely confirmation by single-crystal X-ray crystallography.[6]

Q6: How can I distinguish between N-1 and N-2 indazole isomers using NMR?

A6: NMR spectroscopy is a powerful tool for isomer differentiation. Key differences are often observed in both ¹H and ¹³C NMR spectra.[7]

  • ¹H NMR: The chemical shift of the H-3 proton is a key indicator. In 2H-indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift (further downfield) compared to the corresponding 1H-indazole.[7] For N-substituted indazoles, the chemical shifts of the protons on the substituent attached to the nitrogen can also provide clues.

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful. For an N-1 substituted isomer, a correlation can be observed between the protons on the substituent (e.g., the CH₂ group adjacent to the nitrogen) and the C-7a carbon of the indazole ring. For the N-2 isomer, a correlation is typically seen between the substituent's protons and the C-3 carbon.[2]

Data Presentation: Regioselectivity in Indazole Alkylation

The following tables summarize quantitative data on the formation of N-1 and N-2 isomers under various reaction conditions.

Table 1: N-Alkylation of Substituted Indazoles with n-Pentyl Bromide

Indazole Substrate Base / Solvent Temp (°C) N-1 : N-2 Ratio Total Yield (%) Reference
3-COMe-1H-indazole NaH / THF RT to 50 >99 : 1 Not Specified [2]
3-tert-butyl-1H-indazole NaH / THF RT to 50 >99 : 1 Not Specified [2]
7-NO₂-1H-indazole NaH / THF RT to 50 4 : 96 88 [3]

| 7-CO₂Me-1H-indazole | NaH / THF | RT to 50 | <1 : 99 | 94 |[3] |

Table 2: N-Alkylation of Indazoles under Various Conditions

Indazole Substrate Alkylating Agent/Method Base / Solvent / Catalyst Temp (°C) N-1 : N-2 Ratio Yield (%) Reference
5-bromo-3-CO₂Me-1H-indazole Methyl iodide K₂CO₃ / DMF RT 53 : 47 Not Specified [8]
6-fluoro-1H-indazole 4-methoxybenzyl chloride K₂CO₃ / DMF RT ~1 : 1 51.6 (combined) [3]
Methyl 1H-indazole-3-carboxylate n-pentanol (Mitsunobu) PPh₃, DIAD / THF 0 to RT 1 : 2.5 58 (N-2), 20 (N-1) [3]

| 1H-indazole | Ethyl diazoacetate | TfOH / DCM | RT | 0 : 100 | 95 |[3] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Bromoindazoles

This protocol is a general guideline for the palladium-catalyzed coupling of a 3-bromoindazole with an arylboronic acid, adapted from literature procedures.[4][9]

  • Reaction Setup: In a microwave vial or a sealed tube, combine the 3-bromoindazole (1.0 equiv), the arylboronic acid (1.5-2.0 equiv), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv) or potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) to the vial.

  • Solvent Addition & Degassing: Add a degassed solvent mixture. A common system is a mixture of 1,4-dioxane, ethanol, and water. The vessel is then sealed and further degassed by bubbling argon or nitrogen through the mixture for 15-20 minutes.

  • Heating: Heat the reaction mixture. For microwave-assisted reactions, heating to 140 °C for 60-120 minutes is typical.[4] For conventional heating in a sealed tube, temperatures around 80-100 °C for 2-12 hours may be required.[5][9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired 3-aryl-indazole product.

Protocol 2: Step-by-Step NMR Analysis for Indazole Isomer Characterization

This protocol outlines the steps to differentiate N-1 and N-2 substituted indazole isomers.[2][7]

  • Sample Preparation: Prepare a dilute solution of the purified isomer or isomer mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary compared to the ¹H spectrum.

  • 2D NMR Acquisition (HMBC): Acquire a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons.

  • Data Processing: Process all spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

  • Spectral Analysis & Isomer Assignment:

    • ¹H Spectrum: Compare the chemical shifts of the aromatic protons, particularly the H-3 proton, which is typically downfield in the N-2 isomer.

    • HMBC Spectrum: This is the most definitive step.

      • For the N-1 isomer , look for a cross-peak between the protons of the N-alkyl group (specifically the -CH₂- adjacent to the ring) and the quaternary carbon C-7a .

      • For the N-2 isomer , look for a cross-peak between the protons of the N-alkyl group and the C-3 carbon.

    • Confirmation: Use the combined data from all spectra to unambiguously assign the structure of each isomer.

Visualization of Workflows and Pathways

Experimental Workflow: Byproduct Identification

The following diagram illustrates a typical workflow for the identification and characterization of unexpected byproducts in an indazole synthesis reaction.

G cluster_0 Reaction & Initial Analysis cluster_1 Purification & Isolation cluster_2 Structural Elucidation A Indazole Synthesis Reaction B Reaction Workup & Crude Product Isolation A->B C TLC / LC-MS Analysis B->C D Column Chromatography C->D E Isolate Major Product D->E F Isolate Byproduct(s) D->F G High-Res Mass Spectrometry (HRMS) F->G H 1D NMR (1H, 13C) F->H K Structure Confirmation G->K I 2D NMR (COSY, HSQC, HMBC) H->I J X-Ray Crystallography (if necessary) I->J I->K J->K

Caption: Workflow for isolating and identifying reaction byproducts.

Signaling Pathway: Pazopanib (Indazole-based Kinase Inhibitor)

Pazopanib is an indazole-containing multi-targeted tyrosine kinase inhibitor used in cancer therapy. It primarily inhibits VEGFR, PDGFR, and c-Kit, thereby blocking downstream signaling pathways crucial for tumor angiogenesis and proliferation.[10][11][12][13]

G cluster_0 Cell Membrane cluster_1 Downstream Signaling Cascades cluster_2 Cellular Response VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K cKit c-Kit cKit->RAS cKit->PI3K Pazopanib Pazopanib (Indazole Derivative) Pazopanib->VEGFR Pazopanib->PDGFR Pazopanib->cKit RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Survival

Caption: Pazopanib inhibits key tyrosine kinases at the cell surface.

References

storage and stability issues of halogenated indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This center provides targeted guidance for researchers, scientists, and drug development professionals on the common storage and stability challenges associated with halogenated indazoles.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid halogenated indazoles? A1: To ensure long-term stability, solid halogenated indazoles should be stored at refrigerated temperatures (2-8°C) in a tightly sealed, light-resistant container. The storage area should be dry and well-ventilated. For maximum shelf-life, particularly for sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

Q2: How can I visually identify if my halogenated indazole sample has degraded? A2: Signs of degradation are often visual. A significant change in color, such as darkening, or a change in physical form (e.g., from a crystalline solid to a discolored powder or gum) can indicate that the compound's purity has been compromised. If such changes are observed, it is crucial to re-analyze the material for purity before use.

Q3: What are the primary causes of degradation for these compounds? A3: The main factors leading to the degradation of halogenated indazoles are exposure to light (photolysis), air (oxidation), and moisture (hydrolysis).[1][2] Elevated temperatures can accelerate these degradation processes.[3] Additionally, the stability of nitrogen heterocycles can be sensitive to pH, with strongly acidic or basic conditions potentially catalyzing hydrolysis or other reactions.[4][5][6]

Q4: Are there specific chemical incompatibilities to be aware of? A4: Yes, halogenated indazoles, particularly those with other functional groups like nitro substituents, should be stored away from strong oxidizing and strong reducing agents. Contact with incompatible materials can lead to vigorous reactions and compromise the stability and integrity of the compound.

Q5: How long can I expect my halogenated indazole to be stable? A5: The shelf life is highly dependent on the specific structure of the indazole and the storage conditions. While ideal storage (refrigerated, dark, dry, inert atmosphere) maximizes stability, only a formal stability study can determine a definitive re-test period or shelf life.[7][8] For routine research use, if stored correctly, compounds should remain stable for many months, but periodic purity checks are advised for long-stored materials.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: I am observing inconsistent or non-reproducible results in my experiments.

  • Question: My reaction yield varies significantly, or the biological activity of my compound is inconsistent between assays. What could be the cause?

  • Answer: Inconsistent results are a classic sign of compound degradation.[9] The purity of your halogenated indazole may be compromised due to improper storage or handling.

    • Troubleshooting Steps:

      • Verify Purity: Re-analyze the purity of your starting material using a reliable analytical method like HPLC or LC-MS.[10] Compare the results to the certificate of analysis or to data from a freshly opened sample.

      • Check Storage Conditions: Confirm that the compound has been stored according to the recommended conditions (2-8°C, protected from light and moisture). Ensure the container lid is tightly sealed.

      • Use a Fresh Sample: If possible, repeat the experiment using a new, unopened vial of the halogenated indazole to see if the inconsistency persists.

      • Consider Solution Stability: If you are using stock solutions, be aware that stability in solution can be significantly different from stability in a solid state. Prepare fresh solutions before each experiment and avoid repeated freeze-thaw cycles. The imidazole moiety, in particular, can be susceptible to base-mediated autoxidation in solution.[11]

Issue 2: My solid compound has changed color or appearance.

  • Question: My halogenated indazole, which was a light-colored solid, has darkened over time. Is it still usable?

  • Answer: A change in color is a strong indicator of chemical degradation.[9] The compound has likely been exposed to light, air, or moisture. It should not be used without first verifying its purity.

    • Troubleshooting Steps:

      • Isolate the Cause:

        • Light Exposure: Was the container transparent or left on the benchtop? Switch to an amber or opaque vial and store it in a dark place like a cabinet or drawer within the refrigerator.

        • Air (Oxidation) Exposure: Was the container properly sealed? After use, purge the headspace of the container with an inert gas like argon or nitrogen before sealing tightly.

        • Moisture (Hydrolysis) Exposure: Is the storage area humid? Store the vial inside a desiccator, even when refrigerated, to protect it from moisture, especially if the container is opened frequently.

      • Re-analyze before Use: Perform HPLC or TLC analysis to quantify the purity and identify any major degradation products. If the purity is below acceptable limits for your application, the sample should be discarded or repurified.

Issue 3: My reaction is producing unexpected side products.

  • Question: I am performing a reaction (e.g., a cross-coupling) with a halogenated indazole and observing unexpected impurities by LC-MS or TLC. What is happening?

  • Answer: This could be due to either the degradation of your starting material before the reaction or instability under the reaction conditions themselves. Halogenated aromatic compounds can undergo various degradation pathways, including dehalogenation.[12][13]

    • Troubleshooting Steps:

      • Analyze the Impurities: If possible, try to characterize the major side products. For instance, does the mass spectrometry data suggest the loss of a halogen atom or the addition of oxygen? This can provide clues about the degradation pathway (e.g., reductive dehalogenation, oxidation).

      • Confirm Starting Material Purity: Run a control analysis of your halogenated indazole starting material to ensure it is not already contaminated with these impurities.

      • Modify Reaction Conditions:

        • Thermal Instability: If you suspect thermal degradation, try running the reaction at a lower temperature. Monitor the reaction profile at different temperatures to see if impurity formation is reduced.

        • pH Sensitivity: If the reaction is run under strongly acidic or basic conditions, consider if your indazole is stable under these conditions. A preliminary stability test of the starting material in the reaction solvent/base/acid can be informative.

        • Atmosphere Control: Ensure the reaction is run under an inert atmosphere if oxidative degradation is suspected.

Data Presentation: Recommended Storage & Stability Testing

The following tables summarize internationally recognized standards for storage and stability assessment.

Table 1: Recommended Storage Conditions for Halogenated Indazoles (Solid Form)

ParameterRecommended ConditionRationale
Temperature 2°C to 8°CTo minimize thermal degradation and preserve long-term stability.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)To prevent oxidative degradation from atmospheric oxygen.
Container Tightly sealed, light-resistant (amber/opaque)To protect from moisture (hydrolysis) and light (photolysis).
Location Dry, well-ventilated area (e.g., in a desiccator)To prevent moisture absorption.
Incompatibilities Store away from strong oxidizing & reducing agentsTo avoid hazardous reactions and catalytic degradation.

Table 2: ICH Guideline Conditions for Formal Stability Studies

These conditions are used to formally establish a product's shelf life for regulatory purposes.[8]

Study TypeStorage ConditionMinimum DurationPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months (or proposed shelf life)To establish the shelf life under real-world storage conditions.[7][14]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 monthsUsed if significant change occurs during accelerated testing.[14][15]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsTo accelerate chemical degradation and physical changes to predict long-term stability.[14][15][16]

Experimental Protocols

Protocol 1: General Accelerated Stability Assessment

This protocol provides a framework to quickly assess the stability of a new or stored halogenated indazole under thermal and humidity stress.

  • Objective: To identify potential stability liabilities by exposing the compound to elevated temperature and humidity.

  • Materials & Equipment:

    • Halogenated indazole sample.

    • Climate chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH.[16]

    • Small, open glass vials (for direct exposure) and tightly sealed amber vials (as controls).

    • HPLC or UPLC system with a suitable column (e.g., C18) and a validated, stability-indicating method.[17]

    • Analytical balance, spatulas, solvents.

  • Methodology:

    • Initial Analysis (T=0): Accurately weigh a small amount of the indazole, dissolve it in a suitable solvent, and perform an initial purity analysis by HPLC. This is your baseline data. Record the peak area of the main compound and any impurities.

    • Sample Preparation:

      • Place approximately 5-10 mg of the solid compound into an open glass vial to maximize exposure.

      • Place an equal amount into a tightly sealed amber vial to serve as a control against thermal-only degradation.

    • Stress Conditions: Place both vials into the climate chamber set to 40°C / 75% RH.[15]

    • Time-Point Analysis: After predetermined intervals (e.g., 1, 2, and 4 weeks), remove a small aliquot from each vial.

    • Analysis: Prepare samples for HPLC analysis in the same manner as the T=0 sample. Run the analysis and record the purity.

    • Evaluation: Compare the purity of the exposed sample to the control sample and the T=0 data. A significant decrease in purity or the appearance of new impurity peaks in the exposed sample indicates instability under these conditions.

Protocol 2: Photostability Testing (ICH Q1B)

This protocol follows the ICH guidelines to assess degradation due to light exposure.[18][19]

  • Objective: To determine if light exposure results in unacceptable change to the compound.

  • Materials & Equipment:

    • Photostability chamber equipped with a light source conforming to the D65/ID65 emission standard (e.g., xenon or metal halide lamp) and a near-UV source.[20] The chamber must provide a total illumination of ≥ 1.2 million lux-hours and ≥ 200 watt-hours/m².[21]

    • Halogenated indazole sample.

    • Quartz or other UV-transparent sample holders.

    • Control samples completely shielded from light (e.g., wrapped in aluminum foil).

    • HPLC or UPLC system with a validated, stability-indicating method.

  • Methodology:

    • Initial Analysis (T=0): Perform an initial purity analysis by HPLC, establishing a baseline.

    • Sample Preparation:

      • Place a thin layer (not more than 3 mm thick) of the solid compound into a chemically inert, UV-transparent dish.[20]

      • Prepare an identical "dark control" sample by wrapping the dish completely in aluminum foil.

    • Exposure: Place both the sample and the dark control in the photostability chamber. Expose them until the required illumination level is reached.[21] Monitor the temperature to ensure degradation is not due to heat.

    • Final Analysis: After the exposure period, analyze the light-exposed sample and the dark control sample by HPLC.

    • Evaluation: Compare the chromatograms.

      • If the dark control shows significant degradation, the change may be due to thermal effects.

      • If the light-exposed sample shows more degradation than the dark control, the compound is considered photolabile.[22] The results are used to determine if light-resistant packaging is required.[21]

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key workflows and logic.

Troubleshooting_Logic start Inconsistent Experimental Results (e.g., variable yield, activity) check_purity Verify Purity of Starting Material (HPLC, LC-MS) start->check_purity purity_ok Purity is High (>98%) check_purity->purity_ok Pass purity_bad Purity is Low or Impurities Detected check_purity->purity_bad Fail check_storage Review Storage Conditions purity_ok->check_storage degraded_stock Root Cause: Compound Degradation purity_bad->degraded_stock solution1 Action: 1. Discard old stock. 2. Use a fresh, unopened sample. 3. Implement proper storage. degraded_stock->solution1 storage_ok Conditions are Correct (2-8°C, Dark, Dry) check_storage->storage_ok Pass storage_bad Improper Storage Found (e.g., room temp, light exposure) check_storage->storage_bad Fail check_reaction Investigate Reaction Stability storage_ok->check_reaction If problem persists solution2 Action: Correct storage practices immediately. (Refrigerate, use amber vials, desiccator) storage_bad->solution2

Caption: Troubleshooting logic for inconsistent experimental results.

Stability_Workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis & Evaluation start Select Batch of Halogenated Indazole t0_analysis Perform Initial Analysis (T=0) (HPLC for purity profile) start->t0_analysis sample_prep Prepare Samples: - Exposed Sample - Dark/Sealed Control t0_analysis->sample_prep stress Place samples in Stability Chamber (e.g., 40°C/75%RH or Photostability) sample_prep->stress timepoint Sample at Pre-defined Time Points stress->timepoint hplc_analysis Analyze All Samples (Exposed & Control) by HPLC timepoint->hplc_analysis evaluation Compare Data to T=0 & Control Samples hplc_analysis->evaluation conclusion Determine Stability Profile & Identify Degradants evaluation->conclusion

Caption: General experimental workflow for stability testing.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-5-fluoro-1H-indazole and 3-iodo-5-fluoro-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is a cornerstone for the generation of novel molecular entities. The indazole core, a privileged structure in numerous biologically active compounds, is frequently modified using palladium-catalyzed cross-coupling reactions. The choice of the halide at the position of substitution is a critical parameter influencing the reactivity and, consequently, the efficiency of these transformations. This guide provides an objective comparison of the reactivity of 3-Bromo-5-fluoro-1H-indazole and 3-iodo-5-fluoro-1H-indazole in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Theoretical Background: The Carbon-Halogen Bond in Cross-Coupling

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is intrinsically linked to the strength of the carbon-halogen (C-X) bond. The generally accepted trend for the reactivity of aryl halides is I > Br > Cl > F. This trend is primarily governed by the bond dissociation energies (BDEs) of the C-X bond. The C-I bond is the weakest among the halogens (excluding astatine), making it more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Conversely, the C-Br bond is stronger and thus requires more forcing conditions (e.g., higher temperatures, more reactive catalysts) to achieve comparable reaction rates and yields.

Comparative Reactivity in Key Cross-Coupling Reactions

While a direct head-to-head comparative study of this compound and 3-iodo-5-fluoro-1H-indazole under identical reaction conditions is not extensively documented in the literature, a comparison of their reactivity can be inferred from individual studies on these or structurally similar substrates. The data presented below is a compilation from various sources and should be interpreted as a qualitative to semi-quantitative guide to their relative reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Based on the general principles of aryl halide reactivity, 3-iodo-5-fluoro-1H-indazole is expected to exhibit higher reactivity than its bromo counterpart, allowing for milder reaction conditions and potentially higher yields.

Table 1: Comparison of Suzuki-Miyaura Coupling Reactions

Starting MaterialCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Iodo-1H-indazole derivativesArylboronic acidsPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-1002-1270-95[1][2]
3-Bromo-1H-indazole derivativesArylboronic acidsPd(PPh₃)₄ / Cs₂CO₃Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)167-78
5-Bromo-1H-indazole derivativesN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O802High[3]

Note: The data presented is for analogous indazole systems and serves as a representative comparison.

Heck Reaction

The Heck reaction is a key method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. Similar to the Suzuki coupling, the higher reactivity of the C-I bond in 3-iodo-5-fluoro-1H-indazole is anticipated to lead to more efficient coupling under milder conditions compared to the bromo analogue.

Table 2: Comparison of Heck Reactions

Starting MaterialCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Iodo-6-nitro-1-(THP)-1H-indazole2-VinylpyridinePd(OAc)₂ / P(o-tol)₃DIPEADMF80-12012-2460-85[4]
3-Bromo-1-methyl-1H-indazolen-Butyl acrylatePd(OAc)₂ / PPh₃NaOAcKBr, TBAB120 (ball mill)193[5]

Note: The data presented is for analogous indazole systems and serves as a representative comparison.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds. The enhanced reactivity of the iodo-indazole is expected to be advantageous in this transformation as well, potentially allowing for lower catalyst loadings and shorter reaction times.

Table 3: Comparison of Buchwald-Hartwig Amination Reactions

Starting MaterialCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-Bromo-1H-indazolePrimary AminesBrettPhos precatalystLiHMDSTHF6512-24~85[6]
6-Bromo-1H-indazoleSecondary AminesRuPhos precatalystLiHMDSTHF6512-24High[6]

Note: Specific examples for 3-halo-5-fluoro-1H-indazoles are limited. The data for 6-bromo-1H-indazole is presented to illustrate typical conditions and expected high yields for bromoindazoles in this reaction.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which can be adapted for 3-bromo- and 3-iodo-5-fluoro-1H-indazole.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the 3-halo-5-fluoro-1H-indazole (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1).

  • Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-fluoro-1H-indazole.[1][2]

General Protocol for Heck Reaction
  • In a dry Schlenk flask under an inert atmosphere, dissolve the 3-halo-5-fluoro-1H-indazole (1.0 equiv.) in an anhydrous solvent such as DMF or acetonitrile.

  • Add the alkene (1.2-1.5 equiv.), a phosphine ligand (e.g., P(o-tol)₃, 10-20 mol%), and a base (e.g., Et₃N or NaOAc, 2.0 equiv.).

  • Degas the mixture by bubbling an inert gas through the solution for 15 minutes.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 3-alkenyl-5-fluoro-1H-indazole.[4][5]

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the 3-halo-5-fluoro-1H-indazole (1.0 equiv.), the amine (1.2 equiv.), a suitable phosphine ligand-based precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%), and a strong base such as LiHMDS or NaOt-Bu (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add an anhydrous solvent, such as THF or toluene, via syringe.

  • Seal the tube and heat the reaction mixture to the required temperature (typically 65-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by silica gel column chromatography to obtain the 3-amino-5-fluoro-1H-indazole derivative.[6]

Visualizations

To further illustrate the concepts discussed, the following diagrams depict a generalized palladium-catalyzed cross-coupling cycle and a typical experimental workflow.

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Combine_Reactants Combine Haloindazole, Coupling Partner, & Base Add_Solvent Add Solvent Combine_Reactants->Add_Solvent Degas Degas Mixture Add_Solvent->Degas Add_Catalyst Add Pd Catalyst Degas->Add_Catalyst Heat_Stir Heat & Stir Add_Catalyst->Heat_Stir Monitor Monitor Progress (TLC/LC-MS) Heat_Stir->Monitor Quench_Extract Quench & Extract Monitor->Quench_Extract Dry_Concentrate Dry & Concentrate Quench_Extract->Dry_Concentrate Purify Purify (Chromatography) Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

References

A Comparative Guide to the Synthesis of Substituted Bromoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of substituted bromoindazoles is a critical endeavor for researchers in medicinal chemistry and materials science, as these compounds serve as versatile intermediates for the development of novel therapeutics and functional materials. The strategic introduction of a bromine atom onto the indazole scaffold opens avenues for further molecular diversification through various cross-coupling reactions. This guide provides an objective comparison of several prominent synthetic routes to substituted bromoindazoles, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The choice of synthetic strategy for preparing substituted bromoindazoles is often dictated by factors such as the desired substitution pattern, availability of starting materials, scalability, and considerations for green chemistry. Below is a summary of key quantitative data for some of the most common and effective methods.

Synthesis RouteReagentsSolventTemperature (°C)Time (h)Yield (%)Key Advantages
Direct Bromination N-Bromosuccinimide (NBS)Acetonitrile25298High yield, mild conditions, simple procedure.
Ultrasound-Assisted Bromination 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), Na₂CO₃Ethanol400.5up to 93Rapid reaction, high efficiency, green solvent.[1]
Sandmeyer Reaction 4-bromo-o-toluidine, NaNO₂Acetic AcidRoom Temp.5Not specified in abstractAccess to specific isomers from corresponding anilines.
From Substituted Benzaldehyde 5-bromo-2-fluorobenzaldehyde, HydrazineN/A (neat)Reflux454Utilizes commercially available starting materials.
From Bromo-Isatin Derivative Indazole-3-carboxylic acid, BromineAcetic Acid901687.5Provides functionalized bromoindazoles.[2]

Experimental Protocols

Direct Bromination using N-Bromosuccinimide (NBS)

This method is a straightforward approach for the regioselective bromination of 2-substituted indazoles.

Procedure: To a solution of the 2-substituted indazole (1.0 mmol) in acetonitrile (10 mL), N-bromosuccinimide (1.0 mmol) is added. The reaction mixture is stirred at room temperature (25 °C) for 2 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired bromoindazole. A study reported a 98% yield for the mono-bromination of 2-phenyl-2H-indazole under these conditions.

Ultrasound-Assisted Bromination with DBDMH

This protocol offers a rapid and efficient alternative for the C3-bromination of 2H-indazoles, leveraging the benefits of ultrasound irradiation.[1]

Procedure: In a 10 mL oven-dried tube, 2H-indazole (0.2 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.2 mmol), and Na₂CO₃ (0.4 mmol) are combined in ethanol (2.0 mL). The tube is then placed in an ultrasonic water bath and irradiated at 40 kHz and 50 W for 30 minutes at 40 °C. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography to yield the 3-bromo-2H-indazole.[1]

Sandmeyer Reaction for 5-Bromoindazole

The Sandmeyer reaction provides a classical and reliable method to introduce a bromine atom onto the indazole ring starting from an amino-substituted precursor.

Procedure: To a solution of 4-bromo-o-toluidine (56.3 mmol) in acetic acid (300 mL) in a 500 mL reaction flask, a solution of NaNO₂ (56.3 mmol) in water (10 mL) is added. The reaction mixture is stirred at room temperature for 5 hours. The reaction progress is monitored by TLC. After the reaction is complete, the mixture is concentrated under vacuum. The residue is then diluted with ethyl acetate, and the organic layer is separated, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography (hexane:ethyl acetate = 0-50%) to obtain 5-bromoindazole.[3]

Synthesis from 5-Bromo-2-fluorobenzaldehyde

This route provides access to 5-bromo-1H-indazole from a commercially available substituted benzaldehyde.

Procedure: To 5-bromo-2-fluorobenzaldehyde (9.85 mmol), hydrazine (10 mL) is added. The reaction mixture is heated under gentle reflux for 4 hours. Excess hydrazine is removed by evaporation under reduced pressure. Ethyl acetate (200 mL) is added, and the organic layer is washed with water and brine, then dried over sodium sulfate. The solvent is evaporated, and the crude product is purified by flash column chromatography to yield 5-bromoindazole.[4]

Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid from an Isatin Derivative

This method illustrates the synthesis of a functionalized bromoindazole from a related heterocyclic precursor.[2]

Procedure: Indazole-3-carboxylic acid (6.16 mmol) is suspended in glacial acetic acid (60 mL) and heated to 120 °C to form a clear solution. The solution is then cooled to 90 °C. A solution of bromine (12.33 mmol) in glacial acetic acid (2 mL) is added slowly while maintaining the temperature at 90 °C. The reaction is heated for an additional 16 hours at 90 °C. After cooling to room temperature, the mixture is poured into ice water and stirred for 15 minutes. The resulting solid is filtered, washed with cold water, and dried under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid.[2]

Synthesis Pathway Diagrams

Synthesis_Routes cluster_direct Direct Bromination cluster_sandmeyer Sandmeyer Reaction cluster_isatin From Isatin Derivative cluster_tmc Transition-Metal Catalyzed C-H Activation Indazole Indazole NBS NBS, MeCN, 25°C, 2h Indazole->NBS 98% DBDMH DBDMH, Na₂CO₃, EtOH, 40°C, 0.5h, Ultrasound Indazole->DBDMH up to 93% Bromoindazole_direct Bromoindazole NBS->Bromoindazole_direct DBDMH->Bromoindazole_direct Aminoindazole Amino-substituted Indazole Sandmeyer_reagents 1. NaNO₂, H+ 2. CuBr Aminoindazole->Sandmeyer_reagents Bromoindazole_sandmeyer Bromoindazole Sandmeyer_reagents->Bromoindazole_sandmeyer BromoIsatin Bromo-Isatin Derivative Isatin_reagents Rearrangement/ Cyclization BromoIsatin->Isatin_reagents Bromoindazole_isatin Functionalized Bromoindazole Isatin_reagents->Bromoindazole_isatin Indazole_tmc Indazole TMC_reagents Pd or Rh catalyst, Bromine source Indazole_tmc->TMC_reagents Bromoindazole_tmc Bromoindazole TMC_reagents->Bromoindazole_tmc Experimental_Workflow start Select Synthesis Route reactants Combine Starting Materials and Reagents start->reactants reaction Perform Reaction under Specified Conditions (Temperature, Time, Atmosphere) reactants->reaction workup Quench Reaction and Perform Aqueous Work-up reaction->workup purification Purify Crude Product (e.g., Column Chromatography) workup->purification analysis Characterize Final Product (NMR, MS, etc.) purification->analysis end Obtain Pure Substituted Bromoindazole analysis->end

References

Validating the Structure of 3-Bromo-5-fluoro-1H-indazole: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of single-crystal X-ray crystallography, the gold standard for structural elucidation, and alternative spectroscopic methods for the validation of the 3-Bromo-5-fluoro-1H-indazole structure. While experimental X-ray diffraction data for this specific molecule is not publicly available, this guide will utilize predicted data and compare it with expected outcomes from spectroscopic techniques.

At a Glance: Structural Validation Methods

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), through-space interactionsMolecular weight, elemental composition, fragmentation pattern
Sample Phase Solid (single crystal)Liquid (solution)Gas phase (ionized)
Certainty of Structure High (unambiguous)High (deduced from correlations)Low (inferred from mass)
Throughput LowHighHigh

Predicted Structural Data for this compound

The following tables present predicted data for this compound, which can be used as a benchmark for experimental validation.

Predicted Crystallographic Data

Note: As a specific crystal structure for this compound is not available, the following parameters are hypothetical and based on typical values for similar small organic molecules.

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~6.2
c (Å)~13.1
β (°)~105
Volume (ų)~670
Z4
Density (calculated) (g/cm³)~2.1

Selected Predicted Bond Lengths and Angles:

BondLength (Å)AngleAngle (°)
C3-Br1.88C4-C5-F119.5
C5-F1.36C3a-C7a-N1108.0
N1-N21.37C3-N2-N1112.0
C3-N21.33
Predicted Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.5br s1HN1-H
~7.80dd1HH4
~7.65dd1HH6
~7.40ddd1HH7

¹³C NMR (101 MHz, DMSO-d₆):

Chemical Shift (ppm)Assignment
~159.0 (d, ¹JCF ≈ 240 Hz)C5
~141.0C7a
~125.0 (d, ³JCF ≈ 10 Hz)C4
~120.0C3a
~115.0 (d, ²JCF ≈ 25 Hz)C6
~112.0 (d, ⁴JCF ≈ 5 Hz)C7
~110.0C3

¹⁹F NMR (376 MHz, DMSO-d₆):

Chemical Shift (ppm)
~ -118

High-Resolution Mass Spectrometry (HRMS):

ParameterValue
Molecular FormulaC₇H₄BrFN₂
Exact Mass [M+H]⁺214.9618

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Suitable single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetone, or a mixture).

  • Data Collection: A selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (~100 K) to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, coupling constants, and integration of the proton signals.

  • ¹³C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired to identify the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: A one-dimensional fluorine-19 NMR spectrum is acquired to observe the chemical shift of the fluorine atom.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons separated by two or three bonds (HMBC), which aids in the complete assignment of the structure.

High-Resolution Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Analysis: The accurate mass measurement allows for the determination of the elemental composition and confirmation of the molecular formula.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for structural validation using X-ray crystallography in comparison to spectroscopic methods.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct/Patterson Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Final Structural Validation refinement->validation

X-ray Crystallography Workflow for Structural Elucidation.

Spectroscopic Validation Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation synthesis Synthesis & Purification nmr NMR Spectroscopy (1D & 2D) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms data_analysis Spectral Data Analysis & Interpretation nmr->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Workflow for Structural Validation using Spectroscopic Methods.

Conclusion

While single-crystal X-ray crystallography provides the most definitive structural information, a combination of modern spectroscopic techniques, including ¹H, ¹³C, and ¹⁹F NMR, alongside high-resolution mass spectrometry, offers a powerful and often more accessible approach to confirming the structure of novel compounds like this compound. By comparing experimental data with predicted values, researchers can confidently validate the molecular structure, a critical step in the drug discovery and development pipeline.

A Comparative Guide to the Biological Activity of Fluoro-Indazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indazole, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational molecules. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their overall pharmacokinetic and pharmacodynamic profiles. When combined with the indazole scaffold, which exists as two principal regioisomers (1H- and 2H-indazole), fluorine substitution offers a powerful strategy for modulating biological activity. This guide provides a comparative overview of the biological activities of fluoro-indazole regioisomers, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutics.

Data Presentation: A Comparative Look at Biological Activities

The position of the nitrogen atom in the pyrazole ring of the indazole scaffold profoundly influences the molecule's electronic properties and three-dimensional shape, leading to significant differences in biological activity between 1H- and 2H-regioisomers.[1] Generally, 1H-indazoles have been more extensively investigated for their anticancer properties, while 2H-indazoles are explored for a broader range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]

Anticancer and Kinase Inhibition Activity

Fluoro-indazole derivatives have emerged as potent inhibitors of various protein kinases implicated in cancer progression. The following table summarizes the in vitro inhibitory activity (IC50 values) of representative fluoro-indazole regioisomers against several cancer cell lines and kinases.

Compound/RegioisomerTarget Cell Line/KinaseIC50 (µM)Reference
1H-Indazole Derivatives
6-Fluoro-1H-indazole derivative (27a)FGFR1<0.0041[2]
FGFR20.002[2]
KG-1 (Leukemia)0.0253[2]
SNU-16 (Gastric Cancer)0.0774[2]
1H-Indazole-3-amine derivative (5k)Hep-G2 (Liver Cancer)3.32[3]
Piperazine-1H-indazole derivative (6o)K562 (Leukemia)5.15[3]
2H-Indazole Derivatives
2H-Indazole DerivativeVEGFR-20.0054[2]
2H-Indazole Derivative (13i)VEGFR-20.0345[2]

Note: A direct head-to-head comparison of a comprehensive series of 1H- and 2H-fluoro-indazole regioisomers with identical substitution patterns is not extensively available in the literature. The data presented is collated from different studies to provide a comparative perspective.

Anti-inflammatory Activity

Indazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes. While specific data for fluoro-indazole regioisomers is limited, the following table provides data on related indazole derivatives.

CompoundTargetIC50 (µM)Reference
IndazoleCOX-223.42[4]
5-AminoindazoleCOX-212.32[4]
6-NitroindazoleCOX-219.22[4]
Antimicrobial Activity

Recent studies have highlighted the potential of fluorinated indazoles as antimicrobial agents.

CompoundTarget OrganismActivityReference
Oxadiazole containing 4-fluoroindazole (86c)B. subtilis, E. coli94.4% inhibition[5]
A. niger50% inhibition[5]
Oxadiazole containing 4-fluoroindazole (86d)A. niger94.4% inhibition[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data. Below are methodologies for key assays used to evaluate the biological activity of fluoro-indazole regioisomers.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours at 37°C.[7]

  • Compound Treatment: Aspirate the old media and add 100 µL of media containing various concentrations of the test compound (fluoro-indazole derivative) to the wells. Incubate for a further 24-72 hours.[7]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1]

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the fluoro-indazole test compounds in the assay buffer.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control. Add 2.5 µL of a 2x kinase/substrate mixture to each well. Initiate the kinase reaction by adding 5 µL of 2x ATP solution.[8]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[8]

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[8]

  • Measurement: Measure the luminescence using a plate reader.[8]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a control reaction without the inhibitor. Determine the IC50 values by fitting the data to a dose-response curve.[8]

Mandatory Visualization

The following diagrams illustrate key signaling pathways targeted by indazole derivatives and a general experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Fluoro-Indazole Regioisomers (1H & 2H) Purification Purification & Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Assays (e.g., Kinase Inhibition, MTT) Purification->InVitro CellBased Cell-Based Assays (e.g., Cytotoxicity, Apoptosis) InVitro->CellBased IC50 IC50 Determination CellBased->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indazole Fluoro-Indazole Inhibitor Indazole->PI3K MAPK_ERK_pathway GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Indazole Fluoro-Indazole Inhibitor Indazole->RAF

References

A Comparative Analysis of Catalysts for Coupling Reactions with 3-Bromo-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the 3-bromo-5-fluoro-1H-indazole core is a critical step in the synthesis of novel therapeutic agents. The selection of an appropriate catalyst and reaction conditions is paramount for achieving high efficiency and yield in cross-coupling reactions. This guide provides a comparative analysis of various palladium-based catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings with this compound and its close analogs, supported by experimental data from the literature.

Data Presentation

The following tables summarize the performance of different catalytic systems in key cross-coupling reactions. It is important to note that while specific data for the Suzuki-Miyaura coupling of this compound is available, the data for other coupling reactions are based on closely related 3-bromoindazole substrates and serve as a predictive guide.

Table 1: Suzuki-Miyaura Coupling of 3-Bromoindazoles

EntryBromoindazole SubstrateCoupling PartnerCatalyst SystemBaseSolventConditionsYield (%)
1This compound4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂OMW, 140 °C85[1]
23-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂OMW, 140 °C94[1]
33-Bromo-5-nitro-1H-indazolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂OMW, 140 °C88[1]
4N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamideVarious boronic acidsPdCl₂(dppf)·DCMK₂CO₃1,4-Dioxane/H₂O100 °C, 12 h-[2]

Table 2: Buchwald-Hartwig Amination of Bromoindazoles

EntryBromoindazole SubstrateAmineCatalyst SystemBaseSolventConditionsYield (%)
16-Bromo-1H-indazoleAnilineBrettPhos precatalyst (2 mol%)LiHMDSTHF65 °C, 12-24 h85
26-Bromo-1H-indazoleMorpholineRuPhos precatalyst (2 mol%)LiHMDSTHF65 °C, 12-24 h95

Table 3: Heck Coupling of 3-Bromoindazoles

EntryBromoindazole SubstrateOlefinCatalyst SystemBaseSolventConditionsYield (%)
13-Bromo-1-methyl-1H-indazolen-Butyl acrylatePd(OAc)₂ / PPh₃NaOAcDMFBall-millingGood to Excellent

Table 4: Sonogashira Coupling of Bromoindazoles

EntryBromoindazole SubstrateAlkyneCatalyst SystemBaseSolventConditionsYield (%)
13-Bromo-cyclopentane-1,2-dione silyl enolateVarious alkynesPd(PPh₃)₂Cl₂ / CuIEt₃N-Reflux, 1 hup to 93
25-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF100 °C-

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of functionalized indazoles. The following are generalized procedures for the major cross-coupling reactions, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling

To a microwave vial is added this compound (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 eq.). The vial is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture (e.g., 1,4-dioxane/ethanol/water) is then added. The reaction mixture is subjected to microwave irradiation at a specified temperature (e.g., 140 °C) for the required time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%), and a strong base (e.g., LiHMDS, 2.0 eq.) are combined under an inert atmosphere. Anhydrous solvent (e.g., THF) is added, and the tube is sealed. The reaction mixture is heated to the specified temperature (e.g., 65 °C) and stirred for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

General Procedure for Heck Coupling

In a ball-milling vessel, this compound (1.0 eq.), the olefin (e.g., n-butyl acrylate, 1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., NaOAc, 2.0 eq.) are combined. The vessel is sealed and subjected to high-speed ball-milling for a specified time. The progress of the reaction can be monitored by taking small aliquots and analyzing them by GC-MS or LC-MS. After the reaction is complete, the product is extracted with a suitable solvent and purified by column chromatography.

General Procedure for Sonogashira Coupling

To a flask containing this compound (1.0 eq.) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent (e.g., DMF or Et₃N/THF), the terminal alkyne (1.2-1.5 eq.) and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) are added. A base (e.g., Et₃N) is also added, and the mixture is degassed and placed under an inert atmosphere. The reaction is stirred at room temperature or heated to a specified temperature until completion, as monitored by TLC. The reaction mixture is then quenched with an aqueous solution and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Mandatory Visualization

The following diagrams illustrate the catalytic cycles for the described coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR1R2(L2) Ar-Pd(II)-NR1R2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR1R2(L2) Amine Coordination & Deprotonation (HNR1R2, Base) Ar-Pd(II)-NR1R2(L2)->Pd(0)L2 Reductive Elimination Ar-NR1R2 Ar-NR1R2 Ar-Pd(II)-NR1R2(L2)->Ar-NR1R2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Intermediate_1 Olefin Complex Ar-Pd(II)-X(L2)->Intermediate_1 Olefin Coordination Intermediate_2 Carbopalladation Intermediate Intermediate_1->Intermediate_2 Migratory Insertion HPd(II)X(L2) HPd(II)X(L2) Intermediate_2->HPd(II)X(L2) β-Hydride Elimination Product Ar-Olefin Intermediate_2->Product HPd(II)X(L2)->Pd(0)L2 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-X(L2) Cu(I)-C≡CR->Cu(I)X H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR Deprotonation (Base)

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental_Workflow start Start reactants Combine Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base start->reactants atmosphere Establish Inert Atmosphere (Argon or Nitrogen) reactants->atmosphere solvent Add Degassed Solvent atmosphere->solvent heat Heat Reaction Mixture solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for cross-coupling reactions.

References

A Comparative Guide to Assessing the Purity of 3-Bromo-5-fluoro-1H-indazole via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for pharmaceutical intermediates like 3-Bromo-5-fluoro-1H-indazole is a critical step in ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2] High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its high precision, resolution, and versatility.[3]

This guide provides a detailed comparison of the HPLC method against other analytical techniques, supported by a comprehensive experimental protocol and data presentation, to assist laboratories in the robust purity assessment of this compound.

Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase HPLC is exceptionally well-suited for the analysis of moderately polar to non-polar compounds like halogenated indazoles.[4][5] The method separates the main compound from its potential impurities based on their differential partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase.

This protocol outlines a standard procedure for the purity analysis of this compound.

1. Materials and Reagents:

  • This compound Reference Standard (Purity ≥98%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, filtered and degassed)

  • Formic Acid (ACS Grade)

2. Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[4]

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

3. Chromatographic Conditions: A summary of the recommended HPLC parameters is provided in the table below. These conditions are a starting point and may require optimization based on the specific impurities present.[6]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the mobile phase (50:50, A:B).

  • Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the this compound sample, dissolve it in 10 mL of methanol, and then dilute 1 mL of this solution to 10 mL with the mobile phase (50:50, A:B).

5. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.[7]

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the Working Standard Solution to determine the retention time and peak area of the main compound.

  • Inject the Sample Solution to be analyzed.

  • Calculate the purity of the sample by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation and Interpretation

The primary output of the analysis is a chromatogram. The purity is determined by the relative area of the peak corresponding to this compound compared to the total area of all observed peaks.

Potential Impurities: Impurities can arise from various stages of the synthesis, storage, or degradation.[6] For this compound, likely impurities include:

  • Starting Materials: Unreacted precursors such as 5-fluoro-1H-indazole.

  • Reaction Byproducts: Over-brominated species (e.g., di-bromo-5-fluoro-1H-indazole) or regioisomers formed during synthesis.[6][8]

  • Residual Solvents: Solvents used during the reaction or purification steps. (Note: These are typically analyzed by Gas Chromatography).

Hypothetical Purity Analysis Results:

Peak No.Retention Time (min)Peak Area% AreaIdentification
13.51,5000.05Unknown Impurity
25.86,0000.205-fluoro-1H-indazole (Starting Material)
38.22,970,00099.30This compound
411.412,5000.45Di-bromo-5-fluoro-1H-indazole (Byproduct)
Total 2,990,000 100.00

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (Water/ACN with Formic Acid) C Equilibrate HPLC System A->C B Prepare Standard & Sample Solutions (0.1 mg/mL) D Inject Blank, Standard, & Sample B->D C->D System Ready E Acquire Chromatographic Data (UV Detection at 254 nm) D->E F Integrate Peak Areas E->F G Calculate % Purity (Area Percent Method) F->G H Generate Final Report G->H

Caption: Workflow for the purity assessment of this compound via HPLC.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can provide complementary information or may be more suitable for specific types of impurities.[1][3]

TechniquePrincipleApplication for this compoundAdvantagesLimitations
HPLC-UV Differential partitioning between stationary and mobile phases.Primary method for purity and assay. Quantifies non-volatile organic impurities and degradation products.High resolution, precision, and robustness. Well-established for regulatory submissions.[3]May not identify co-eluting peaks. Requires reference standards for absolute quantification.
LC-MS HPLC separation followed by mass spectrometry detection.Identification of unknown impurities and confirmation of known ones by providing molecular weight information.[1]High sensitivity and specificity.[9] Excellent for structural elucidation of trace impurities.More complex and expensive instrumentation. Matrix effects can suppress ionization.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a stationary phase.Analysis of volatile and semi-volatile impurities, primarily residual solvents .Extremely high sensitivity for volatile compounds.[3] Required by regulatory guidelines (e.g., USP <467>).[9]Not suitable for non-volatile compounds like the API itself or its salts. Requires sample derivatization for some compounds.
NMR Spectroscopy Absorption of radiofrequency by atomic nuclei in a magnetic field.Structural confirmation of the main compound and identification of major impurities. Provides information on isomeric purity.Provides definitive structural information without needing a specific reference standard for each impurity.[6] Non-destructive.Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.
FT-IR Spectroscopy Absorption of infrared radiation by molecular vibrations.Confirms the identity of the compound by matching its spectrum to a reference standard. Can detect certain functional group impurities.[2]Fast and cost-effective. Provides functional group information.[1]Not suitable for separating or quantifying impurities in a mixture.[1] Low sensitivity.

References

Efficacy of 5-Bromo-1H-indazole-3-amine Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer efficacy of a series of 5-bromo-1H-indazole-3-amine derivatives. While research specifically detailing 3-Bromo-5-fluoro-1H-indazole derivatives is limited, this guide focuses on structurally similar and potent 5-bromo-1H-indazol-3-amine analogs, offering valuable insights into their activity against various cancer cell lines. The data presented is based on published experimental findings and is intended to inform further research and development in the field of oncology.

Data Presentation: In Vitro Anticancer Activity

The antiproliferative activity of two series of 5-bromo-1H-indazole-3-amine derivatives, designated as series 5 and 6 , was evaluated against a panel of four human cancer cell lines: chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2).[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the tables below. 5-Fluorouracil (5-Fu), a commonly used chemotherapy agent, was used as a positive control for comparison.[1]

Table 1: IC50 Values of Series 5 Derivatives (µM) [1]

CompoundK562A549PC-3HepG-2
5a 9.324.6615.4812.67
5b 10.115.3213.2111.54
5k 8.867.7812.623.32
5-Fu 8.538.379.179.78

Table 2: IC50 Values of Series 6 Derivatives (µM) [1]

CompoundK562A549PC-3HepG-2
6a 5.198.216.125.62
6b 6.349.127.556.89
6o 5.15---
5-Fu 8.538.379.179.78

Note: A lower IC50 value indicates greater potency.

Among the tested compounds, derivative 6o demonstrated a particularly promising inhibitory effect against the K562 cell line, with an IC50 value of 5.15 µM.[1] Furthermore, this compound exhibited significant selectivity, with a much higher IC50 value of 33.2 µM against normal human embryonic kidney cells (HEK-293), suggesting a lower potential for toxicity to non-cancerous cells.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the anticancer activity of the 5-bromo-1H-indazole-3-amine derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10^4 cells per well in 100 µL of culture medium.

  • Compound Treatment: After cell attachment, the cells were treated with various concentrations of the indazole derivatives and incubated for 48 hours.

  • MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells. This was assessed using flow cytometry with Annexin V-FITC and PI staining.

  • Cell Treatment: K562 cells were treated with varying concentrations of compound 6o for 48 hours.

  • Cell Harvesting and Staining: The cells were harvested, washed with cold phosphate-buffered saline (PBS), and then resuspended in binding buffer. Annexin V-FITC and PI were added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protein Expression Analysis: Western Blotting

Western blotting was employed to investigate the effect of the indazole derivatives on the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: K562 cells were treated with compound 6o for 48 hours. Total protein was then extracted from the cells using lysis buffer.

  • Protein Quantification: The concentration of the extracted protein was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against specific proteins of interest (e.g., Bcl-2, Bax, p53, MDM2) overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Studies on potent 5-bromo-1H-indazole-3-amine derivatives, such as compound 6o , suggest that their anticancer effects are mediated through the induction of apoptosis via modulation of the p53/MDM2 and Bcl-2 family signaling pathways.[2]

p53/MDM2 Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest and apoptosis in response to cellular stress.[3] MDM2 is a key negative regulator of p53, promoting its degradation.[3] Inhibition of the p53-MDM2 interaction can stabilize p53, leading to the activation of its tumor-suppressive functions. The indazole derivative 6o has been shown to affect the expression of p53 and MDM2, suggesting that it may disrupt their interaction and thereby promote p53-mediated apoptosis.[2]

p53_MDM2_Pathway Indazole 5-Bromo-1H-indazole -3-amine Derivative (e.g., 6o) MDM2 MDM2 Indazole->MDM2 Inhibition p53 p53 MDM2->p53 Degradation Apoptosis Apoptosis p53->Apoptosis Induction

p53/MDM2 Pathway Inhibition
Bcl-2 Family Pathway

The Bcl-2 family of proteins are central regulators of the intrinsic apoptosis pathway. This family includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax).[4] The ratio of these proteins determines the cell's susceptibility to apoptosis. Compound 6o was found to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax.[5] This shift in the Bcl-2/Bax ratio promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent apoptosis.

Bcl2_Pathway Indazole 5-Bromo-1H-indazole -3-amine Derivative (e.g., 6o) Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Indazole->Bax Upregulation Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspases Caspases CytochromeC->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Execution

Bcl-2 Family Pathway Modulation

Experimental Workflow

The general workflow for evaluating the anticancer efficacy of these indazole derivatives is outlined below.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 5-Bromo-1H-indazole -3-amine Derivatives CellCulture Cancer Cell Line Culture Synthesis->CellCulture MTT MTT Assay (Cell Viability) CellCulture->MTT ApoptosisAssay Apoptosis Assay (Flow Cytometry) CellCulture->ApoptosisAssay WesternBlot Western Blot (Protein Expression) CellCulture->WesternBlot IC50 IC50 Determination MTT->IC50 Mechanism Mechanism of Action Elucidation ApoptosisAssay->Mechanism WesternBlot->Mechanism

Experimental Workflow

References

A Comparative Guide to Alternative Methods for the Synthesis of Fluorinated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structural motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The incorporation of fluorine atoms into these molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making the development of efficient synthetic routes to fluorinated indazoles a critical area of research. The classical Jacobson indazole synthesis, while historically significant, often faces limitations, particularly with electron-deficient precursors, leading to low yields and challenging reaction conditions. This guide provides an objective comparison of modern, alternative methods for the synthesis of fluorinated indazoles, supported by experimental data and detailed protocols.

The Benchmark: The Jacobson Indazole Synthesis

The Jacobson synthesis involves the cyclization of N-nitroso-o-acyl- or N-nitroso-o-aroyl-o-toluidines in the presence of a base. While effective for some substrates, its application to the synthesis of fluorinated analogs can be problematic due to the electronic effects of the fluorine substituents, often resulting in lower yields.[1]

Representative Experimental Protocol: Jacobson Indazole Synthesis

A solution of N-nitroso-o-acetotoluidide is prepared by the nitrosation of o-acetotoluidide with nitrous gases in a mixture of acetic acid and acetic anhydride. This solution is then carefully decomposed by heating, followed by extraction and purification to yield the indazole.[2]

Limitations: The synthesis of indazole derivatives can often be challenging, with low yields being a common issue.[1] The classical Jacobson method, in particular, may not be optimal for substrates bearing electron-withdrawing groups like fluorine, which can disfavor the cyclization step.

Alternative Synthetic Methodologies

Several modern synthetic strategies have emerged as powerful alternatives to the Jacobson synthesis for preparing fluorinated indazoles, offering improved yields, milder reaction conditions, and broader substrate scope.

Direct C-H Fluorination of 2H-Indazoles using NFSI

A highly efficient and regioselective method for the direct fluorination of 2H-indazoles at the C-3 position has been developed using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent. This metal-free approach is environmentally friendly, utilizing water as the solvent, and demonstrates excellent functional group tolerance.[3]

A mixture of 2-phenyl-2H-indazole (0.2 mmol) and N-fluorobenzenesulfonimide (NFSI) (1.5 equiv., 0.3 mmol) is taken in a reaction tube. Water (2.0 mL) is added, and the mixture is stirred at 80 °C in a preheated oil bath for 30 minutes. After completion of the reaction (monitored by TLC), the reaction mixture is extracted with ethyl acetate. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 3-fluoro-2-phenyl-2H-indazole.[3]

EntrySubstrate (2-Aryl-2H-indazole)ProductYield (%)
12-Phenyl3-Fluoro-2-phenyl-2H-indazole85
22-(4-Fluorophenyl)3-Fluoro-2-(4-fluorophenyl)-2H-indazole82
32-(4-Chlorophenyl)3-Fluoro-2-(4-chlorophenyl)-2H-indazole80
42-(4-Bromophenyl)3-Fluoro-2-(4-bromophenyl)-2H-indazole78
52-(p-Tolyl)3-Fluoro-2-(p-tolyl)-2H-indazole87
62-(4-Methoxyphenyl)3-Fluoro-2-(4-methoxyphenyl)-2H-indazole75

Data sourced from Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888.[3]

Direct_Fluorination indazole 2-Aryl-2H-indazole radical_intermediate Radical Intermediate indazole->radical_intermediate + F• nfsi NFSI (N-Fluorobenzenesulfonimide) nfsi->radical_intermediate Heat (80°C, H₂O) product 3-Fluoro-2-aryl-2H-indazole radical_intermediate->product - H•

Direct C-3 Fluorination of 2H-Indazoles.
Rhodium(III)-Catalyzed C-H Bond Functionalization

An efficient, one-step synthesis of substituted N-aryl-2H-indazoles has been developed via the rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes. This method exhibits excellent functional group compatibility, including tolerance for fluoro and trifluoromethyl substituents.[4]

In a screw-cap vial, the azobenzene (0.20 mmol), aldehyde (0.40 mmol), [Cp*RhCl₂]₂ (5 mol %), and AgSbF₆ (20 mol %) are combined in dioxane (1.0 mL). The vial is sealed and heated in an oil bath at 100 °C. After 24 hours, the vial is cooled to room temperature, the mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The crude residue is purified by silica gel column chromatography.[4]

EntryAzobenzeneAldehydeProductYield (%)
1Azobenzene4-(Trifluoromethyl)benzaldehyde2-Phenyl-3-(4-(trifluoromethyl)phenyl)-2H-indazole76
2Azobenzene4-Fluorobenzaldehyde3-(4-Fluorophenyl)-2-phenyl-2H-indazole75
34-(Trifluoromethyl)azobenzeneBenzaldehyde2-(4-(Trifluoromethyl)phenyl)-3-phenyl-2H-indazole46
44-FluoroazobenzeneBenzaldehyde2-(4-Fluorophenyl)-3-phenyl-2H-indazole68

Data sourced from Lian, Y., Bergman, R. G., Lavis, L. D., & Ellman, J. A. (2013). Rhodium(III)-catalyzed indazole synthesis by C–H bond functionalization and cyclative capture. Journal of the American Chemical Society, 135(19), 7122–7125.[4]

Rhodium_Catalyzed_Synthesis cluster_reactants Reactants azobenzene Azobenzene rhodacycle Rhodacycle Intermediate azobenzene->rhodacycle C-H Activation aldehyde Aldehyde alcohol_intermediate Alcohol Intermediate aldehyde->alcohol_intermediate rh_catalyst [Cp*RhCl₂]₂ AgSbF₆ rh_catalyst->rhodacycle rhodacycle->alcohol_intermediate + Aldehyde cyclized_intermediate Cyclized Intermediate alcohol_intermediate->cyclized_intermediate Cyclization product 2-Aryl-2H-indazole cyclized_intermediate->product Aromatization

Rhodium(III)-Catalyzed Indazole Synthesis.
Cobalt(III)-Catalyzed C-H Bond Functionalization

As a more cost-effective alternative to rhodium, cobalt(III) catalysts have been successfully employed for the synthesis of N-aryl-2H-indazoles via C-H bond functionalization of azobenzenes and their reaction with aldehydes. This method demonstrates a similarly high level of functional group compatibility.[5][6]

In a screw-cap vial, the azobenzene (0.40 mmol), aldehyde (0.20 mmol), [Cp*Co(CO)I₂] (10 mol %), and AgOAc (20 mol %) are combined in 1,4-dioxane (0.1 M). The vial is sealed and heated at 100 °C for 24 hours. After cooling, the reaction mixture is filtered and concentrated. The residue is purified by column chromatography to give the desired indazole.[5]

EntryAzobenzeneAldehydeProductYield (%)
13,5-Dimethylazobenzene4-(Trifluoromethyl)benzaldehyde5,7-Dimethyl-2-phenyl-3-(4-(trifluoromethyl)phenyl)-2H-indazole85
23,5-Dimethylazobenzene2-Fluorobenzaldehyde3-(2-Fluorophenyl)-5,7-dimethyl-2-phenyl-2H-indazole82
34-FluoroazobenzeneBenzaldehyde2-(4-Fluorophenyl)-3-phenyl-2H-indazole79

Data sourced from Hummel, J. R., & Ellman, J. A. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 137(1), 490–498.[5][6]

Synthesis from o-Fluorobenzaldehydes and Hydrazine

A practical synthesis of indazoles has been developed through the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine. The use of O-methyloxime derivatives is particularly advantageous as it prevents a competitive Wolf-Kishner reduction, which can be a significant side reaction when using the free aldehydes.[7]

To a solution of the o-fluorobenzaldehyde O-methyloxime (10 mmol) in a suitable solvent (e.g., n-butanol), hydrazine hydrate (5-10 equivalents) is added. The mixture is heated at reflux for several hours until the reaction is complete (monitored by HPLC). After cooling, the product is isolated by extraction and purified by crystallization or chromatography.[7]

EntrySubstrate (o-Fluorobenzaldehyde derivative)ProductYield (%)
12,6-Difluorobenzaldehyde O-methyloxime4-Fluoroindazole85
22-Fluoro-5-nitrobenzaldehyde O-methyloxime5-Nitroindazole92
32-Fluoro-3-chlorobenzaldehyde O-methyloxime7-Chloroindazole88

Yields are representative for the conversion of the O-methyloxime to the indazole. Data interpreted from Lukin, K. A., et al. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. The Journal of organic chemistry, 71(21), 8166–8172.[7]

Copper-Catalyzed Three-Component Synthesis

A one-pot, three-component synthesis of 2H-indazoles has been developed using a copper catalyst. This method involves the reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. The broad substrate scope suggests its potential applicability to the synthesis of fluorinated analogs.[8][9]

An o-bromobenzaldehyde, a primary amine, and sodium azide are reacted in the presence of a copper catalyst (e.g., CuI) and a ligand (e.g., TMEDA) in a suitable solvent like DMSO at elevated temperatures. This one-pot procedure allows for the efficient construction of the 2H-indazole core. While specific examples for fluorinated substrates are not detailed in the initial high-level reports, the general tolerance of the reaction to various functional groups makes it a promising avenue for further exploration.[8][9]

Comparison Summary

MethodKey AdvantagesKey LimitationsApplicability to Fluorinated Analogs
Jacobson Synthesis Historically established method.Often low yields, harsh conditions, limited scope for electron-deficient substrates.Can be challenging, often resulting in low yields.
Direct C-H Fluorination (NFSI) High regioselectivity (C-3), metal-free, mild conditions, environmentally friendly (water solvent).Requires a pre-formed indazole core.Excellent for introducing a fluorine atom at the C-3 position of an existing indazole.
Rh(III)-Catalyzed C-H Activation High efficiency, broad functional group tolerance, one-pot synthesis.Uses an expensive rhodium catalyst.Well-demonstrated for azobenzenes and aldehydes bearing fluoro and trifluoromethyl groups.
Co(III)-Catalyzed C-H Activation More cost-effective than rhodium, high efficiency, broad functional group tolerance.May require an oxidant/additive.Shown to be effective for substrates with fluoro and trifluoromethyl groups.
From o-Fluorobenzaldehydes Utilizes readily available fluorinated starting materials, avoids late-stage fluorination.Can have side reactions (e.g., Wolf-Kishner) if not using the oxime.Specifically designed for the synthesis of indazoles with fluorine on the benzene ring.
Cu-Catalyzed 3-Component One-pot synthesis, operational simplicity, broad substrate scope.Applicability to a wide range of fluorinated substrates needs further detailed investigation.Potentially a very efficient method, but more examples are needed to confirm broad utility.

Conclusion

For researchers and professionals in drug development, the synthesis of fluorinated indazoles is a key step in the creation of novel therapeutic agents. While the Jacobson synthesis provides a classical route, its limitations have spurred the development of more robust and efficient modern methods. The direct C-H fluorination with NFSI offers a powerful tool for late-stage functionalization. For the construction of the indazole core from fluorinated precursors, transition-metal-catalyzed C-H activation (using either Rhodium or the more economical Cobalt) and the condensation of o-fluorobenzaldehydes are highly effective strategies. The copper-catalyzed three-component reaction also holds significant promise for its operational simplicity. The choice of method will ultimately depend on the desired substitution pattern, the availability of starting materials, and considerations of cost and scalability. This guide provides the necessary data and protocols to make an informed decision for the synthesis of target fluorinated indazole analogs.

References

A Spectroscopic Comparison of 3-Bromo-5-fluoro-1H-indazole and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the heterocyclic compound 3-Bromo-5-fluoro-1H-indazole and its likely synthetic precursors. Due to the limited availability of experimental spectroscopic data for this compound in public literature, this guide presents predicted data based on the analysis of structurally similar compounds, alongside experimentally obtained data for its precursors. This information is intended to aid researchers in the identification and characterization of these molecules during synthesis and drug development processes.

Proposed Synthetic Pathway

A plausible synthetic route to this compound begins with the bromination of 4-fluoroaniline to yield 2-bromo-4-fluoroaniline. This intermediate can then undergo a diazotization reaction, followed by intramolecular cyclization to form the indazole core. Subsequent bromination at the 3-position would then yield the final product.

G cluster_0 Synthesis of this compound 4-fluoroaniline 4-fluoroaniline 2-bromo-4-fluoroaniline 2-bromo-4-fluoroaniline 4-fluoroaniline->2-bromo-4-fluoroaniline Bromination (e.g., NBS in DMF) 5-fluoro-1H-indazole 5-fluoro-1H-indazole 2-bromo-4-fluoroaniline->5-fluoro-1H-indazole Diazotization & Cyclization (e.g., NaNO2, HCl) This compound This compound 5-fluoro-1H-indazole->this compound Bromination (e.g., Br2 in DMF) G cluster_workflow General Spectroscopic Analysis Workflow A Sample Preparation (Dissolution/Pelletizing) B Data Acquisition A->B Instrument Loading C Data Processing (Fourier Transform, Baseline Correction) B->C Raw Data D Spectral Interpretation (Peak Assignment, Structure Elucidation) C->D Processed Spectrum

Evaluating the Metabolic Stability of 3-Bromo-5-fluoro-1H-indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-bromo-5-fluoro-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors and other therapeutic agents. A critical parameter in the development of these compounds is their metabolic stability, which significantly influences their pharmacokinetic profile, in vivo efficacy, and potential for drug-drug interactions. This guide provides a comparative analysis of the metabolic stability of this compound derivatives, supported by experimental data, to aid in the selection and optimization of drug candidates.

Comparative Metabolic Stability Data

The metabolic stability of a compound is often assessed by its half-life (t½) in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs). A longer half-life indicates greater metabolic stability.

The following table summarizes the in vitro metabolic stability of a this compound derivative and related analogs in mouse liver microsomes (MLM). This data is extracted from a study on the development of selective androgen receptor antagonists.[1]

Compound IDStructureModification from this compound CoreHalf-life (t½) in MLM (min)
35e (S)-3-(3-bromo-5-fluoro-1H-indazol-1-yl)-N-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-2-hydroxy-2-methylpropanamideReference Compound Data not explicitly provided, but the study focused on improving upon less stable precursors.
35g 3-methyl-5-fluoro indazole derivativeReplacement of 3-bromo with 3-methyl23.66
35h 3-substituted indazole with electron-withdrawing groupModification at the 3-position105
35i 3-substituted indazole with electron-withdrawing groupModification at the 3-position120.60
8 (UT-155) 2,3-unsubstituted indole derivativeDifferent core scaffold (indole)12.35

Key Observations:

  • The data suggests that substitutions at the 3-position of the indazole ring significantly impact metabolic stability.

  • Replacing the bromo group with a methyl group (compound 35g ) results in a moderate half-life.

  • The introduction of electron-withdrawing groups at the 3-position (compounds 35h and 35i ) dramatically increases metabolic stability, as evidenced by their significantly longer half-lives.[1]

  • The indole-based compound 8 (UT-155) , a precursor to the indazole series, exhibits lower metabolic stability compared to the optimized indazole derivatives.[1]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

The following is a detailed methodology for a typical in vitro liver microsomal stability assay, a common method for evaluating the metabolic stability of drug candidates.

Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds (e.g., this compound derivatives)

  • Pooled liver microsomes (from human or other species, e.g., mouse)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)

  • Negative control (a compound known to be metabolically stable, e.g., warfarin)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds, positive controls, and negative control in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • Prepare a suspension of liver microsomes in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension to each well.

    • Add the test compounds and control compounds to their respective wells and pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation:

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation:

    • CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_reagents Prepare Stock Solutions (Test Compounds, Controls) add_compounds Add Compounds & Pre-incubate (37°C) prep_reagents->add_compounds prep_microsomes Prepare Microsome Suspension add_microsomes Add Microsomes to Plate prep_microsomes->add_microsomes prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction add_microsomes->add_compounds add_compounds->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate time_points Collect Samples at Time Points (0-60 min) incubate->time_points quench Terminate Reaction (Cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate_t12 Calculate Half-life (t½) plot->calculate_t12 calculate_clint Calculate Intrinsic Clearance (CLint) plot->calculate_clint

Caption: Workflow for an in vitro liver microsomal stability assay.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Bromo-5-fluoro-1H-indazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, procedural framework for the proper disposal of 3-Bromo-5-fluoro-1H-indazole, a halogenated indazole derivative. Adherence to these protocols is imperative for ensuring a secure working environment, maintaining regulatory compliance, and fostering a culture of safety.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, the use of appropriate personal protective equipment (PPE) is mandatory. This includes chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[1] Furthermore, it is crucial to ensure that eyewash stations and safety showers are unobstructed and readily accessible.[1]

Waste Segregation: The Foundation of Safe Disposal

The initial and most critical step in the disposal process is the correct segregation of chemical waste. As a halogenated organic compound, this compound must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[1]

Key Principles of Waste Segregation:

  • Avoid Co-mingling: Never mix halogenated waste with non-halogenated organic waste. Combining different waste streams complicates and increases the cost of disposal.[1]

  • Maintain Original Containers: Whenever practical, keep the chemical in its original container to prevent misidentification.[1]

  • Ensure Container Compatibility: The waste container must be chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally recommended for halogenated solvent waste.[1]

Step-by-Step Disposal Protocol

The following protocol details the standard operating procedure for the disposal of pure this compound and materials contaminated with it.

  • Pure or Unused this compound: Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container. During this process, take precautions to avoid the generation of dust.[2] Ensure the container is securely sealed and accurately labeled.

  • Contaminated Labware and Materials (e.g., gloves, weighing paper):

    • Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag before being deposited into the solid "Halogenated Organic Waste" container.[2]

    • Glassware requires decontamination prior to washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container. Following this initial rinse, the glassware can be cleaned according to standard laboratory procedures.[1]

  • Final Disposal: The ultimate disposal of this compound waste must be conducted by a licensed and approved waste disposal facility.[1] The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing technology.[1] This process ensures the complete destruction of the organic molecule and the removal of hazardous halogenated byproducts from emissions.

Crucially, do not dispose of this compound down the drain or in regular trash. Such actions can lead to significant environmental contamination and are a direct violation of regulatory standards.[1][3]

Chemical and Safety Data Summary

While specific quantitative disposal parameters for this compound are not extensively detailed in available safety data sheets, the following table summarizes its key chemical and safety information based on data for similar compounds.

PropertyValue
Chemical Name This compound
CAS Number 885519-08-4[4]
Molecular Formula C₇H₄BrFN₂[4]
Molecular Weight 215.02 g/mol [4]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4][5]
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501[5][6]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat, chemical fume hood.[1][3]
Disposal Method Collection in a designated "Halogenated Organic Waste" container for licensed chemical waste incineration.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start cluster_assessment Waste Assessment cluster_pure Pure/Unused Chemical cluster_contaminated Contaminated Materials cluster_final Final Disposal start Identify this compound Waste assess_type Determine Waste Type start->assess_type pure_solid Transfer to 'Halogenated Organic Waste' (Solid) assess_type->pure_solid Pure/Unused contam_type Solid or Liquid Contamination? assess_type->contam_type Contaminated seal_label Seal and Label Container pure_solid->seal_label contam_solid Bag and Place in 'Halogenated Organic Waste' (Solid) contam_type->contam_solid Solid contam_liquid Rinse with Solvent, Collect Rinsate in 'Halogenated Organic Waste' (Liquid) contam_type->contam_liquid Liquid contam_solid->seal_label contam_liquid->seal_label licensed_disposal Transfer to Licensed Waste Disposal Facility seal_label->licensed_disposal incineration Controlled Incineration licensed_disposal->incineration

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 3-Bromo-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 3-Bromo-5-fluoro-1H-indazole. The following procedural guidance is designed to answer specific operational questions, ensuring the safe handling and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Chemical Safety Goggles & Face ShieldMust be worn to protect against splashes and vapors.[2]
Hand Protection Chemical-Resistant GlovesNitrile rubber or other appropriate material. Inspect gloves for degradation before and during use.[2]
Body Protection Laboratory Coat or Chemical-Resistant ApronTo prevent skin contact.[2]
Respiratory Protection Chemical Fume HoodAll handling of the compound must be performed in a certified chemical fume hood.[2]
NIOSH-Approved RespiratorUse a respirator with organic vapor cartridges if work outside of a fume hood is unavoidable.[2]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound from preparation to cleanup.

1. Preparation:

  • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[2]

  • Assemble all necessary equipment and reagents within the fume hood.[2]

  • An emergency eyewash station and safety shower must be readily accessible.

2. Handling:

  • Wear all required PPE as specified in the table above.

  • Carefully measure and transfer the required amount of the chemical, using appropriate tools to minimize the risk of spills.[2]

  • Keep the fume hood sash at the lowest possible height while maintaining comfortable working conditions.[2]

  • Avoid creating dust or aerosols.

3. In Case of a Spill:

  • Evacuate the immediate area.

  • If safe to do so, contain the spill with absorbent material.

  • Clean the spill area using appropriate procedures for hazardous materials.

  • Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

4. Emergency First Aid:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]

  • If on Skin: Remove contaminated clothing and rinse the affected area with plenty of soap and water. Seek medical attention if irritation persists.[3]

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan: Managing Halogenated Waste

The proper disposal of this compound and associated waste is critical to prevent environmental contamination. This compound must be treated as hazardous waste.

1. Waste Segregation:

  • Halogenated organic waste must be collected separately from non-halogenated waste.[2]

  • Use a designated, properly labeled waste container for all this compound waste.[2]

2. Container Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]

3. Disposal Procedure:

  • Collect all waste, including any rinsate from cleaning contaminated glassware, in the designated halogenated waste container.[2]

  • Follow your institution's specific hazardous waste disposal procedures for halogenated organic compounds.

  • Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of operations for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_materials Assemble Materials in Hood prep_ppe->prep_materials handle_weigh Weigh/Measure Compound prep_materials->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate emergency_spill Spill Response handle_reaction->emergency_spill emergency_exposure Exposure Response handle_reaction->emergency_exposure cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste per Protocol cleanup_segregate->cleanup_dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-fluoro-1H-indazole
Reactant of Route 2
3-Bromo-5-fluoro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.